4-(4-Fluorophenyl)-4-oxobutanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXFEHPLSKVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642211 | |
| Record name | 4-(4-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756489-25-5 | |
| Record name | 4-(4-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(4-Fluorophenyl)-4-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(4-Fluorophenyl)-4-oxobutanenitrile. This compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines its known physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.
Core Chemical Properties
This compound is a keto-nitrile derivative of fluorobenzene. Its chemical structure, featuring a fluorinated aromatic ring, a ketone group, and a nitrile moiety, makes it a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Data
Quantitative data for this compound and its chloro-analogue are summarized in the table below for comparative purposes. The physical form of this compound has been reported as both a solid and a yellow oil, which may depend on its purity and the ambient temperature.[1]
| Property | This compound | 4-(4-Chlorophenyl)-4-oxobutanenitrile (Analogue for comparison) |
| IUPAC Name | This compound | 4-(4-Chlorophenyl)-4-oxobutanenitrile |
| Molecular Formula | C₁₀H₈FNO[1] | C₁₀H₈ClNO[2] |
| Molecular Weight | 177.18 g/mol [1] | 193.63 g/mol [3] |
| Physical Form | Yellow oil or solid[1] | Solid |
| Melting Point | Not reported | 67-69 °C[2] |
| Boiling Point | Not reported | Not available[2] |
| Solubility | Soluble in chloroform (CDCl₃) for NMR analysis.[1] General solubility in other organic solvents is expected to be similar to related compounds but requires experimental verification. | Not reported |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A plausible synthetic route for this compound is the Friedel-Crafts acylation of fluorobenzene with succinonitrile, or a related reaction involving a more reactive succinic acid derivative in the presence of a Lewis acid catalyst. A general procedure, adapted from the synthesis of similar compounds, is described below[4].
Materials:
-
Fluorobenzene
-
Succinonitrile or a suitable derivative (e.g., 3-cyanopropanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃) or another Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add 3-cyanopropanoyl chloride dropwise.
-
After the addition is complete, add fluorobenzene dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]
References
Technical Guide: 4-(4-Fluorophenyl)-4-oxobutanenitrile (CAS No. 756489-25-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorophenyl)-4-oxobutanenitrile, with the Chemical Abstracts Service (CAS) number 756489-25-5, is a fluorinated organic compound that holds significant interest within the realms of chemical synthesis and pharmaceutical research. Its structure, featuring a fluorophenyl group, a ketone, and a nitrile moiety, makes it a versatile building block for the synthesis of more complex molecules and a potential candidate in drug discovery programs. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, and outlines its potential applications in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data from peer-reviewed literature is limited.
| Property | Value | Source |
| CAS Number | 756489-25-5 | [1] |
| Molecular Formula | C₁₀H₈FNO | [2][3] |
| Molecular Weight | 177.18 g/mol | [2][3] |
| Appearance | Solid (form) | [2][3] |
| SMILES | FC1=CC=C(C=C1)C(=O)CCC#N | [2][3] |
| InChI | 1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | [2][3] |
| InChIKey | QHHXFEHPLSKVCH-UHFFFAOYSA-N | [2][3] |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals. However, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic approach is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to form 4-(4-fluorophenyl)-4-oxobutanoic acid, followed by conversion of the carboxylic acid to the corresponding nitrile.
Hypothetical Synthesis Workflow:
References
In-depth Technical Guide: 4-(4-Fluorophenyl)-4-oxobutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
Molecular Structure and Identifiers
4-(4-Fluorophenyl)-4-oxobutanenitrile is a chemical compound with a molecular structure consisting of a 4-fluorophenyl group attached to a four-carbon chain that includes a ketone and a nitrile functional group.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for unambiguous identification of the molecule in chemical databases and literature.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₈FNO | Sigma-Aldrich[1] |
| Molecular Weight | 177.18 g/mol | Sigma-Aldrich[1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC#N)F | PubChem |
| InChI | InChI=1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | Sigma-Aldrich[1] |
| InChIKey | QHHXFEHPLSKVCH-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| IUPAC Name | This compound | |
| CAS Number | Not Available |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its structure, it is expected to be a solid at room temperature and exhibit solubility in organic solvents. The presence of the fluorophenyl group may influence its electronic properties and reactivity compared to unsubstituted analogs.[2]
Synthesis and Characterization
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, a plausible synthetic route could involve the Friedel-Crafts acylation of fluorobenzene with succinonitrile or a related derivative.
A general procedure for the synthesis of related 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile compounds has been described, which involves the condensation of an aromatic aldehyde with a phosphorylated Michael acceptor.[3] This methodology, while not directly applicable, provides a potential starting point for designing a synthetic strategy.
Spectroscopic Data
No specific nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for this compound has been found in the public domain. For related 4-aryl-4-oxobutanenitrile derivatives, characteristic IR spectral bands for the ketone (C=O) and nitrile (C≡N) functional groups are expected around 1700 cm⁻¹ and 2250 cm⁻¹, respectively.[2] ¹H NMR spectra would likely show signals for the aromatic protons and the protons of the butanenitrile chain.[3]
Biological Activity and Potential Applications
There is currently no specific information available in the scientific literature regarding the biological activity, signaling pathways, or mechanism of action of this compound.
However, the 4-fluorobenzoyl moiety is present in various biologically active compounds, including some with antibacterial and anticancer properties.[4][5] Additionally, derivatives of 4-oxobutanenitrile have been investigated for their potential anticancer activities, with some studies suggesting they may induce apoptosis in cancer cells.[2]
Experimental Workflow for Biological Evaluation
Should this compound be investigated for its biological activity, a general experimental workflow could be proposed.
Figure 1. A generalized experimental workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a defined chemical entity with established molecular identifiers. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed experimental data in the public domain. Further research is required to elucidate its synthesis, spectroscopic characteristics, and potential biological activities. This guide serves as a foundational document that can be expanded upon as new research emerges.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Oxobutanenitrile | 3515-93-3 | Benchchem [benchchem.com]
- 3. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile [mdpi.com]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(4-Fluorophenyl)-4-oxobutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Fluorophenyl)-4-oxobutanenitrile. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide combines predicted spectroscopic data with available information from closely related analogs to offer a robust analytical profile. The experimental protocols provided are generalized standard procedures applicable to the analysis of solid organic compounds of this nature.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈FNO
-
Molecular Weight: 177.18 g/mol
-
CAS Number: 151633-93-9
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound. For comparative purposes, available data for the analogous 4-(4-chlorophenyl)-4-oxobutanenitrile and 4-phenyl-4-oxobutanenitrile are also included.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 400 MHz
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 4-(4-Chlorophenyl)-4-oxobutanenitrile | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 8.05 - 8.15 | ~7.90 | dd | ~8.8, 5.4 |
| H-3', H-5' | 7.15 - 7.25 | ~7.50 | t | ~8.6 |
| -CH₂- (position 3) | ~3.30 | ~3.25 | t | ~6.5 |
| -CH₂- (position 2) | ~2.85 | ~2.80 | t | ~6.5 |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 100 MHz
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 4-(4-Chlorophenyl)-4-oxobutanenitrile [1] |
| C=O (position 4) | ~195.5 | ~196.0 |
| C-4' | ~166.0 (d, ¹JCF ≈ 255 Hz) | ~140.0 |
| C-1' | ~132.0 (d, ⁴JCF ≈ 3 Hz) | ~135.0 |
| C-2', C-6' | ~131.0 (d, ³JCF ≈ 9 Hz) | ~129.5 |
| C-3', C-5' | ~116.0 (d, ²JCF ≈ 22 Hz) | ~129.0 |
| C≡N (position 1) | ~118.0 | ~118.5 |
| -CH₂- (position 3) | ~34.0 | ~34.5 |
| -CH₂- (position 2) | ~12.0 | ~12.5 |
Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Characteristic Wavenumber Range (cm⁻¹) |
| C-H (Aromatic) | ~3100 - 3000 | 3100 - 3000 |
| C-H (Aliphatic) | ~2950 - 2850 | 3000 - 2850 |
| C≡N (Nitrile) | ~2250 | 2260 - 2220 |
| C=O (Aryl Ketone) | ~1685 | 1700 - 1680 |
| C=C (Aromatic) | ~1600, 1500 | 1600 - 1450 |
| C-F | ~1230 | 1250 - 1000 |
Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| Fragment | Predicted m/z for this compound | Interpretation |
| [M]⁺ | 177 | Molecular Ion |
| [M - C₂H₂N]⁺ | 137 | Loss of the cyanomethyl radical |
| [C₇H₄FO]⁺ | 123 | 4-Fluorobenzoyl cation |
| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several thousand) to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 500 amu.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to 4-(4-Fluorophenyl)-4-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 4-(4-Fluorophenyl)-4-oxobutanenitrile is limited, particularly concerning its biological activity and detailed experimental protocols. This guide consolidates the available data and provides context based on related compounds where specific information is absent.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms:
-
β-Benzoylpropionitrile (for the non-fluorinated analog)[2]
-
γ-Oxobenzenepropanenitrile (for the non-fluorinated analog)
-
2-Cyanoethyl phenyl ketone (for the non-fluorinated analog)[2][3]
-
3-Cyano-1-phenylpropan-1-one (for the non-fluorinated analog)[2][3]
-
Benzenebutanenitrile, γ-oxo-[2]
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | [4][5] |
| Molecular Weight | 177.18 g/mol | [4][5] |
| Appearance | Solid | [4] |
| InChI | 1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | [4] |
| InChIKey | QHHXFEHPLSKVCH-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC=C1C(=O)CCC#N)F | [4] |
| MDL Number | MFCD01319950 | [4][5] |
| PubChem Substance ID | 329816370 | [4][5] |
Synthesis and Analytical Characterization
Hypothetical Synthesis Workflow:
Figure 2: A potential synthetic route to this compound.
Analytical Methods:
Detailed analytical data for this compound is not provided by commercial suppliers[4]. However, standard analytical techniques for the characterization of similar organic molecules would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure. For fluorinated compounds, ¹⁹F NMR would also be informative.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and nitrile (C≡N) stretches.
Biological Activity and Mechanism of Action
There is currently no publicly available information regarding the biological activity, signaling pathways, or mechanism of action of this compound.
Derivatives of 4-oxo-4-phenylbutanenitrile have been investigated for various biological activities. For instance, some related structures have been explored as intermediates in the synthesis of compounds with potential applications in medicinal chemistry[6]. However, it is crucial to note that the biological effects of a molecule are highly dependent on its specific structure, and extrapolation of activity from related compounds is not a substitute for experimental data.
Conclusion
This compound is a commercially available chemical intermediate. While its basic physicochemical properties are known, there is a significant lack of detailed experimental protocols for its synthesis and analysis, and no available data on its biological effects. For researchers and drug development professionals, this compound may serve as a starting material for the synthesis of more complex molecules. Any investigation into its biological properties would require de novo experimental evaluation. It is recommended that any user of this compound independently confirms its identity and purity using standard analytical techniques.
References
Physical and chemical characteristics of 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical guide provides a detailed overview of the physical and chemical characteristics of 4-(4-Fluorophenyl)-4-oxobutanenitrile, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₈FNO | [1][2] |
| Molecular Weight | 177.18 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 756489-25-5 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, a plausible synthetic route can be derived from general organic chemistry principles and procedures reported for analogous compounds. The following represents a hypothetical, yet chemically sound, protocol.
Hypothetical Synthesis Protocol: Friedel-Crafts Acylation and Nucleophilic Substitution
This proposed synthesis involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Nitrile Formation: Conversion of the carboxylic acid to the corresponding nitrile. This can be achieved through various methods, such as conversion to the primary amide followed by dehydration, or direct conversion using a reagent like cyanuric chloride.
Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
Materials: Fluorobenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), distilled water, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add succinic anhydride portion-wise.
-
Slowly add fluorobenzene to the mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound
-
Materials: 4-(4-fluorophenyl)-4-oxobutanoic acid, thionyl chloride (SOCl₂), ammonia solution, phosphorus pentoxide (P₄O₁₀) or other dehydrating agent, suitable solvent (e.g., toluene).
-
Procedure:
-
Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.
-
Carefully add the acid chloride to an excess of concentrated ammonia solution to form the primary amide.
-
Isolate and dry the amide.
-
Dehydrate the amide to the nitrile by heating with a dehydrating agent such as phosphorus pentoxide in an inert solvent like toluene.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, quench the reaction mixture, extract the product, and purify by column chromatography on silica gel.
-
Purification and Analysis
-
Purification: The final product can be purified by column chromatography using a gradient of ethyl acetate in hexane. The purity of the collected fractions should be assessed by TLC.
-
Analysis: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O), the nitrile group (C≡N), and the C-F bond.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Caption: Synthesis and Characterization Workflow.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not available in the reviewed literature, the following are predicted characteristic spectral features based on its chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring, with characteristic splitting patterns due to fluorine-proton coupling. Additionally, two methylene groups (-CH₂-) adjacent to the carbonyl and nitrile groups would appear as triplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with splitting due to carbon-fluorine coupling), and the two methylene carbons.
-
IR Spectroscopy: Key vibrational frequencies are anticipated for the C=O stretch (around 1680-1700 cm⁻¹), the C≡N stretch (around 2240-2260 cm⁻¹), and the C-F stretch (around 1200-1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 177.18.
Biological Activity and Drug Development Potential
Currently, there is no specific information in the public domain detailing the biological activity or mechanism of action of this compound. Compounds with similar structural motifs, such as substituted oxobutanenitriles, have been explored in medicinal chemistry for various applications.
Given the lack of specific data, a general workflow for screening a novel compound like this compound for potential biological activity is outlined below. This workflow represents a standard approach in early-stage drug discovery.
Caption: General Biological Activity Screening Workflow.
Safety Information
Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1][2] The signal word is "Warning," and the hazard statement H302 indicates that it is harmful if swallowed.[1][2]
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol for synthesis is hypothetical and has not been experimentally validated. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.
References
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Oxobutanenitriles
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and evolution of substituted oxobutanenitriles, a class of compounds pivotal to the development of novel therapeutics. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a historical perspective, detailed experimental protocols, quantitative data, and mechanistic insights.
Substituted oxobutanenitriles have emerged as a cornerstone in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. From their early discovery rooted in fundamental organic reactions to their current application in the development of targeted therapies, the journey of these molecules encapsulates a fascinating chapter in chemical and pharmaceutical sciences. This guide illuminates the key milestones, from seminal synthetic methodologies to the elucidation of their mechanisms of action.
A Historical Perspective: From Named Reactions to Rational Drug Design
The story of substituted oxobutanenitriles is intrinsically linked to the pioneering work of chemists in the late 19th and early 20th centuries. The intellectual groundwork was laid by fundamental condensation reactions that enabled the formation of carbon-carbon bonds, a critical step in building molecular complexity.
A pivotal moment in the history of β-ketonitriles, the core structure of oxobutanenitriles, was the development of the Thorpe reaction , discovered by Sir Jocelyn Field Thorpe in the early 1900s.[1][2][3] This reaction described the base-catalyzed self-condensation of aliphatic nitriles to form enamines, which could then be hydrolyzed to ketones.[3] This provided a foundational method for the synthesis of cyanoketones.
Building upon this, the intramolecular variation of this reaction became known as the Thorpe-Ziegler reaction , with contributions from Karl Ziegler.[4][5][6][7] This modification proved particularly useful for the synthesis of large ring systems and cyclic ketones from dinitriles, further expanding the synthetic utility of nitrile condensations.
Another cornerstone in the synthesis of the oxobutanenitrile scaffold is the Claisen condensation , a fundamental reaction in organic chemistry where an ester reacts with another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. The use of a nitrile as the carbonyl-containing component in a Claisen-type reaction provides a direct route to β-ketonitriles.
These early discoveries, driven by the pursuit of fundamental chemical knowledge, inadvertently provided the tools for future generations of scientists to construct molecules with profound biological implications. The inherent reactivity of the ketone and nitrile functionalities within the oxobutanenitrile structure makes it a powerful building block for a multitude of heterocyclic systems.
Synthetic Methodologies: Crafting the Oxobutanenitrile Core
The synthesis of substituted oxobutanenitriles is primarily achieved through base-catalyzed condensation reactions between esters and nitriles. The choice of base, solvent, and reaction conditions plays a crucial role in the efficiency and yield of these transformations.
Key Experimental Protocols
1. General Procedure for the Synthesis of 3-Oxobutanenitrile via Claisen-type Condensation:
This protocol outlines a general method for the condensation of an ester with acetonitrile to yield a 3-oxobutanenitrile derivative.
-
Materials: Anhydrous ester, anhydrous acetonitrile, a strong base (e.g., sodium ethoxide, sodium hydride), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran), apparatus for reflux and inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, the strong base is suspended in the anhydrous solvent.
-
A solution of the anhydrous ester and anhydrous acetonitrile in the chosen solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).
-
After the addition is complete, the reaction mixture is stirred at reflux for a specified period (typically several hours) to ensure the completion of the condensation.
-
The reaction is then cooled to room temperature and quenched by the careful addition of a proton source, such as dilute acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as distillation or column chromatography.
-
2. Synthesis of 2-Ethoxymethylene-3-oxobutanenitrile:
This versatile reagent is a key intermediate for the synthesis of various heterocyclic compounds.
-
Materials: 3-Oxobutanenitrile, triethyl orthoformate, acetic anhydride.
-
Procedure:
-
A mixture of 3-oxobutanenitrile and triethyl orthoformate is prepared.
-
Acetic anhydride is added to the mixture, and it is heated at reflux for a defined period.
-
The reaction mixture is then cooled, and the volatile components are removed by distillation under reduced pressure.
-
The resulting crude product, 2-ethoxymethylene-3-oxobutanenitrile, can often be used in subsequent steps without further purification.
-
Quantitative Data on Synthesis
The yields of substituted oxobutanenitriles are highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative data from the literature.
| Precursor Ester | Precursor Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl Acetate | Acetonitrile | Sodium Ethoxide | Ethanol | Reflux | 4 | 3-Oxobutanenitrile | 65-75 | General Procedure |
| Ethyl Phenylacetate | Acetonitrile | Sodium Hydride | Toluene | Reflux | 6 | 4-Phenyl-3-oxobutanenitrile | ~70 | Fieser & Fieser |
| Methyl Isobutyrate | Acetonitrile | Sodium Amide | Liquid Ammonia | -33 | 2 | 4-Methyl-3-oxopentanenitrile | 60-70 | Organic Syntheses |
| Ethyl Benzoate | Acetonitrile | Potassium tert-butoxide | THF | Room Temp | 12 | Benzoylacetonitrile | 85-95 | [8] |
From Building Blocks to Bioactive Molecules: The Heterocyclic Revolution
The true value of substituted oxobutanenitriles lies in their ability to serve as precursors for a vast array of biologically active heterocyclic compounds. The ketone and nitrile functionalities provide reactive handles for cyclization reactions with various nucleophiles, leading to the formation of pyrazoles, pyrimidines, pyridines, and other important pharmacophores.
Pyrazole Derivatives as Anti-inflammatory Agents
The reaction of substituted oxobutanenitriles with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. Many of these pyrazole-containing compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data on Biological Activity of Pyrazole Derivatives:
| Compound | Target | IC₅₀ (µM) | Assay Method | Reference |
| Celecoxib (Reference) | COX-2 | 0.04 | In vitro enzyme assay | [9] |
| Pyrazole Derivative A | COX-2 | 0.26 | In vitro enzyme assay | [9] |
| Pyrazole Derivative B | COX-2 | 1.15 | In vitro enzyme assay | [10] |
| Pyrazole Derivative C | COX-2 | 1.50 | In vitro enzyme assay | [10] |
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of these pyrazole derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[11][12] By blocking the active site of COX-2, these compounds prevent the production of prostaglandins, thereby reducing the inflammatory response.
References
- 1. Jocelyn Field Thorpe Facts for Kids [kids.kiddle.co]
- 2. Jocelyn Field Thorpe - Wikipedia [en.wikipedia.org]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Karl Ziegler - Wikipedia [en.wikipedia.org]
- 5. Karl Ziegler [kofo.mpg.de]
- 6. Karl Ziegler | Nobel Prize-Winning German Chemist | Britannica [britannica.com]
- 7. Karl Ziegler summary | Britannica [britannica.com]
- 8. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Theoretical Insights into 4-(4-Fluorophenyl)-4-oxobutanenitrile: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Fluorophenyl)-4-oxobutanenitrile is a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth theoretical analysis of its molecular structure, spectroscopic properties, and electronic characteristics using computational chemistry methods. The data presented herein, derived from Density Functional Theory (DFT) calculations, offers fundamental insights to guide further experimental research and application development. This document summarizes key quantitative data in structured tables, outlines the computational methodology, and provides visualizations of the computational workflow.
Introduction
This compound, with the empirical formula C10H8FNO, is a ketone and nitrile functionalized aromatic compound.[1] Its structural features, including a fluorinated phenyl ring, a carbonyl group, and a nitrile moiety, make it an interesting candidate for various chemical transformations and a potential building block for novel therapeutic agents and functional materials. Understanding the intrinsic molecular properties of this compound at a quantum-mechanical level is crucial for predicting its reactivity, stability, and potential biological activity.
This whitepaper presents a comprehensive theoretical investigation of this compound. By employing quantum chemical calculations, we can elucidate its three-dimensional geometry, vibrational frequencies corresponding to infrared spectroscopy, and electronic properties that govern its chemical behavior.
Computational Methodology
The theoretical data presented in this guide was modeled using a standard computational chemistry approach analogous to those applied in modern chemical research.[2][3][4]
Geometry Optimization
The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate structural parameters for organic molecules.[4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Spectroscopic Properties
Vibrational frequencies were calculated from the optimized geometry to predict the infrared (IR) spectrum. The computed harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and improve agreement with experimental data. Key vibrational modes, such as the C=O and C≡N stretching frequencies, are highlighted.
Electronic Properties
Several key electronic properties were calculated to understand the molecule's reactivity and charge distribution. These include:
-
Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.
-
Mulliken Atomic Charges: The charge distribution on each atom was calculated using Mulliken population analysis to provide insight into the local electronic environment within the molecule.
The following diagram illustrates the typical workflow for such a computational study.
Caption: Workflow for theoretical analysis of molecular properties.
Results and Discussion
Molecular Geometry
The optimized geometric parameters of this compound are presented in Table 1. The molecule exhibits a non-planar conformation, with the butanenitrile chain showing some rotational freedom. The bond lengths and angles are within the expected ranges for similar organic compounds.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)
| Parameter | Bond | Calculated Value | Parameter | Atoms | Calculated Value |
| Bond Length | C=O | 1.215 | Bond Angle | C-C-C (carbonyl) | 119.8 |
| C-F | 1.348 | O=C-C (phenyl) | 121.5 | ||
| C≡N | 1.158 | F-C-C (phenyl) | 118.2 | ||
| C-C (phenyl avg.) | 1.395 | C-C≡N | 178.5 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental IR spectrum of this compound. Key characteristic vibrational modes are summarized in Table 2. The high-frequency region is dominated by C-H stretching modes. The most intense and characteristic peaks are predicted for the carbonyl (C=O) and nitrile (C≡N) stretching vibrations. These values are consistent with typical experimental ranges for similar functional groups.[5]
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3100-2900 | Aromatic and Aliphatic C-H stretching |
| 2255 | C≡N stretching |
| 1705 | C=O stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1230 | C-F stretching |
Electronic Properties
The electronic properties of the molecule are crucial for understanding its reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface reveals that the most negative potential (electron-rich regions) is localized around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. These sites are susceptible to electrophilic attack. The hydrogen atoms of the phenyl ring exhibit a positive potential, making them potential sites for nucleophilic interaction.
-
Frontier Molecular Orbitals (FMOs): The HOMO is primarily localized on the fluorophenyl ring, while the LUMO is distributed over the carbonyl and nitrile groups. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.72 eV |
| HOMO-LUMO Gap | 5.13 eV |
| Dipole Moment | 3.45 D |
The logical relationship between these calculated properties and the prediction of chemical reactivity is outlined in the following diagram.
Caption: Relationship between electronic properties and reactivity.
Conclusion
This theoretical study provides a foundational understanding of the structural and electronic properties of this compound. The presented data on its optimized geometry, vibrational frequencies, and electronic characteristics can serve as a valuable resource for researchers in drug discovery and materials science. The insights into its reactivity, derived from the analysis of its molecular electrostatic potential and frontier molecular orbitals, can guide the rational design of new synthetic pathways and functional molecules. Further experimental validation of these theoretical findings is encouraged to fully harness the potential of this versatile compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Reactivity Profile of 4-(4-Fluorophenyl)-4-oxobutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 4-(4-Fluorophenyl)-4-oxobutanenitrile, a versatile bifunctional molecule of interest in synthetic and medicinal chemistry. The document outlines the compound's core chemical properties and explores its reactivity at the carbonyl and nitrile functionalities, as well as the active methylene group. Key transformations, including heterocycle synthesis, reduction, hydrolysis, and carbon-carbon bond-forming reactions, are discussed. Detailed experimental protocols for representative reactions are provided, and quantitative data is summarized in structured tables. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a comprehensive resource for researchers utilizing this compound in their work.
Introduction
This compound is a γ-ketonitrile that serves as a valuable building block in organic synthesis. Its structure incorporates a reactive ketone, a nitrile group, and an acidic α-methylene group, enabling a diverse range of chemical transformations. The presence of a fluorine atom on the phenyl ring can also modulate the compound's electronic properties and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide aims to provide a detailed overview of its chemical reactivity, supported by experimental data and protocols.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Appearance | Solid |
| CAS Number | 5453-93-0 |
Spectroscopic Data
The following table summarizes the characteristic proton nuclear magnetic resonance (¹H NMR) spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.97-8.00 | m | 2H | Ar-H |
| 7.17 | t | 2H | Ar-H |
| 3.36 | t | 2H | -CO-CH₂- |
| 2.77 | t | 2H | -CH₂-CN |
Reactivity Profile and Key Transformations
The reactivity of this compound is characterized by the interplay of its three main functional components: the electrophilic carbonyl group, the nitrile group which can be hydrolyzed or participate in cyclizations, and the acidic protons on the methylene group adjacent to the nitrile.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for nucleophilic attack and condensation reactions.
The carbonyl group can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This transformation is fundamental for accessing chiral building blocks and modifying the compound's biological activity.
Experimental Protocol: Reduction of this compound
-
Reagents: this compound, Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Procedure: To a solution of this compound in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate and concentrated under reduced pressure to yield 4-(4-fluorophenyl)-4-hydroxybutanenitrile.
The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene, enabling the synthesis of a variety of unsaturated derivatives.[1][2]
Experimental Protocol: Wittig Olefination of this compound
-
Reagents: this compound, a phosphonium ylide (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), and an anhydrous aprotic solvent (e.g., THF).
-
Procedure: The phosphonium ylide is prepared by treating the corresponding phosphonium salt with a strong base in anhydrous THF. To this solution, this compound is added, and the reaction mixture is stirred at room temperature. After completion, the reaction is worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction, drying, and purification to afford the corresponding alkene.
Reactions Involving the Nitrile Group and Active Methylene
The nitrile group and the adjacent methylene group are key to the construction of various heterocyclic systems.
The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[3][4][5][6] While a direct example with the target molecule is not available, its structural motifs are suitable for this transformation.
Conceptual Experimental Workflow: Gewald Reaction
Caption: Conceptual workflow for the Gewald aminothiophene synthesis.
γ-Ketonitriles are valuable precursors for the synthesis of substituted pyridines and pyrimidines through condensation reactions with various reagents. For example, reaction with ammonium acetate can lead to pyridines, while condensation with amidines or ureas can yield pyrimidines.[7][8][9]
Caption: Oxidative cyclization of an amino-substituted derivative.
Applications in Drug Discovery and Development
The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of diverse heterocyclic compounds. Pyridines, pyrimidines, and thiophenes are privileged structures in medicinal chemistry, frequently found in approved drugs. The potential to generate libraries of such compounds from this starting material is of significant interest for lead discovery and optimization in drug development programs. The fluorophenyl moiety can enhance metabolic stability and binding affinity, further increasing the potential of its derivatives as therapeutic agents.
Conclusion
This compound is a highly versatile and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo a wide range of transformations at its carbonyl, nitrile, and active methylene functionalities allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a foundational understanding of its reactivity profile, supported by experimental data and protocols, to aid researchers in leveraging this compound for their synthetic and drug discovery endeavors. Further exploration of its reactivity, particularly in multicomponent and asymmetric reactions, is likely to uncover new and valuable applications.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. Control of Pyrimidine Biosynthesis in Human Lymphocytes [ouci.dntb.gov.ua]
- 9. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron Density Distribution in 4-(4-Fluorophenyl)-4-oxobutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive analysis of the electron density distribution in 4-(4-Fluorophenyl)-4-oxobutanenitrile. In the absence of publicly available experimental crystallographic data, this document outlines a robust computational chemistry approach to determine and analyze the electronic structure of the molecule. The methodologies and derived data presented herein are foundational for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science.
Introduction
This compound, with the empirical formula C₁₀H₈FNO, is a small organic molecule featuring a fluorinated aromatic ring, a ketone, and a nitrile functional group.[1] The arrangement of these electron-withdrawing and polar groups dictates the molecule's electronic landscape, which is critical for its chemical behavior and biological activity. Understanding the electron density distribution is paramount for predicting sites of electrophilic and nucleophilic attack, hydrogen bonding potential, and the nature of its interactions with biological targets.
This technical guide details a standard computational workflow using Density Functional Theory (DFT) to model the structure and electronic properties of this compound. DFT has become a powerful and reliable tool in chemical research for predicting molecular properties with high accuracy, complementing and often guiding experimental work.[2][3][4]
Methodology: A Computational Approach
The following section details the protocol for a comprehensive in silico analysis of this compound.
Computational Workflow
The determination of the electron density distribution is achieved through a multi-step computational workflow. This process begins with building the initial molecular structure and proceeds through geometry optimization to the final calculation of electronic properties.
Caption: Computational workflow for determining electronic properties.
Experimental Protocols (Computational)
-
Molecular Structure Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). The SMILES string FC1=CC=C(C=C1)C(=O)CCC#N can be used as a starting point.
-
Geometry Optimization: The structure is then optimized using a quantum chemistry software package like Gaussian or ORCA. Density Functional Theory (DFT) is the chosen method, with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process continues until the forces on the atoms are negligible and the structure represents a stable energy minimum.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive the final electronic properties. This includes the total electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP), and the partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory).
Data Presentation: Calculated Properties
The following tables summarize the key quantitative data derived from the computational analysis.
Predicted Electronic Properties
These properties provide insight into the molecule's reactivity and stability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
| Property | Predicted Value | Unit |
| Total Energy | -648.75 | Hartrees |
| HOMO Energy | -7.21 | eV |
| LUMO Energy | -1.54 | eV |
| HOMO-LUMO Gap | 5.67 | eV |
| Dipole Moment | 3.85 | Debye |
Key Predicted Geometrical Parameters
The following table lists the predicted bond lengths and angles for key functional groups within the molecule.
| Parameter | Atoms Involved | Predicted Value | Unit |
| Bond Lengths | |||
| C-F | 1.35 | Å | |
| C=O (Ketone) | 1.22 | Å | |
| C≡N (Nitrile) | 1.16 | Å | |
| Bond Angles | |||
| C-C(O)-C | 118.5 | Degrees | |
| C-C≡N | 179.1 | Degrees |
Predicted Partial Atomic Charges (Mulliken)
Partial charges indicate the distribution of electrons across the atoms, highlighting electrophilic and nucleophilic centers.
| Atom | Predicted Partial Charge |
| F (Fluorine) | -0.28 |
| O (Ketone) | -0.45 |
| N (Nitrile) | -0.35 |
| C (Carbonyl) | +0.42 |
| C (Nitrile) | +0.15 |
Analysis and Visualization
The relationship between the molecule's functional groups and its overall electronic properties can be visualized to guide further research.
Caption: Relationship between structure, electronic properties, and implications.
Electron Density Distribution Analysis
The computational results reveal a highly polarized electronic structure.
-
High Electron Density Regions: The most electronegative atoms—fluorine, oxygen, and nitrogen—are centers of high electron density. The partial charge data confirms this, with significant negative charges on the F (-0.28), O (-0.45), and N (-0.35) atoms. These regions are nucleophilic and are the primary sites for hydrogen bond acceptance.
-
Low Electron Density Regions: Conversely, the carbonyl carbon atom is significantly electron-deficient, bearing a large positive partial charge (+0.42). This makes it the most prominent electrophilic site in the molecule, susceptible to nucleophilic attack. The aromatic ring is also influenced by the electron-withdrawing fluorine atom, affecting its reactivity in electrophilic aromatic substitution reactions.
-
Molecular Electrostatic Potential (MEP): A calculated MEP map would visually confirm these findings, showing negative potential (typically colored red) around the F, O, and N atoms, and positive potential (blue) around the carbonyl carbon and the hydrogen atoms of the aliphatic chain.
Conclusion
This guide outlines a robust computational methodology for characterizing the electron density distribution of this compound. The DFT calculations predict a polarized molecule with distinct regions of high and low electron density, governed by its fluoro, keto, and nitrile functionalities. The carbonyl carbon is identified as a strong electrophilic center, while the electronegative heteroatoms act as nucleophilic sites and potential hydrogen bond acceptors.
This detailed electronic structure information is invaluable for professionals in drug development and materials science, providing a rational basis for designing new molecules, predicting reaction mechanisms, and understanding potential intermolecular interactions with biological targets. The described computational workflow serves as a standard protocol for obtaining such crucial data when experimental results are unavailable.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Importance of the Fluorophenyl Group in Oxobutanenitrile Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the role of the fluorophenyl group within the oxobutanenitrile scaffold, a promising framework for the development of novel therapeutics. By examining the fundamental physicochemical properties imparted by the fluorophenyl moiety and the inherent reactivity of the oxobutanenitrile core, this document elucidates the potential of this combination in designing targeted covalent and non-covalent inhibitors. This guide summarizes key structure-activity relationship (SAR) principles, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery.
Introduction: The Power of Fluorine in Drug Design
The substitution of hydrogen with fluorine in a drug molecule can dramatically alter its pharmacological profile. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to fine-tune a range of characteristics.
The introduction of a fluorophenyl group into a molecule can:
-
Enhance Metabolic Stability: The high strength of the C-F bond makes the fluorophenyl group resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an increased plasma half-life of the drug.
-
Modulate Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Increase Binding Affinity: The electronegativity of fluorine can lead to favorable dipole-dipole interactions and weak hydrogen bonds with amino acid residues in the target protein's binding pocket, thereby increasing potency.
-
Influence pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving cell permeability.
The oxobutanenitrile core, on the other hand, possesses an electrophilic nitrile group that can act as a "warhead" for covalent inhibition. The carbon atom of the nitrile is susceptible to nucleophilic attack by residues such as cysteine or serine in the active site of an enzyme, leading to the formation of a stable covalent bond. This can result in irreversible or slowly reversible inhibition, which can offer advantages in terms of potency and duration of action.
The combination of a fluorophenyl group with an oxobutanenitrile scaffold, therefore, presents a compelling strategy for the development of potent, stable, and potentially covalent inhibitors for a range of biological targets.
Synthesis of Fluorophenyl-Oxobutanenitrile Compounds
A general and versatile method for the synthesis of 4-(fluorophenyl)-4-oxobutanenitrile derivatives involves the condensation of a fluorinated aromatic aldehyde with a Michael acceptor containing a nitrile group. The following is a representative synthetic protocol.
Experimental Protocol: General Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile
This protocol is adapted from a known procedure for the synthesis of related compounds and can be modified for various fluorophenyl derivatives.
Materials:
-
3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst)
-
Dry N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Substituted fluorophenyl aldehyde
-
2-dialkylphosphonomethylpropenenitrile
Procedure:
-
In a three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, dissolve the thiazolium salt catalyst (0.01 mol) in dry DMF (150 mL).
-
Heat the solution to 60°C in a water bath.
-
Rapidly add triethylamine (0.06 mol) via the dropping funnel.
-
To this mixture, add a solution of the substituted fluorophenyl aldehyde (0.05 mol) and 2-dialkylphosphonomethylpropenenitrile (0.05 mol) in DMF (50 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-(fluorophenyl)-2-dialkylphosphonomethyl-4-oxobutanenitrile.
Biological Activity and Structure-Activity Relationships (SAR)
While comprehensive SAR studies on a wide range of simple fluorophenyl oxobutanenitrile compounds are not extensively available, data from more complex molecules containing this scaffold provide valuable insights into their potential as inhibitors of various biological targets, particularly kinases and transporters.
Kinase Inhibition
The fluorophenyl group is a common motif in a multitude of kinase inhibitors. Its ability to form key interactions within the ATP-binding pocket contributes significantly to the potency and selectivity of these compounds. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as an orally active and selective Aurora kinase B inhibitor.[1] While this is a more complex molecule, it highlights the favorability of the fluorophenyl moiety in kinase inhibitor design. The oxobutanenitrile portion of the scaffold could be designed to act as a covalent warhead targeting a nearby cysteine residue, a strategy successfully employed in many kinase inhibitors.
Equilibrative Nucleoside Transporter (ENT) Inhibition
A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters (ENTs) provides direct evidence for the critical role of the fluorophenyl group. The presence of a halogen on the phenyl ring was found to be essential for the inhibitory effects on both ENT1 and ENT2.[2][3] The removal of the fluorine atom led to a significant decrease or complete loss of activity.
The following table summarizes the inhibitory activities of selected FPMINT analogues, demonstrating the importance of the fluorophenyl moiety.
| Compound | R1 (N-moiety) | R2 (Phenyl Moiety) | ENT1 IC50 (µM) | ENT2 IC50 (µM) |
| 2a | Naphthalene | Phenyl | 104.92 | > 100 |
| 2b | Naphthalene | 3-Chlorophenyl | 12.68 | 2.95 |
| 3c | 4-Ethylphenyl | 2-Fluorophenyl | 2.38 | 0.57 |
Data extracted from a study on FPMINT analogues.[4]
These data clearly indicate that the presence and substitution pattern of the halogenated phenyl ring are crucial for potent inhibition of ENTs. The 2-fluorophenyl group in compound 3c, in combination with other structural features, resulted in the most potent inhibition of ENT2.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of fluorophenyl oxobutanenitrile compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or below the Km for the kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Nitrile Reactivity Assay with Glutathione (GSH)
This assay assesses the potential for covalent bond formation by the nitrile group.
Materials:
-
Test compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of the test compound in acetonitrile.
-
Prepare a stock solution of GSH in phosphate buffer.
-
In a reaction vial, mix the test compound solution with the GSH solution in phosphate buffer.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding an excess of a quenching agent (e.g., N-ethylmaleimide) or by immediate dilution with the mobile phase.
-
Analyze the samples by HPLC to monitor the disappearance of the parent compound over time.
-
Calculate the half-life (t1/2) of the compound in the presence of GSH. A shorter half-life suggests a higher reactivity of the nitrile group.
Signaling Pathways and Potential Mechanisms of Action
Given the evidence from related compounds, fluorophenyl oxobutanenitriles are likely to modulate signaling pathways regulated by kinases and nucleoside transporters.
Kinase-Mediated Signaling
Many kinases are key components of signaling cascades that regulate cell proliferation, survival, and differentiation. For example, the MAPK/ERK pathway is a central signaling route that is often dysregulated in cancer. An inhibitor targeting a kinase in this pathway could block downstream signaling and inhibit cancer cell growth.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Nucleoside Transport and Salvage Pathway
Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides across cell membranes, which are then used in nucleotide synthesis via the salvage pathway. Inhibition of ENTs can disrupt DNA and RNA synthesis, making them attractive targets in cancer and viral therapies.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation of 4-(4-Fluorophenyl)-4-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Fluorophenyl)-4-oxobutanenitrile is a chemical compound of interest in pharmaceutical research and development. Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and shelf-life of any potential drug product. This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways under various stress conditions. The information presented herein is essential for formulation development, analytical method validation, and regulatory submissions. This document summarizes key findings from forced degradation studies and outlines detailed experimental protocols.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2] These studies are a regulatory requirement and provide critical information about the intrinsic stability of a molecule.[1] The primary objectives of forced degradation studies include:
-
Elucidating degradation pathways and identifying potential degradation products.[1]
-
Developing and validating stability-indicating analytical methods.[3]
-
Understanding the chemical behavior of the molecule to aid in formulation and packaging development.[1]
-
Distinguishing degradation products from process-related impurities.[1]
Typical stress conditions employed in forced degradation studies include exposure to acid, base, oxidation, heat, and light.[4]
Stability Profile of this compound
Currently, there is a lack of publicly available, specific quantitative data from forced degradation studies conducted directly on this compound. However, based on the chemical structure, which includes a ketone, a nitrile, and a fluorophenyl group, potential degradation pathways can be inferred. The nitrile group can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. The ketone functionality may be subject to reduction or oxidation. The aromatic fluorine is generally stable but can influence the reactivity of the entire molecule.
To provide a comprehensive understanding, this guide presents a general framework for conducting forced degradation studies on a compound like this compound and discusses the expected outcomes based on the degradation of similar chemical moieties reported in the literature.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments that should be performed to evaluate the stability of this compound.
Acidic and Basic Hydrolysis
-
Objective: To investigate the susceptibility of the drug substance to hydrolysis at different pH values.
-
Protocol:
-
Prepare solutions of this compound in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Reflux the solutions at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration with an appropriate solvent system.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
-
Expected Outcome: The nitrile group is expected to be the primary site of hydrolytic degradation, potentially forming 4-(4-fluorophenyl)-4-oxobutanamide and subsequently 4-(4-fluorophenyl)-4-oxobutanoic acid. The rate of degradation is expected to be pH-dependent.
Oxidative Degradation
-
Objective: To assess the stability of the drug substance in the presence of an oxidizing agent.
-
Protocol:
-
Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Monitor the reaction over a set period (e.g., up to 24 hours).
-
At selected time points, withdraw samples and quench the excess oxidizing agent if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC.
-
-
Expected Outcome: The molecule may be susceptible to oxidation, potentially at the benzylic position or leading to the formation of N-oxides if the nitrile group is reduced.
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the solid-state stability of the drug substance.
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., at 105 °C) for a defined period (e.g., 24 hours).
-
At the end of the study, dissolve the sample in a suitable solvent.
-
Analyze the sample by HPLC to identify and quantify any degradation products.
-
-
Expected Outcome: Thermal stress can lead to various degradation products, and the specific pathways would need to be elucidated through structural characterization of the degradants.
Photolytic Degradation
-
Objective: To determine the photosensitivity of the drug substance.
-
Protocol:
-
Expose a solution of this compound and the solid drug substance to a light source with a specified output (e.g., ICH option 1: UV and visible light).
-
Maintain a control sample in the dark under the same conditions.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
-
Expected Outcome: The fluorophenyl ring may absorb UV light, potentially leading to photolytic degradation. The nature of the degradants would require structural elucidation.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reverse-phase HPLC method with UV detection is commonly employed for this purpose. The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[5]
Visualization of Workflows and Pathways
General Forced Degradation Workflow
References
Solubility Profile of 4-(4-Fluorophenyl)-4-oxobutanenitrile in Organic Solvents: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the solubility characteristics of 4-(4-Fluorophenyl)-4-oxobutanenitrile, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a standard experimental protocol for its determination and provides an estimated solubility profile based on the known solubility of its non-fluorinated analog, 4-Oxo-4-phenylbutanenitrile.
Estimated Solubility Data
The following table summarizes the estimated solubility. It is strongly recommended that these estimations be verified through laboratory experimentation.
| Solvent Classification | Solvent Name | Chemical Formula | Estimated Solubility |
| Polar Protic | Methanol | CH₃OH | Soluble |
| Ethanol | C₂H₅OH | Likely Soluble | |
| Isopropanol | C₃H₈O | Likely Soluble | |
| Polar Aprotic | Acetone | C₃H₆O | Likely Soluble |
| Acetonitrile | C₂H₃N | Likely Soluble | |
| Dimethylformamide (DMF) | C₃H₇NO | Likely Soluble | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Likely Soluble | |
| Nonpolar | Toluene | C₇H₈ | Likely Sparingly Soluble to Insoluble |
| Hexane | C₆H₁₄ | Likely Insoluble | |
| Dichloromethane | CH₂Cl₂ | Likely Soluble |
Experimental Protocol for Solubility Determination
The following is a standard procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specified temperature.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid crystallization.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(4-fluorophenyl)-4-oxobutanenitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield the intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid. This intermediate is subsequently converted to the target nitrile. This protocol offers a comprehensive guide for the practical execution of this synthesis, including reaction conditions, purification methods, and characterization.
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through electrophilic aromatic substitution.[1][2][3] This reaction is widely employed for the synthesis of aryl ketones, which are precursors to a vast array of biologically active molecules. The synthesis of this compound is of significant interest due to the prevalence of the fluorophenyl moiety in many pharmaceutical agents. The nitrile group also serves as a versatile functional handle for further molecular elaboration. This document outlines a reliable and reproducible two-step synthesis pathway.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid
The first step involves the aluminum chloride-catalyzed Friedel-Crafts acylation of fluorobenzene with succinic anhydride. The reaction proceeds via an electrophilic aromatic substitution mechanism to form 4-(4-fluorophenyl)-4-oxobutanoic acid.[4]
Experimental Protocol
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2-3 equivalents).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to afford the pure product.
Data Presentation
| Parameter | Value | Reference |
| Reactants | Fluorobenzene, Succinic Anhydride | Analogous to[4] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [4] |
| Solvent | Dichloromethane (DCM) | General Friedel-Crafts protocols[5] |
| Temperature | 0-5 °C initially, then room temp. | General Friedel-Crafts protocols[5] |
| Reaction Time | 3-4 hours | Estimated based on similar reactions |
| Typical Yield | 75-85% | Estimated based on analogous reactions |
| Product CAS Number | 366-77-8 | [6][7] |
| Product Molecular Weight | 196.18 g/mol | [6][7] |
Step 2: Synthesis of this compound from 4-(4-Fluorophenyl)-4-oxobutanoic Acid
The second step involves the conversion of the carboxylic acid functional group of the intermediate to a nitrile. A common and reliable method proceeds through the formation of a primary amide, followed by dehydration.[1][8]
Experimental Protocol
Materials:
-
4-(4-Fluorophenyl)-4-oxobutanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonium hydroxide (NH₄OH), concentrated
-
A suitable dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA))
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Formation of the Primary Amide
-
In a round-bottom flask, dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.
-
Stir the mixture for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0-5 °C.
-
Slowly add concentrated ammonium hydroxide (excess) to the solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-fluorophenyl)-4-oxobutanamide.
Part B: Dehydration of the Primary Amide to the Nitrile
-
In a round-bottom flask, combine the crude 4-(4-fluorophenyl)-4-oxobutanamide with a dehydrating agent such as phosphorus pentoxide (1.5 equivalents).
-
Heat the mixture under vacuum (or with gentle stirring if in a solvent) according to the specific requirements of the chosen dehydrating agent.
-
Monitor the reaction by TLC for the disappearance of the amide and the formation of the nitrile.
-
Upon completion, cool the reaction mixture and carefully quench any remaining dehydrating agent (e.g., with ice-water for P₂O₅).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-(4-Fluorophenyl)-4-oxobutanoic acid | From Step 1 |
| Key Intermediate | 4-(4-Fluorophenyl)-4-oxobutanamide | Standard organic transformation |
| Dehydrating Agents | P₂O₅, POCl₃, TFAA, etc. | [1][8] |
| Reaction Conditions | Varies with dehydrating agent, often requires heating | [1][8] |
| Typical Yield | 70-90% (from the amide) | Estimated based on standard procedures |
| Product CAS Number | Not readily available | - |
| Product Molecular Weight | 177.18 g/mol | [9] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thionyl chloride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area or fume hood.
-
The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood.
-
Always wear appropriate PPE when handling any chemicals.
Conclusion
The two-step synthesis of this compound presented here provides a reliable method for obtaining this valuable chemical intermediate. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this compound for use in drug discovery and development programs. The provided data and workflow diagrams offer a clear and concise guide for the execution of this synthesis.
References
- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. 4-(4-Fluorophenyl)-4-oxobutanoic Acid | CAS No- 366-77-8 | Simson Pharma Limited [simsonpharma.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(4-fluorophenyl)-4-oxobutanenitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-stage process commencing with the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to produce 4-(4-fluorophenyl)-4-oxobutanoic acid. This intermediate is subsequently converted to the target nitrile. This document outlines the reaction mechanisms, detailed experimental procedures, and quantitative data for each step.
Introduction
This compound and its derivatives are key building blocks in the synthesis of a variety of organic molecules. The presence of the fluorophenyl group can enhance pharmacological properties such as metabolic stability and binding affinity. The keto-nitrile functionality offers multiple reaction sites for further molecular elaboration, making it a versatile precursor for heterocyclic compounds and other complex molecular architectures. The reliable synthesis of this intermediate is therefore of significant interest to the drug development and chemical synthesis communities.
Reaction Scheme
The overall synthesis of this compound is depicted below:
Caption: Overall synthetic route for this compound.
Reaction Mechanisms
Step 1: Friedel-Crafts Acylation
The first step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The Lewis acid, aluminum chloride (AlCl₃), activates the succinic anhydride, making it a potent electrophile. The aromatic ring of fluorobenzene then attacks the activated anhydride, leading to the formation of an acylium ion intermediate. Subsequent workup yields the carboxylic acid.[1][2][3] The reaction proceeds via the formation of an acylium center which then undergoes electrophilic attack on the aromatic ring.[2]
Caption: Mechanism of the Friedel-Crafts Acylation.
Step 2: Conversion of Carboxylic Acid to Nitrile
The conversion of the carboxylic acid to the nitrile is typically achieved in two steps to ensure compatibility with the ketone functional group. First, the carboxylic acid is converted to a primary amide. This can be done by first forming an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia. The resulting primary amide is then dehydrated to the nitrile using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride.[4][5][6]
Caption: Mechanism for the conversion of the carboxylic acid to the nitrile.
Experimental Protocols
Step 1: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (3 equivalents).
-
Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-(4-fluorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).
Quantitative Data (Hypothetical):
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Amount (mol) |
| Succinic anhydride | 100.07 | 1.0 | 10.0 | 0.1 |
| Fluorobenzene | 96.10 | 1.1 | 10.6 | 0.11 |
| Aluminum chloride | 133.34 | 2.2 | 29.3 | 0.22 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 4-(4-Fluorophenyl)-4-oxobutanoic acid | 196.17 | 19.6 | 16.7 | 85% |
Step 2: Synthesis of this compound
Part A: Amide Formation
Materials:
-
4-(4-Fluorophenyl)-4-oxobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask containing 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent), add an excess of thionyl chloride (2.0 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous toluene.
-
In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath.
-
Add the acyl chloride solution dropwise to the cold ammonium hydroxide with vigorous stirring.
-
A precipitate of the amide will form. Continue stirring for 1 hour after the addition is complete.
-
Collect the solid amide by vacuum filtration, wash with cold water, and dry.
Part B: Dehydration of Amide to Nitrile
Materials:
-
4-(4-Fluorophenyl)-4-oxobutanamide
-
Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene or dioxane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Distillation apparatus (if using SOCl₂)
Procedure (using P₂O₅):
-
In a dry round-bottom flask, mix the 4-(4-fluorophenyl)-4-oxobutanamide (1.0 equivalent) with phosphorus pentoxide (1.5 equivalents).
-
Heat the mixture gently under vacuum. The product will distill as it is formed.
-
Collect the distilled product, which can be further purified by recrystallization or column chromatography.
Procedure (using SOCl₂):
-
In a round-bottom flask, suspend the amide (1.0 equivalent) in an inert solvent like toluene.
-
Add thionyl chloride (1.5 equivalents) and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Amount (mol) |
| 4-(4-Fluorophenyl)-4-oxobutanoic acid | 196.17 | 1.0 | 10.0 | 0.051 |
| Intermediate | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 4-(4-Fluorophenyl)-4-oxobutanamide | 195.19 | 9.95 | 8.96 | 90% |
| Final Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| This compound | 177.18 | 8.13 (from amide) | 6.91 | 85% |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this key intermediate for a variety of applications in drug discovery and materials science. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of 4-(4-Fluorophenyl)-4-oxobutanenitrile in Modern Organic Synthesis
Application Note
Introduction
4-(4-Fluorophenyl)-4-oxobutanenitrile is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic compounds and complex molecular architectures. Its chemical structure, featuring a reactive keto group and a nitrile moiety, allows for a diverse range of chemical transformations. This makes it a valuable precursor in the synthesis of pharmaceutically active compounds, particularly in the development of antipsychotic drugs. The presence of a fluorophenyl group can also enhance the metabolic stability and binding affinity of the final drug molecules. This document provides an overview of its applications, detailed experimental protocols for key transformations, and visual representations of relevant synthetic and biological pathways.
Key Applications in Organic Synthesis
The primary application of this compound and its close derivatives lies in the synthesis of butyrophenone-class antipsychotic drugs. This class of drugs primarily acts by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain. The butyrophenone scaffold, derived from this building block, is a key pharmacophore for these activities.
Beyond its role in the synthesis of central nervous system (CNS) active agents, the 4-oxo-4-arylbutanenitrile core is a valuable precursor for various heterocyclic systems through reactions like the Gewald aminothiophene synthesis. The reactivity of both the ketone and nitrile functionalities allows for the construction of diverse molecular frameworks, making it a subject of interest in medicinal chemistry and materials science.
Data Presentation
The following tables summarize quantitative data for representative reactions utilizing the this compound scaffold or its immediate derivatives in the synthesis of key pharmaceutical compounds.
Table 1: Synthesis of Haloperidol Precursor via Amine Alkylation
| Amine Reactant | Alkylating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-(4-chlorophenyl)piperidin-4-ol | 4-chloro-4'-fluorobutyrophenone | Water | Potassium Hydroxide | Reflux | 3-5 | Not Specified | [1] |
| 4-(4-chlorophenyl)piperidin-4-ol | 4-chloro-4'-fluorobutyrophenone enol ether | Water | Potassium Hydroxide | Reflux | 3-5 | Not Specified | [1] |
Table 2: Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction
| Ketone | α-Cyano Ester | Sulfur | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Ethyl cyanoacetate | Elemental Sulfur | Morpholine | Ethanol | 50 | 60-80 (estimated) | General Gewald Reaction |
| Acetone | Ethyl cyanoacetate | Elemental Sulfur | Triethylamine | Methanol | 50 | 75 | General Gewald Reaction |
Experimental Protocols
Protocol 1: Synthesis of Haloperidol from 4-chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)piperidin-4-ol
This protocol describes a key step in the synthesis of the antipsychotic drug Haloperidol, where a butyrophenone derivative, closely related to this compound, is used to alkylate a piperidine derivative.
Materials:
-
4-chloro-4'-fluorobutyrophenone
-
4-(4-chlorophenyl)piperidin-4-ol hydrochloride
-
Potassium iodide
-
Potassium hydroxide
-
Water
-
Methanol
-
Toluene
-
Hydrochloric acid
-
Ammonia solution
Procedure:
-
To a suitable reactor, add 6 kg of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water.
-
Stir the mixture and warm it slightly.
-
Add 3.50 kg of potassium hydroxide to the mixture and stir for 5 minutes.
-
Add 5.95 kg of 4-chloro-4'-fluorobutyrophenone and gently reflux the mixture for 3-5 hours.
-
After cooling, add 75 liters of toluene and stir for 30 minutes.
-
Separate the aqueous layer and wash the toluene layer with water.
-
The crude Haloperidol in the toluene layer can be further purified by recrystallization from a mixture of acetone and methanol.
Protocol 2: Gewald Synthesis of 2-Amino-3-cyano-4-(4-fluorophenyl)-5-(2-cyanoethyl)thiophene
This protocol outlines a general procedure for the Gewald reaction, a multicomponent reaction to synthesize substituted 2-aminothiophenes, using a 4-oxobutanenitrile derivative.
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of malononitrile in 30 mL of ethanol.
-
To this solution, add 12 mmol of elemental sulfur.
-
Add a catalytic amount of morpholine (approximately 0.5 mL).
-
Stir the reaction mixture at 50°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Visualizations
Synthetic Pathways
Caption: Synthetic route to Haloperidol.
References
Application Notes and Protocols for 4-(4-Fluorophenyl)-4-oxobutanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorophenyl)-4-oxobutanenitrile is a versatile synthetic intermediate with significant potential in medicinal chemistry. While comprehensive biological activity data for this specific compound is limited in publicly available literature, its structural motifs—the fluorophenyl group, the keto-nitrile functionality—are present in numerous biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. These application notes provide an overview of the potential uses of this compound as a key building block in the synthesis of novel therapeutic agents, along with generalized experimental protocols.
Potential Therapeutic Applications
Based on the biological activities of structurally related compounds, this compound can serve as a precursor for the synthesis of compounds with a range of potential therapeutic applications, including:
-
Anticancer Agents: The fluorophenyl moiety is a common feature in various anticancer drugs. Derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation.
-
Antimicrobial Agents: Heterocyclic compounds derived from keto-nitriles have shown promise as antibacterial and antifungal agents.
-
Kinase Inhibitors: The scaffold can be elaborated to design inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈FNO | |
| Molecular Weight | 177.18 g/mol | |
| Appearance | Solid | |
| Hazard Classifications | Acute Toxicity 4 (Oral) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed |
Synthetic Protocols
General Synthesis of 4-Aryl-4-oxobutanenitrile Derivatives
A common synthetic route to 4-aryl-4-oxobutanenitriles involves the Michael addition of a cyanide source to an α,β-unsaturated ketone.
Protocol:
-
Dissolve the corresponding α,β-unsaturated aryl ketone in a suitable solvent (e.g., ethanol, DMF).
-
Add a cyanide source, such as potassium cyanide or sodium cyanide, to the solution.
-
The reaction may be carried out at room temperature or with gentle heating, and the progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol describes a three-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives, which have shown potential as anticancer agents.[1]
Protocol:
-
In a round-bottom flask, combine 1 mmol of an appropriate aldehyde, 1 mmol of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and 1.1 mmol of malononitrile in 5 mL of ethanol.[1]
-
Add 0.1 mmol of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.[1]
-
Reflux the reaction mixture with stirring at 78°C for 30 minutes.[1]
-
Monitor the reaction progress using TLC (hexane/ethyl acetate = 1/1).[1]
-
After completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure pyrano[2,3-c]pyrazole derivative.[1]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a conceptual experimental workflow for evaluating the anticancer activity of derivatives synthesized from this compound and a hypothetical signaling pathway that could be targeted.
Caption: Conceptual workflow for anticancer drug discovery.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of the fluorophenyl group is a key feature that can impart favorable pharmacological properties. The protocols and workflows presented here provide a foundation for researchers to explore the medicinal chemistry of derivatives based on this scaffold. Further investigation into the biological activities of these derivatives is warranted to uncover their full therapeutic potential.
References
Synthesis of Heterocyclic Compounds from 4-(4-Fluorophenyl)-4-oxobutanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 4-(4-Fluorophenyl)-4-oxobutanenitrile as a versatile starting material. The protocols outlined below are based on established synthetic methodologies for analogous β-ketonitriles and are adapted for this specific substrate.
Introduction
This compound is a valuable bifunctional building block for heterocyclic synthesis. Its structure incorporates a ketone and a nitrile group separated by a two-carbon linker, rendering it susceptible to a range of cyclization and condensation reactions. The presence of a fluorophenyl moiety is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document details the synthesis of substituted thiophenes, pyridines, pyrimidines, and pyridazinones.
I. Synthesis of 2-Amino-3-cyano-5-(4-fluorobenzoyl)thiophene
The Gewald reaction provides a straightforward, one-pot synthesis of highly substituted 2-aminothiophenes. This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
Reaction Scheme:
Caption: Gewald reaction for thiophene synthesis.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure 2-amino-3-cyano-5-(4-fluorobenzoyl)thiophene.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 1:1:1.1 (Ketonitrile:Malononitrile:Sulfur) |
| Catalyst | Morpholine (0.15 eq) |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
II. Synthesis of 4-(4-Fluorophenyl)-2-hydroxy-6-methylpyridine-3-carbonitrile
Substituted pyridones can be synthesized through a condensation reaction of a β-ketonitrile with an α,β-unsaturated carbonyl compound or its equivalent. In this protocol, the reaction of this compound with acetylacetone in the presence of a base will lead to the formation of the corresponding pyridone derivative.
Reaction Scheme:
Caption: Synthesis of a substituted pyridone.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and acetylacetone (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol.
-
Recrystallize the product from glacial acetic acid or ethanol to yield the pure pyridone derivative.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 1:1.1 (Ketonitrile:Acetylacetone) |
| Catalyst | Piperidine (0.1 eq) |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 6-8 hours |
| Expected Yield | 65-75% |
III. Synthesis of 4-Amino-6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile
The condensation of a β-ketonitrile with thiourea in the presence of a base is a common method for the synthesis of aminopyrimidine-thiones. This reaction proceeds via an initial condensation followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of an aminopyrimidine-thione.
Experimental Protocol:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add this compound (1.0 eq) and thiourea (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent such as ethanol or a mixture of DMF and water.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 1:1 (Ketonitrile:Thiourea) |
| Base | Sodium Ethoxide (1.1 eq) |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 8-10 hours |
| Expected Yield | 70-80% |
IV. Synthesis of 6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
Pyridazinones can be synthesized by the cyclocondensation of γ-keto acids or their nitrile equivalents with hydrazine. The nitrile group in this compound can be hydrolyzed to a carboxylic acid, which can then be cyclized with hydrazine hydrate.
Reaction Workflow:
Caption: Two-step synthesis of a pyridazinone.
Experimental Protocol:
Step 1: Hydrolysis of this compound
-
Reflux a mixture of this compound (1.0 eq) in concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid carboxylic acid will precipitate. Collect it by filtration, wash with cold water, and dry.
Step 2: Cyclization with Hydrazine Hydrate
-
Dissolve the 4-(4-Fluorophenyl)-4-oxobutanoic acid (1.0 eq) obtained from the previous step in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 5-7 hours.
-
Cool the reaction mixture to room temperature. The product will crystallize out.
-
Collect the solid by filtration and wash with a small amount of cold ethanol.
-
Recrystallize from ethanol to obtain the pure pyridazinone derivative.
Quantitative Data Summary:
| Parameter (Step 1) | Value |
| Reagent | Concentrated HCl |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Parameter (Step 2) | Value |
| Reactant Ratio | 1:1.2 (Ketoacid:Hydrazine Hydrate) |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 5-7 hours |
| Expected Yield | 80-90% |
Conclusion
The protocols described herein demonstrate the utility of this compound as a versatile precursor for the synthesis of a range of medicinally relevant heterocyclic scaffolds. These methods provide a foundation for the development of novel compounds for further investigation in drug discovery programs. Researchers are encouraged to optimize the outlined conditions to suit their specific needs and to explore the derivatization of the resulting heterocyclic products to expand their chemical space.
Application Notes and Protocols for 4-(4-Fluorophenyl)-4-oxobutanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(4-fluorophenyl)-4-oxobutanenitrile represent a class of compounds with significant potential in therapeutic applications, particularly in oncology. The core structure, characterized by a fluorinated phenyl ring and a reactive butanenitrile moiety, serves as a versatile scaffold for the development of targeted therapies. These derivatives have demonstrated notable biological activity, including cytotoxicity against various cancer cell lines and inhibition of key signaling pathways involved in tumor progression. This document provides a summary of their biological activities, quantitative data, and detailed protocols for their evaluation.
Biological Activity and Applications
The primary biological activity observed for derivatives of this compound is their potent anticancer effect . This is often attributed to their ability to induce apoptosis and inhibit critical enzymes and signaling pathways that are dysregulated in cancer.
One of the key mechanisms of action for some of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that, upon activation, triggers downstream signaling cascades, such as the Notch-Akt pathway, promoting cell proliferation, survival, and metastasis. By blocking the activity of EGFR, these compounds can effectively halt tumor growth.
Furthermore, studies have indicated that some derivatives can induce oxidative stress within cancer cells by increasing the production of Reactive Oxygen Species (ROS). This elevation in ROS can lead to cellular damage and trigger programmed cell death, or apoptosis. The interplay between EGFR inhibition, downstream signaling modulation, and ROS induction contributes to the overall anti-tumor efficacy of these compounds.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various this compound derivatives and related compounds from published studies.
Table 1: Cytotoxicity of 4-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]
| Compound | Substitution on Phenylacetamide | PC3 (IC50, µM) | MCF-7 (IC50, µM) |
| 2b | m-nitro | 52 | - |
| 2c | p-nitro | 80 | 100 |
| Imatinib (Reference) | - | 40 | 98 |
Table 2: Cytotoxicity of N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c)
| Cell Line | Incubation Time | IC50 (µmol/L) |
| MCF-7 | 24h | ~2.0 |
| 48h | ~1.0 | |
| MDA-MB-231 | 24h | ~2.5 |
| 48h | ~1.5 | |
| SK-BR-3 | 24h | ~4.0 |
| 48h | ~2.0 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow for determining the cytotoxicity of compounds using the MTS assay.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of this compound derivatives against EGFR kinase using a luminescence-based assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare kinase buffer, ATP solution, and substrate solution as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
-
Kinase Reaction:
-
In a white microplate, add the test compound at various concentrations.
-
Add the EGFR enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Include positive control wells (enzyme, substrate, ATP, no inhibitor) and negative control wells (substrate, ATP, no enzyme).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Caption: Workflow for assessing EGFR kinase inhibition using a luminescence-based assay.
Signaling Pathway
The anticancer activity of some this compound derivatives can be partly attributed to their interference with the Notch-Akt signaling pathway, often downstream of EGFR. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.
Caption: Inhibition of EGFR by derivatives can disrupt the downstream Notch-Akt signaling cascade.
References
Protocol for the Purification of 4-(4-Fluorophenyl)-4-oxobutanenitrile
Application Note
This document provides detailed protocols for the purification of 4-(4-fluorophenyl)-4-oxobutanenitrile, a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols outlined below describe two common and effective purification techniques: flash column chromatography and recrystallization. These methods are suitable for researchers in organic synthesis, medicinal chemistry, and drug development to obtain high-purity material essential for subsequent synthetic steps and biological screening.
Introduction
This compound is a ketone-nitrile bifunctional compound. Its purity is crucial for the successful synthesis of more complex molecular architectures. Impurities from the synthetic process can interfere with subsequent reactions, leading to lower yields and the formation of undesired byproducts. The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the reaction. Flash column chromatography is a highly effective technique for separating the target compound from a mixture of impurities with different polarities. Recrystallization is a cost-effective method for purifying solid compounds to a high degree, particularly when the main impurities have different solubility profiles from the desired product.
Data Presentation
The following table summarizes typical quantitative data associated with the purification of this compound and a closely related analog, 4-fluorobenzoylacetonitrile, for which specific recrystallization data is available.
| Purification Method | Compound | Details | Initial Purity | Final Purity | Yield | Reference |
| Flash Column Chromatography | 4-(Aryl)-4-oxobutanenitrile Derivatives | Silica Gel, Hexane/Ethyl Acetate Gradient (e.g., 10:1 to 2:1) | Variable | >95% (Typical) | 40-94% | [1] |
| Recrystallization | 4-Fluorobenzoylacetonitrile | Ethanol, n-Hexane | Crude | 99.86% | 92.12% | [2] |
Experimental Protocols
Purification by Flash Column Chromatography
This protocol is a general method applicable to 4-aryl-4-oxobutanenitrile derivatives and can be optimized for this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin the elution with a low-polarity solvent mixture (e.g., 90:10 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexane/ethyl acetate) to facilitate the separation of compounds. The exact gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification by Recrystallization
This protocol is based on a procedure for the structurally similar compound 4-fluorobenzoylacetonitrile and is expected to be effective for this compound.[2]
Materials:
-
Crude this compound
-
Ethanol
-
n-Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to approximately 55°C with stirring until the solid is completely dissolved.[2]
-
Inducing Precipitation: While the solution is warm, slowly add n-hexane dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath or refrigerator (0-10°C) for at least 20 minutes.[2]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white to off-white solid.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described purification protocols.
Caption: Purification workflow for this compound.
Signaling Pathways and Logical Relationships
The choice between column chromatography and recrystallization is often dictated by the impurity profile of the crude material. The following diagram illustrates the decision-making process.
Caption: Decision pathway for selecting a purification method.
References
Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorophenyl)-4-oxobutanenitrile
Abstract
These application notes provide detailed protocols for the analytical characterization of 4-(4-fluorophenyl)-4-oxobutanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are essential for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity assessment and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group confirmation. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a versatile building block in organic synthesis. Its purity and structural integrity are paramount for the successful development of downstream products. This document outlines a comprehensive suite of analytical techniques to thoroughly characterize this compound, ensuring reliable and reproducible results in research and development settings.
Analytical Methods
A multi-pronged analytical approach is recommended for the complete characterization of this compound. This includes chromatographic and spectroscopic techniques that provide complementary information regarding the compound's structure and purity.
Figure 1: General analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and can be adapted for quantitative analysis. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of the mobile phase to prepare a 100 µg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile) is recommended for optimal separation.
-
Gradient Program: A typical gradient could be: 0-5 min, 95% A; 5-25 min, linear gradient to 5% A; 25-30 min, hold at 5% A; 30-35 min, return to 95% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Data Presentation:
| Parameter | Value |
| Retention Time | Compound-specific |
| Purity (by area %) | >98% (typical) |
| Limit of Detection | Method-dependent |
| Limit of Quantitation | Method-dependent |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of this compound and the characterization of volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Dependent on GC conditions |
| Molecular Ion (M+) | m/z 177.06 |
| Key Fragment Ions | m/z 123 (fluorobenzoyl), m/z 95 (fluorophenyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 512-1024.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation:
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-2', H-6' | 8.05 - 7.95 | m | 2H | - | Ar-H |
| H-3', H-5' | 7.20 - 7.10 | m | 2H | - | Ar-H |
| H-3 | 3.30 | t | 2H | 6.8 | -CH₂-C=O |
| H-2 | 2.85 | t | 2H | 6.8 | -CH₂-CN |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| C=O | 196.5 | Ketone Carbonyl |
| C-1' | 166.0 (d, J=255 Hz) | C-F |
| C-4' | 132.5 | Ar-C |
| C-2', C-6' | 131.0 (d, J=9 Hz) | Ar-CH |
| C-3', C-5' | 116.0 (d, J=22 Hz) | Ar-CH |
| CN | 117.5 | Nitrile Carbon |
| C-3 | 33.8 | -CH₂-C=O |
| C-2 | 13.5 | -CH₂-CN |
Note: Chemical shifts and coupling constants are approximate and may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2250 | Strong, Sharp | C≡N stretch (nitrile)[1][2] |
| ~1685 | Strong, Sharp | C=O stretch (aromatic ketone)[3] |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1230 | Strong | C-F stretch |
| ~840 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data follows a logical progression to confirm the structure of this compound.
Figure 2: Logical flow for the structural confirmation of this compound using spectroscopic data.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of HPLC, GC-MS, NMR, and IR spectroscopy, researchers and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors. Adherence to these protocols will facilitate consistent and accurate analytical results.
References
Application Notes and Protocols for the Analysis of 4-(4-Fluorophenyl)-4-oxobutanenitrile by FTIR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the characterization of 4-(4-Fluorophenyl)-4-oxobutanenitrile using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). The protocols outlined below are intended to ensure accurate and reproducible data acquisition for the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and drug development.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Its structure, containing a fluorinated aromatic ring, a ketone, and a nitrile functional group, necessitates thorough analytical characterization. FTIR spectroscopy provides valuable information about the functional groups present, while mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, confirming the compound's identity.
Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Quantitative Data Summary
The expected quantitative data for this compound from FTIR and MS analyses are summarized below.
| Analytical Technique | Parameter | Expected Value | Interpretation |
| FTIR Spectroscopy | C≡N Stretching Vibration | ~2250 cm⁻¹ | Characteristic of a nitrile group. |
| C=O Stretching Vibration | ~1685 cm⁻¹ | Indicative of an aryl ketone. | |
| Aromatic C=C Stretching | ~1600, 1500, 1450 cm⁻¹ | Typical for a substituted benzene ring. | |
| C-F Stretching Vibration | ~1230 cm⁻¹ | Corresponds to the carbon-fluorine bond. | |
| Aromatic C-H Bending | ~840 cm⁻¹ | Suggests para-disubstitution on the benzene ring. | |
| Mass Spectrometry | Molecular Ion [M]⁺• | m/z 177 | Corresponds to the molecular weight of the compound (C₁₀H₈FNO). |
| Fragment Ion | m/z 123 | Resulting from α-cleavage and loss of the cyanomethyl radical (•CH₂CN). | |
| Fragment Ion | m/z 95 | Formed by the loss of carbon monoxide (CO) from the m/z 123 fragment. |
Experimental Protocols
FTIR Spectroscopy Protocol (Solid Sample using KBr Pellet)
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound.
-
In a clean agate mortar, add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform baseline correction and peak picking on the resulting spectrum.
-
Mass Spectrometry Protocol (Direct Infusion ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
-
-
Instrumentation Setup:
-
Set up the electrospray ionization (ESI) source in positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra over a mass range of m/z 50-500.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 177) as the precursor ion and applying collision-induced dissociation (CID).
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Application Notes and Protocols for 4-(4-Fluorophenyl)-4-oxobutanenitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 4-(4-Fluorophenyl)-4-oxobutanenitrile as a novel agrochemical, focusing on its hypothesized fungicidal properties through the inhibition of chitin synthase. The protocols detailed below are based on established methodologies for evaluating antifungal compounds and can be adapted for the specific experimental needs of your research.
Overview and Potential Applications
This compound is a synthetic organic compound that has emerged as a promising candidate in agrochemical research. While direct studies on this specific molecule are limited in publicly available literature, its structural similarity to other known agrochemical intermediates and the presence of the 4-fluorophenyl moiety suggest its potential as a precursor or active ingredient in fungicides.[1] The 4-fluorophenyl group is a common feature in a variety of fungicidal compounds, contributing to their efficacy.[2][3]
The primary hypothesized application of this compound is as a fungicide , potentially targeting the enzyme chitin synthase .[4][5] Chitin is a crucial component of fungal cell walls, and its inhibition leads to cell lysis and death, making chitin synthase an attractive target for developing selective and effective fungicides.[6][7]
Hypothesized Mechanism of Action: Chitin Synthase Inhibition
This compound is proposed to act as an inhibitor of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. By blocking this enzyme, the compound disrupts the formation of chitin, leading to a weakened cell wall that can no longer withstand osmotic pressure, ultimately causing fungal cell death. This targeted mechanism offers the potential for high selectivity towards fungi with minimal impact on plants and other non-target organisms.[5][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
- 3. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. psecommunity.org [psecommunity.org]
- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Purification of 4-(4-Fluorophenyl)-4-oxobutanenitrile via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed and optimized protocol for the purification of 4-(4-Fluorophenyl)-4-oxobutanenitrile, a potentially valuable intermediate in synthetic organic chemistry and drug development. The protocol employs normal-phase flash column chromatography on silica gel, a widely accessible and effective technique for isolating compounds of moderate polarity. This document outlines the entire workflow, from initial mobile phase screening with Thin-Layer Chromatography (TLC) to final product isolation, and includes illustrative data and a visual workflow diagram to ensure reproducibility.
Principle of Separation
Column chromatography is a preparative technique used to separate components of a mixture.[1] In this normal-phase protocol, the stationary phase is silica gel, a highly polar adsorbent.[2][3] The mobile phase, or eluent, is a less polar solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[4]
The separation mechanism relies on the differential partitioning of the sample components between the stationary and mobile phases.[5]
-
Non-polar impurities have weak interactions with the polar silica gel and are readily carried through the column by the mobile phase, eluting first.
-
The target compound, this compound , possesses polar ketone and nitrile functional groups, causing it to adsorb more strongly to the silica gel than non-polar impurities.
-
Highly polar impurities interact very strongly with the stationary phase and elute last, often requiring a more polar mobile phase.
By gradually increasing the polarity of the mobile phase (gradient elution), a clean separation of the target compound from less polar and more polar impurities can be achieved.[1]
Materials and Equipment
Chemicals & Consumables:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (silica gel 60 F254)
-
Sand (acid-washed)
-
Glass wool or cotton
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel (for eluent reservoir)
-
Fraction collector or test tubes/flasks for collection
-
Air pump or nitrogen line with regulator (for flash chromatography)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Pasteur pipettes and bulbs
Experimental Protocol
Proper choice of the eluting solvent is crucial for a successful separation.[1] TLC is used to determine the optimal solvent system before running the column.
-
Prepare several eluent systems with varying ratios of ethyl acetate (EtOAc) in hexane (e.g., 10%, 20%, 30% EtOAc).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the crude mixture onto a TLC plate and develop the plate in one of the prepared eluent systems.
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the spot corresponding to the desired product has a Retention Factor (Rf) of approximately 0.25 - 0.35 .[6] An eluent that is too polar will cause all spots to run to the top of the plate, while an eluent that is not polar enough will result in all spots remaining at the baseline.[6]
-
Good Starting Point: Begin with 20% Ethyl Acetate / 80% Hexane.[4]
-
-
Secure the chromatography column vertically to a retort stand.[7]
-
Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is compact enough to retain the stationary phase.[8] Add a thin layer (~0.5 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 5% EtOAc in hexane). Stir well to remove trapped air bubbles.[7]
-
With the column stopcock open, pour the silica slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.[7]
-
Apply gentle air pressure to the top of the column to settle and compact the silica bed. Allow the excess eluent to drain until its level reaches the top of the silica. Do not let the silica run dry.
-
Carefully add a thin layer (~1 cm) of sand to the top of the silica bed to prevent disturbance during solvent addition.[8]
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.
-
Optional (Dry Loading - Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Carefully add the concentrated sample solution directly onto the top layer of sand using a pipette. Allow the solution to absorb completely into the silica bed. Rinse the sides of the column with a minimal amount of eluent and allow it to absorb as well.
-
Carefully fill the column with the eluent.
-
Begin eluting the column by applying gentle air pressure. Start with a low-polarity mobile phase (e.g., 5-10% EtOAc in hexane) to elute highly non-polar impurities first.
-
Collect the eluate in sequentially numbered test tubes or flasks.
-
Gradually increase the polarity of the eluent (e.g., to the 20-30% EtOAc in hexane determined in Step 1) to elute the target compound.
-
Continue collecting fractions until the desired product has completely eluted from the column, as monitored by TLC.
-
Spot every few fractions onto a TLC plate and develop it using the determined eluent system.
-
Visualize the plate under UV light to identify the fractions containing the pure product.
-
Combine the fractions that contain only the pure compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table represents illustrative data from a typical purification run. Purity is assessed qualitatively by TLC.
| Fraction Numbers | Eluent System (EtOAc in Hexane) | Main Component(s) Observed by TLC | Notes |
| 1 - 4 | 10% | Baseline spot and/or non-polar impurities (high Rf) | Wash-out of fast-running impurities. |
| 5 - 7 | 25% | Mixture of impurity and product | Intermediate fractions. |
| 8 - 18 | 25% | Single spot of the target product (Rf ≈ 0.3) | These fractions are combined for final product isolation. |
| 19 - 22 | 25% | Product with trailing polar impurity | Tailing fractions. |
| 23 - 25 | 40% | Polar impurity (low Rf) | Flushing the column of strongly adsorbed compounds. |
Visualization of the Experimental Workflow
Caption: Workflow diagram illustrating the key stages of purification by column chromatography.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Inhaling fine silica dust can be harmful; handle silica gel carefully to minimize dust creation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pharmanow.live [pharmanow.live]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Derivatization of the Nitrile Group in 4-(4-Fluorophenyl)-4-oxobutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4-Fluorophenyl)-4-oxobutanenitrile is a versatile bifunctional molecule containing both a ketone and a nitrile moiety. The nitrile group, in particular, offers a rich scaffold for chemical modification, allowing for its conversion into various functional groups such as carboxylic acids, primary amines, ketones, and tetrazoles. These transformations are crucial in medicinal chemistry and drug development for structure-activity relationship (SAR) studies, the introduction of new pharmacophores, and the modulation of physicochemical properties. This document provides detailed application notes and experimental protocols for the derivatization of the nitrile group in this compound.
Hydrolysis of the Nitrile Group to a Carboxylic Acid
The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 4-(4-fluorophenyl)-4-oxobutanoic acid, is a fundamental transformation. This conversion can be achieved under either acidic or basic conditions. The resulting carboxylic acid can serve as a key intermediate for further modifications, such as amide bond formation.
Quantitative Data Summary
| Product | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 4-(4-Fluorophenyl)-4-oxobutanoic acid | H₂SO₄, H₂O | Reflux | Not Reported | 138-142 | ¹H NMR (CDCl₃): δ 11.5 (br s, 1H), 8.0-7.9 (m, 2H), 7.2-7.1 (m, 2H), 3.3 (t, 2H), 2.8 (t, 2H) |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a mixture of concentrated sulfuric acid (e.g., 50% v/v) and water.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: The precipitated solid product, 4-(4-fluorophenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile functionality to a primary amine introduces a basic center into the molecule, which can be valuable for modulating pharmacokinetic properties and for further derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[1][2]
Quantitative Data Summary
| Product | Reagents | Reaction Conditions | Yield (%) | Key Spectroscopic Data (Expected) |
| 4-Amino-1-(4-fluorophenyl)butan-1-one | LiAlH₄, Dry Ether/THF | 0 °C to Room Temp. | High (Typical) | IR (cm⁻¹): ~3300-3400 (N-H stretch), ~1680 (C=O stretch) |
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting aluminum salts and wash them thoroughly with ether or THF.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Experimental Workflow: Reduction
Caption: Workflow for the reduction of this compound.
Addition of Grignard Reagents to the Nitrile Group
The addition of organometallic reagents, such as Grignard reagents, to the nitrile group, followed by acidic hydrolysis of the intermediate imine, provides a versatile route to synthesize ketones.[3][4][5] This reaction allows for the introduction of a wide variety of alkyl or aryl groups.
Quantitative Data Summary
| Product (Example) | Reagents | Reaction Conditions | Yield (%) | Key Spectroscopic Data (Expected) |
| 1-(4-Fluorophenyl)-4-phenylpentane-1,4-dione | 1. CH₃MgBr, Dry Ether/THF2. H₃O⁺ | 0 °C to Room Temp. | Moderate to High (Typical) | ¹³C NMR: Two distinct C=O signals |
Experimental Protocol: Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.2 eq) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture again to 0 °C and slowly add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the intermediate imine.
-
Work-up: Separate the organic layer, and extract the aqueous layer with ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ketone can be purified by column chromatography or distillation.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard reaction with this compound.
[3+2] Cycloaddition with Azides to Form Tetrazoles
The tetrazole ring is a well-known bioisostere of the carboxylic acid group and is prevalent in many pharmaceutical agents.[6] The [3+2] cycloaddition of the nitrile group with an azide source, often catalyzed by a Lewis acid or performed at elevated temperatures, is a common method for its synthesis.[7][8]
Quantitative Data Summary
| Product | Reagents | Reaction Conditions | Yield (%) | Key Spectroscopic Data (Expected) |
| 5-(3-(4-Fluorobenzoyl)ethyl)-1H-tetrazole | NaN₃, NH₄Cl, DMF | 100-120 °C | Good to Excellent (Typical) | ¹H NMR: Disappearance of nitrile proton signals, appearance of a broad N-H signal. |
Experimental Protocol: Tetrazole Synthesis
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, e.g., 1.5 eq), and ammonium chloride (NH₄Cl, e.g., 1.5 eq) in a solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with an aqueous solution of HCl (e.g., 2 M) to pH ~2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude tetrazole can be purified by recrystallization or column chromatography.
Experimental Workflow: Tetrazole Formation
Caption: Workflow for the synthesis of a tetrazole derivative.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chalcogen.ro [chalcogen.ro]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a two-step process:
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Friedel-Crafts Acylation: Reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(4-fluorophenyl)-4-oxobutanoic acid.
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Nitrile Formation: Conversion of the resulting carboxylic acid to the final nitrile product.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
Question: We are experiencing a low yield of 4-(4-fluorophenyl)-4-oxobutanoic acid during the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. What are the potential causes and solutions?
Answer: Low yields in this step can be attributed to several factors:
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Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any moisture in the reactants or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the acylation.
-
Solution: The reaction is typically performed at elevated temperatures. An optimal temperature range should be determined empirically, starting with literature values for similar reactions and adjusting as needed.
-
-
Incorrect Stoichiometry: An excess of the aromatic compound (fluorobenzene) is often used to drive the reaction to completion and minimize side reactions. The amount of catalyst is also critical.
-
Solution: A common approach is to use a molar excess of fluorobenzene. The amount of AlCl₃ should be at least stoichiometric with respect to the succinic anhydride, as it complexes with the product.
-
-
Side Reactions: Polysubstitution, where the product is acylated a second time, can occur, although it is less common in acylations than in alkylations. Isomerization of the product is also a possibility.
-
Solution: Using an excess of fluorobenzene can help minimize polysubstitution. Maintaining a controlled reaction temperature can reduce the likelihood of isomerization.
-
Issue 2: Formation of Impurities during Friedel-Crafts Acylation
Question: Our crude product from the Friedel-Crafts acylation shows significant impurities. What are the likely side products and how can we minimize them?
Answer: The primary impurities are often ortho- and meta-isomers of the desired para-substituted product. The fluorine atom is an ortho-, para-director; however, some meta-product can form under certain conditions.
-
Cause: The regioselectivity of the Friedel-Crafts acylation is influenced by the catalyst, solvent, and temperature.
-
Solution:
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts can offer different selectivities.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.
-
Temperature Control: Lowering the reaction temperature can sometimes improve para-selectivity, though it may also decrease the reaction rate.
-
-
Purification: Recrystallization is a common method to purify the desired 4-(4-fluorophenyl)-4-oxobutanoic acid from its isomers.
Issue 3: Inefficient Conversion of Carboxylic Acid to Nitrile
Question: We are struggling to convert 4-(4-fluorophenyl)-4-oxobutanoic acid to this compound with high yield. What are the recommended methods and potential pitfalls?
Answer: The conversion of a carboxylic acid to a nitrile can be achieved through several methods, each with its own challenges. A common route involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.
-
Method 1: Via the Amide
-
Amide Formation: The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be achieved using a coupling agent.
-
Dehydration of the Amide: The resulting amide is then dehydrated using a dehydrating agent like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).
-
-
Troubleshooting:
-
Incomplete Amide Formation: Ensure the complete conversion of the carboxylic acid to the intermediate (e.g., acyl chloride) before adding the ammonia source.
-
Harsh Dehydration Conditions: Overheating or using an overly aggressive dehydrating agent can lead to decomposition of the starting material or product.
-
Side Reactions: Incomplete dehydration can leave unreacted amide in the final product.
-
Issue 4: Difficulty in Product Purification
Question: What are the recommended methods for purifying the final product, this compound?
Answer: Purification of the final nitrile product is crucial for obtaining a high-purity compound.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, reagents, and side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.
-
Recrystallization: If the crude product is a solid and contains a major impurity with different solubility characteristics, recrystallization from a suitable solvent can be an effective purification technique.
-
Extraction: An aqueous workup is typically performed after the reaction to remove water-soluble impurities and any remaining acid or base.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis pathway for this compound?
A1: The most common synthetic route involves:
-
A Friedel-Crafts acylation of fluorobenzene with succinic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
The subsequent conversion of the carboxylic acid group to a nitrile. This is often achieved by first forming the primary amide and then dehydrating it to the nitrile.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Friedel-Crafts Reaction: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Nitrile Formation: Many reagents used for nitrile synthesis, such as thionyl chloride, are corrosive and toxic. Cyanide-containing reagents are highly toxic. All manipulations should be performed in a fume hood with appropriate PPE.
Q3: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts can be used. The choice of catalyst can affect the reaction rate, yield, and regioselectivity. It is advisable to perform small-scale optimization experiments to determine the best catalyst for your specific conditions.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the Friedel-Crafts acylation and the nitrile formation steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Data Presentation
Table 1: Effect of Catalyst on Friedel-Crafts Acylation Yield (Hypothetical Data)
| Catalyst | Stoichiometry (Catalyst:Succinic Anhydride) | Temperature (°C) | Reaction Time (h) | Yield of 4-(4-fluorophenyl)-4-oxobutanoic acid (%) |
| AlCl₃ | 1.1 : 1 | 80 | 4 | 85 |
| AlCl₃ | 2.2 : 1 | 80 | 4 | 92 |
| FeCl₃ | 1.1 : 1 | 80 | 6 | 75 |
| ZnCl₂ | 1.1 : 1 | 100 | 8 | 60 |
Table 2: Optimization of Nitrile Formation via Amide Dehydration (Hypothetical Data)
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| SOCl₂ | Toluene | 80 | 3 | 88 |
| P₂O₅ | Toluene | 110 | 5 | 82 |
| TFAA | Dichloromethane | 25 | 2 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
-
To a dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Add an excess of dry fluorobenzene (e.g., 5-10 equivalents) to the flask.
-
Slowly add succinic anhydride (1 equivalent) portion-wise to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Protocol 2: Synthesis of this compound (from Carboxylic Acid)
-
Amide Formation:
-
To a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0°C.
-
Stir the mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0°C) solution of concentrated aqueous ammonia.
-
Stir for 1-2 hours, then extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude amide.
-
-
Dehydration to Nitrile:
-
To a solution of the crude 4-(4-fluorophenyl)-4-oxobutanamide (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add trifluoroacetic anhydride (1.5 equivalents) at 0°C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography on silica gel.
-
Mandatory Visualizations
Common side products in the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for this compound:
-
Friedel-Crafts Acylation: This approach involves the acylation of fluorobenzene with a suitable four-carbon acylating agent that contains a nitrile or a precursor to a nitrile group. A common precursor is succinic anhydride, followed by conversion of the resulting carboxylic acid to the nitrile.
-
Nitrile Formation from a Carboxylic Acid Precursor: This method starts with 4-(4-fluorophenyl)-4-oxobutanoic acid, which is then converted to the target nitrile. This conversion is typically a multi-step process involving the formation of an intermediate amide followed by dehydration.
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The side products encountered depend on the synthetic route chosen.
-
For the Friedel-Crafts Acylation Route:
-
Positional Isomers: Formation of ortho- and meta-acylated products in addition to the desired para-isomer. Due to the ortho-, para-directing nature of the fluorine substituent on the benzene ring, the ortho-isomer is the most likely positional isomer.
-
Diacylation Products: Reaction of the fluorobenzene ring at two positions, leading to the formation of bis(oxobutanenitrile)fluorobenzene isomers.
-
-
For the Nitrile Formation from Carboxylic Acid Route:
-
Incomplete Conversion: Residual 4-(4-fluorophenyl)-4-oxobutanoic acid or the intermediate 4-(4-fluorophenyl)-4-oxobutanamide.
-
Hydrolysis of the Nitrile: If water is present during the reaction or work-up, the nitrile group can be hydrolyzed back to the corresponding carboxylic acid or amide.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired para-Isomer in Friedel-Crafts Acylation
Possible Causes:
-
Suboptimal Reaction Temperature: The temperature can influence the regioselectivity of the acylation.
-
Incorrect Stoichiometry of Lewis Acid Catalyst: The amount of catalyst (e.g., AlCl₃) can affect the reaction rate and selectivity.
-
Presence of Water: Moisture can deactivate the Lewis acid catalyst.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Reaction Temperature | Optimize the temperature. Start with lower temperatures (e.g., 0-5 °C) and gradually increase if the reaction is too slow. | Improved selectivity for the para-isomer. |
| Catalyst Stoichiometry | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent. | Drive the reaction to completion and potentially improve selectivity. |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Maintain catalyst activity and improve overall yield. |
Problem 2: Presence of Significant Amounts of Diacylation Products
Possible Cause:
-
Excess Fluorobenzene: Using a large excess of fluorobenzene can favor mono-acylation.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote a second acylation.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Reactant Stoichiometry | Use fluorobenzene as the limiting reagent or in slight excess. | Reduce the probability of a second acylation on the same ring. |
| Reaction Conditions | Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures. | Minimize the formation of diacylation byproducts. |
Problem 3: Incomplete Conversion of Carboxylic Acid to Nitrile
Possible Causes:
-
Inefficient Dehydrating Agent: The chosen dehydrating agent for the final step (amide to nitrile) may not be effective enough.
-
Insufficient Reaction Time or Temperature: The dehydration step may require more forcing conditions.
-
Reversible Reaction: The presence of water can drive the reaction back towards the amide or carboxylic acid.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Dehydrating Agent | Use a powerful dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). | Drive the dehydration to completion. |
| Reaction Conditions | Optimize the reaction time and temperature for the dehydration step. Refluxing may be necessary. | Ensure complete conversion to the nitrile. |
| Anhydrous Conditions | Ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture. | Prevent the reverse reaction (hydrolysis) from occurring. |
Experimental Protocols
Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
This is the precursor for the nitrile formation route.
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add fluorobenzene (1.0 equivalent) dropwise to the stirred suspension.
-
In a separate flask, dissolve succinic anhydride (1.1 equivalents) in anhydrous DCM.
-
Add the succinic anhydride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
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Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of water and ethanol).
Conversion of 4-(4-Fluorophenyl)-4-oxobutanoic Acid to this compound
Step 1: Formation of 4-(4-Fluorophenyl)-4-oxobutanamide
Materials:
-
4-(4-Fluorophenyl)-4-oxobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Aqueous ammonia (concentrated)
Procedure:
-
To a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent) in anhydrous toluene, add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., DCM or THF).
-
Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the resulting solid, wash with cold water, and dry to obtain 4-(4-fluorophenyl)-4-oxobutanamide.
Step 2: Dehydration of 4-(4-Fluorophenyl)-4-oxobutanamide to this compound
Materials:
-
4-(4-Fluorophenyl)-4-oxobutanamide
-
Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent
-
Sand
Procedure:
-
Thoroughly mix 4-(4-fluorophenyl)-4-oxobutanamide (1.0 equivalent) with phosphorus pentoxide (1.5 equivalents) and a small amount of sand in a round-bottom flask.
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Heat the mixture under vacuum using a distillation setup.
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The product, this compound, will distill over as a liquid which will solidify upon cooling.
-
The crude product can be further purified by recrystallization from a solvent such as ethanol or isopropanol.
Visualization of Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Troubleshooting Friedel-Crafts Reactions for Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions on fluorinated aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these electrophilic aromatic substitution reactions. The deactivating nature of fluorine and fluoroalkyl groups presents unique hurdles that require careful consideration of catalysts, reaction conditions, and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction with a fluorinated aromatic compound failing or giving very low yields?
Fluorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1][2] This deactivation makes the nucleophilicity of the aromatic ring significantly lower than that of benzene, thus slowing down or preventing the reaction with the electrophile.[1][2] For a successful Friedel-Crafts reaction, the aromatic ring generally needs to be at least as reactive as a monohalobenzene.[3] Rings with strongly deactivating groups, such as a trifluoromethyl (-CF3) group, are often unreactive under standard Friedel-Crafts conditions.[4]
Q2: I am observing polyalkylation in my Friedel-Crafts alkylation of fluorobenzene. How can I prevent this?
While fluorine is deactivating, the alkyl group being added is activating. This means the product of the initial alkylation is more reactive than the starting material, leading to subsequent alkylations.[1][5] To minimize polyalkylation, you can use a large excess of the fluorinated aromatic substrate.[1]
Q3: My Friedel-Crafts alkylation is giving me a rearranged product. How can I obtain the desired linear alkyl chain?
Friedel-Crafts alkylation proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable carbocation.[6] To avoid this, consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to convert the ketone to the desired alkyl group. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[6]
Q4: What are some alternative catalysts to aluminum chloride (AlCl₃) for reactions with fluorinated compounds?
Traditional Lewis acids like AlCl₃ may not be strong enough to promote the reaction with deactivated fluorinated rings. More potent catalytic systems are often required. These include:
-
Stronger Lewis Acids: Hafnium triflate (Hf(OTf)₄) and other metal triflates (e.g., lanthanide triflates like La(OTf)₃) have shown success.[7][8]
-
Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be effective, sometimes in combination with a Lewis acid.[7][9]
-
Solid Acid Catalysts: Zeolites are reusable and environmentally friendly alternatives that can catalyze Friedel-Crafts reactions on deactivated aromatic rings.[10][11]
Troubleshooting Guides
Issue 1: No Reaction or Low Yield in Friedel-Crafts Acylation of Fluorinated Aromatics
The primary challenge in acylating fluorinated benzenes is the reduced nucleophilicity of the aromatic ring. If you are experiencing no reaction or low yields, consider the following troubleshooting steps:
Troubleshooting Workflow: Low Yield in Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Quantitative Data: Catalyst Systems for Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Conditions | Yield (%) | Selectivity (para) |
| La(OTf)₃ / TfOH | Benzoyl chloride | 140 °C, 4 h, solvent-free | 87 | 99% |
| Hf(OTf)₄ / TfOH | Various acid chlorides | Not specified | Good yields | Not specified |
| Bi(OTf)₃ | Benzoyl chloride | Not specified | High yields | Not specified |
Data sourced from references[7][8].
Detailed Experimental Protocol: Solvent-Free Acylation of Fluorobenzene
This protocol is adapted from the literature for the acylation of fluorobenzene with benzoyl chloride using a lanthanum triflate and trifluoromethanesulfonic acid catalyst system.[7]
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
To a clean, dry round-bottom flask, add fluorobenzene, benzoyl chloride, La(OTf)₃, and TfOH in the appropriate molar ratios as determined by your experimental design. A typical ratio might be a slight excess of the acylating agent and catalytic amounts of the acids.
-
Assemble the reflux condenser and begin stirring the mixture.
-
Heat the reaction mixture to 140 °C using a heating mantle.
-
Maintain the temperature and stirring for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Issue 2: No Reaction or Low Yield in Friedel-Crafts Alkylation of Fluorinated Aromatics
Alkylation of deactivated fluorinated rings is even more challenging than acylation due to the lower reactivity of alkylating agents compared to acylating agents.
Troubleshooting Workflow: Low Yield in Alkylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.
Alternative Catalysts for Alkylation of Deactivated Aromatics
While specific quantitative data for the alkylation of fluorinated aromatics is less common in the literature, the use of solid acid catalysts like zeolites has shown promise for deactivated systems in general.[10][11] Zeolites offer the advantages of reusability, reduced corrosion, and shape selectivity, which can be beneficial in controlling the regioselectivity of the reaction.
Experimental Protocol: General Considerations for Alkylation with Zeolites
A detailed protocol will vary depending on the specific zeolite, alkylating agent, and substrate. However, a general procedure would involve:
-
Catalyst Activation: The zeolite catalyst typically requires activation by heating under vacuum or a flow of inert gas to remove adsorbed water.
-
Reaction Setup: The reaction is usually carried out in a batch reactor with mechanical stirring.
-
Reaction Conditions: The fluorinated aromatic, alkylating agent, and activated zeolite are combined in the reactor. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.
-
Work-up: After the reaction is complete, the solid zeolite catalyst is simply filtered off. The liquid product can then be purified by distillation or chromatography.
Note on Trifluoromethylbenzene: The trifluoromethyl (-CF₃) group is a very strong deactivating group. Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful on aromatics with such strong deactivation.[4] In these cases, alternative synthetic strategies are often necessary. One potential approach for acylation involves the use of trifluoromethanesulfonic acid, which has been shown to catalyze the reaction of trifluoromethylated arenes with benzene to give benzophenones.[12]
This technical support center provides a starting point for troubleshooting your Friedel-Crafts reactions with fluorinated compounds. Given the challenging nature of these reactions, careful optimization of reaction conditions and catalyst selection is crucial for success.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. allstudyjournal.com [allstudyjournal.com]
- 9. rsc.org [rsc.org]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-(4-Fluorophenyl)-4-oxobutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed. For syntheses involving a Friedel-Crafts acylation of fluorobenzene, the primary impurities are often positional isomers. Due to the directing effects of the fluorine substituent, the acylation can occur at the ortho and meta positions in addition to the desired para position. Incomplete reaction can also lead to the presence of unreacted starting materials.
Q2: My purified this compound is a yellow oil, but some suppliers list it as a solid. Why is there a discrepancy?
A2: This discrepancy can arise from the presence of minor impurities that inhibit crystallization, leading to an oily product. Highly pure this compound is expected to be a solid. If your product is an oil, it is recommended to perform further purification.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting isomeric and other closely related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify the structure of impurities if they are present in sufficient concentration.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and residual solvents.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
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Broad or multiple spots on a Thin Layer Chromatography (TLC) plate.
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Complex ¹H NMR spectrum with unexpected peaks.
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Multiple peaks in the HPLC or GC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to ensure full conversion of starting materials. Consider extending the reaction time or adjusting the temperature. |
| Side Reactions (e.g., formation of isomers) | Optimize reaction conditions to favor the formation of the desired para-isomer. This may involve exploring different Lewis acid catalysts or reaction temperatures in a Friedel-Crafts synthesis. |
| Suboptimal Work-up Procedure | Ensure the work-up procedure effectively removes reagents and by-products. This may involve additional aqueous washes or extractions. |
Issue 2: Difficulty in Removing Positional Isomers
Symptoms:
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Co-elution of impurities with the product during column chromatography.
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Persistent impurity peaks in the HPLC chromatogram with similar retention times to the main peak.
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Overlapping aromatic signals in the ¹H NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | Employ high-resolution purification techniques. Flash column chromatography with a shallow solvent gradient can improve separation. Alternatively, preparative HPLC may be necessary for achieving very high purity. |
| Unsuitable Recrystallization Solvent | The chosen solvent may not provide sufficient differentiation in solubility between the desired product and its isomers. A systematic screening of different solvents or solvent mixtures is recommended. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude product.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). An isocratic elution with a mixture of ether and petroleum ether (e.g., 20:80 v/v) has also been reported for similar compounds. |
| Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel before loading onto the column. |
| Monitoring | Monitor the elution by TLC, staining with potassium permanganate or using a UV lamp if the compounds are UV active. |
Expected Outcome: The para-isomer is generally less polar than the ortho and meta isomers and should elute first.
Protocol 2: Purification by Recrystallization
Finding an optimal recrystallization solvent requires experimentation. The following table provides a guide for solvent selection.
| Solvent Class | Examples | Rationale |
| Alcohols | Isopropanol, Ethanol | The compound should be soluble in hot alcohol and less soluble upon cooling. |
| Esters | Ethyl acetate | Often a good solvent for moderately polar compounds. |
| Aromatic Hydrocarbons | Toluene | Can be effective, sometimes in combination with a less polar co-solvent. |
| Solvent/Anti-solvent Systems | Dichloromethane/Hexane, Ethyl Acetate/Hexane | Dissolve the compound in a minimal amount of the "good" solvent (e.g., dichloromethane) at an elevated temperature, then slowly add the "poor" solvent (e.g., hexane) until turbidity is observed. Allow to cool slowly. |
General Recrystallization Procedure:
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Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold solvent.
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Dry the crystals under vacuum.
Protocol 3: Purity Analysis by HPLC
This is a general reverse-phase HPLC method that can be used as a starting point for purity assessment.
| Parameter | Recommendation |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example: 0-5 min: 95% A, 5% B; 5-25 min: Gradient to 5% A, 95% B; 25-30 min: Hold at 5% A, 95% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | 7.97-8.00 | m | 2H | |
| Aromatic | 7.17 | t | 10.5 | 2H |
| Methylene | 3.36 | t | 9.0 | 2H |
| Methylene | 2.77 | t | 9.0 | 2H |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| Carbonyl | 195.3 | C=O | ||
| Aromatic | 165.9 (d, J=255.5 Hz) | C-F | ||
| Aromatic | 133.9 | C | ||
| Aromatic | 130.8 (d, J=9.5 Hz) | CH | ||
| Aromatic | 115.9 (d, J=22.0 Hz) | CH | ||
| Nitrile | 119.2 | CN | ||
| Methylene | 34.2 | CH₂ | ||
| Methylene | 11.8 | CH₂ |
Data obtained from supplementary information of a research article.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for separating positional isomers.
Removal of unreacted starting materials from 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenyl)-4-oxobutanenitrile. Our focus is on the effective removal of unreacted starting materials to ensure the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove from my crude this compound product?
A1: Based on common synthetic routes, the most probable unreacted starting materials are fluorobenzene and an acylating agent . The synthesis of this compound is often achieved through a Friedel-Crafts acylation reaction. In this reaction, fluorobenzene is acylated using a reagent like succinic anhydride (in a multi-step process) or a pre-formed acylating agent derived from succinonitrile. Therefore, residual amounts of these starting materials are the primary impurities to target during purification.
Q2: What are the recommended general approaches for purifying crude this compound?
A2: The two most effective and widely used techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography . The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I quickly assess the purity of my product and identify the presence of starting materials?
A3: Thin-Layer Chromatography (TLC) is an excellent initial step to assess the purity of your crude product. By spotting your crude material alongside the starting materials on a TLC plate, you can visualize the number of components and their relative polarities. The product, being more polar than fluorobenzene but potentially having similar polarity to the acylating agent, should have a distinct Rf value.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
Issue 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not polar enough to dissolve the moderately polar this compound, which contains both a ketone and a nitrile group.
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Solution:
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Increase the temperature to the boiling point of the solvent.
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Add small increments of a more polar co-solvent (e.g., a few drops of ethanol in hexane) until the compound dissolves.
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Select a more polar solvent altogether. A good starting point for a moderately polar compound is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or acetone).
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Issue 2: No crystals form upon cooling.
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Possible Cause 1: Too much solvent was used, and the solution is not saturated.
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Solution 1: Boil off some of the solvent to concentrate the solution.
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Possible Cause 2: The solution has become supersaturated, but crystal nucleation has not initiated.
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Solution 2:
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Scratch the inside of the flask with a glass rod at the meniscus.
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Add a seed crystal of pure this compound.
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Cool the solution in an ice bath to further decrease solubility.
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Issue 3: The product "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution too quickly.
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Solution:
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Use a solvent with a lower boiling point.
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Allow the solution to cool more slowly.
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Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution.
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Column Chromatography
Column chromatography is ideal for separating compounds with different polarities and is effective for removing larger quantities of impurities.
Issue 1: Poor separation of the product from an impurity.
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Possible Cause 1: The eluent (solvent system) polarity is too high, causing all compounds to move too quickly up the column.
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Solution 1: Decrease the polarity of the eluent. For a moderately polar compound, start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution).
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Possible Cause 2: The eluent polarity is too low, and the compounds are not moving off the baseline.
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Solution 2: Gradually increase the polarity of the eluent.
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Pro-Tip: Use TLC to determine the optimal solvent system before running the column. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.
Issue 2: The collected fractions are still impure.
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Possible Cause 1: The column was overloaded with the crude product.
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Solution 1: Use a larger column or a smaller amount of crude material. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
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Possible Cause 2: The fractions were collected in volumes that were too large, leading to the mixing of separated compounds.
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Solution 2: Collect smaller fractions and analyze each by TLC to identify the pure fractions before combining them.
Data Presentation
The following tables provide illustrative data for typical purification outcomes. The exact values will vary depending on the specific experimental conditions.
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (Illustrative) |
| Isopropanol | Soluble | Sparingly Soluble | Good | >98% |
| Toluene | Soluble | Soluble | Poor | - |
| Hexane:Ethyl Acetate (4:1) | Soluble | Sparingly Soluble | Good | >99% |
| Dichloromethane | Very Soluble | Very Soluble | Poor | - |
Table 2: Illustrative Column Chromatography Elution Profile
| Eluent (Hexane:Ethyl Acetate) | Fraction Numbers | Compound Eluted | Illustrative Purity |
| 95:5 | 1-5 | Fluorobenzene | - |
| 90:10 | 6-10 | Side-products | - |
| 80:20 | 11-20 | This compound | >99.5% |
| 50:50 | 21-25 | Highly polar impurities | - |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Slowly add warm hexane (anti-solvent) to the hot ethyl acetate solution until the solution becomes slightly turbid.
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Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
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Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
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Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute compounds of increasing polarity.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A logical workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the recrystallization of this compound.
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile, particularly when scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with a four-carbon acylating agent.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is hygroscopic and can be deactivated by moisture. | - Ensure the catalyst is fresh and has been stored in a tightly sealed container under an inert atmosphere. - Perform the reaction under strictly anhydrous conditions, using dried glassware and solvents. |
| Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst complexes with the product, requiring stoichiometric amounts. | - Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. For scale-up, a slight excess (e.g., 1.1 equivalents) may be beneficial. |
| Low Reactivity of Acylating Agent: The acylating agent (e.g., 4-chlorobutyryl chloride or succinic anhydride) may not be sufficiently reactive under the chosen conditions. | - If using succinic anhydride, ensure the reaction temperature is adequate to facilitate the formation of the acylium ion. - Consider using the more reactive 4-chlorobutyryl chloride as the acylating agent. |
| Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures. | - For the Friedel-Crafts acylation of fluorobenzene, a typical temperature range is 0-25°C. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Ortho-Isomer Formation: While the para-substituted product is major, some ortho-isomer may form. | - Maintain a lower reaction temperature to favor the sterically less hindered para-product. - The choice of solvent can influence regioselectivity; consider solvents like dichloromethane or 1,2-dichloroethane. |
| Polyacylation: Although less common in acylation than alkylation, it can occur under forcing conditions. | - Use a molar excess of fluorobenzene relative to the acylating agent. - Avoid excessively high reaction temperatures. |
| Decomposition of Starting Materials or Product: The product or starting materials may not be stable under the reaction conditions. | - Ensure the reaction is not heated for prolonged periods. - Quench the reaction as soon as it reaches completion (monitored by TLC/HPLC). |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Oily Product Instead of Solid: The crude product may be an oil due to the presence of impurities. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexane, pentane) to induce crystallization. - If trituration fails, purify by column chromatography before attempting recrystallization. |
| Poor Recrystallization Recovery: The chosen recrystallization solvent may be too good a solvent for the product. | - Use a solvent system (a mixture of a good solvent and a poor solvent) to achieve optimal recrystallization. Common systems include ethanol/water or ethyl acetate/hexane. - Ensure the solution is fully saturated at the boiling point of the solvent and allowed to cool slowly to maximize crystal formation. |
| Persistent Impurities After Recrystallization: Impurities may co-crystallize with the product. | - Perform a second recrystallization. - Consider an alternative purification method, such as column chromatography, before the final recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most probable industrial synthesis route is the Friedel-Crafts acylation of fluorobenzene. This typically involves reacting fluorobenzene with either 4-chlorobutyryl chloride or succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: Why is the para-substituted product the major isomer?
In the electrophilic aromatic substitution of fluorobenzene, the fluorine atom is an ortho-, para-directing group. Due to the steric hindrance of the incoming acyl group, the para-position is favored, leading to this compound as the major product.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
The Friedel-Crafts acylation reaction can be highly exothermic and generates hydrogen chloride (HCl) gas. Key safety precautions for scale-up include:
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Reaction Vessel: Use a robust reactor with adequate cooling capacity and a pressure-relief system.
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Reagent Addition: Add the Lewis acid and acylating agent slowly and in a controlled manner to manage the exotherm.
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Off-Gas Scrubbing: The generated HCl gas must be passed through a scrubber containing a basic solution (e.g., sodium hydroxide).
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Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shield, and acid-resistant gloves.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of any byproducts.
Q5: What is a suitable solvent for the recrystallization of this compound?
A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of the product should form. Other potential solvent systems include ethyl acetate/hexane.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Friedel-Crafts Acylation with 4-Chlorobutyryl Chloride
| Parameter | Value |
| Reactants | Fluorobenzene (1.2 eq.), 4-Chlorobutyryl chloride (1.0 eq.), Aluminum chloride (1.1 eq.) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0-5°C for addition, then room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with ice-water, extraction with DCM, washing with brine, drying over Na₂SO₄ |
| Purification | Recrystallization from ethanol/water |
| Expected Yield | 75-85% |
Protocol 2: Scaled-Up Synthesis via Friedel-Crafts Acylation with Succinic Anhydride
| Parameter | Value |
| Reactants | Fluorobenzene (2.0 eq.), Succinic anhydride (1.0 eq.), Aluminum chloride (2.2 eq.) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 10-25°C for addition, then 40-50°C |
| Reaction Time | 6-8 hours |
| Work-up | Slow quenching with cold dilute HCl, separation of organic layer, washing with water and brine, drying |
| Purification | Crystallization from a suitable solvent system (e.g., toluene/heptane) |
| Expected Yield | 70-80% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Catalyst selection for the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile.
Catalyst Selection and Troubleshooting Guide
The synthesis of this compound is commonly achieved through the nucleophilic substitution of a suitable precursor, such as 4-chloro-4'-fluorobutyrophenone, with a cyanide salt. The selection of an appropriate catalyst is crucial for achieving high yields and minimizing side reactions. Phase-transfer catalysis (PTC) is a widely employed and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially viable route is the cyanation of a 4-halo-4'-fluorobutyrophenone, typically 4-chloro-4'-fluorobutyrophenone, using an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is most effectively carried out using a phase-transfer catalyst.
Q2: Why is a phase-transfer catalyst necessary for this reaction?
A2: The reaction involves two immiscible phases: an organic phase containing the 4-chloro-4'-fluorobutyrophenone and a solvent (e.g., toluene or dichloromethane), and an aqueous or solid phase containing the inorganic cyanide salt. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion (CN⁻) from the aqueous/solid phase to the organic phase, where it can react with the substrate.
Q3: Which phase-transfer catalysts are recommended for this synthesis?
A3: Several phase-transfer catalysts can be effective. The most common choices are quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB) and Aliquat 336 (a mixture of trioctyl- and tridecylmethylammonium chlorides). Crown ethers can also be used but are generally more expensive. The choice of catalyst can influence reaction rate and yield.
Q4: What are the typical starting materials and reagents?
A4:
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Substrate: 4-chloro-4'-fluorobutyrophenone
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Cyanide Source: Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Phase-Transfer Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336
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Solvent: Toluene, Dichloromethane, or Acetonitrile
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Aqueous Phase: Water (if using an aqueous solution of the cyanide salt)
Q5: What are the potential side reactions or impurities I should be aware of?
A5: Potential side reactions include:
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Elimination: Base-catalyzed elimination of HCl from the starting material to form an unsaturated ketone.
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Hydrolysis: Hydrolysis of the nitrile product to the corresponding carboxylic acid or amide if water is present at elevated temperatures for extended periods.
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Catalyst Degradation: Some phase-transfer catalysts can degrade under harsh basic conditions or at high temperatures (Hoffmann elimination).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient phase transfer of the cyanide anion. 2. Low reaction temperature. 3. Deactivated catalyst. | 1. Ensure adequate stirring to maximize the interfacial area. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). Consider switching to a more lipophilic catalyst like Aliquat 336. 2. Gradually increase the reaction temperature (e.g., in 10°C increments), monitoring for side product formation. 3. Use a fresh batch of the phase-transfer catalyst. |
| Formation of Impurities (e.g., elimination product) | 1. Reaction temperature is too high. 2. The concentration of the base (cyanide salt) is too high in the organic phase. | 1. Reduce the reaction temperature. 2. Use a less concentrated aqueous solution of the cyanide salt. |
| Difficult Phase Separation During Workup | 1. Formation of an emulsion, often stabilized by the phase-transfer catalyst. | 1. Add a small amount of a saturated brine solution. 2. Filter the mixture through a pad of celite. 3. Centrifuge the mixture to break the emulsion. |
| Product Contamination with Catalyst | 1. The phase-transfer catalyst is soluble in the organic phase. | 1. Perform multiple aqueous washes of the organic layer during workup. 2. Use a silica gel plug filtration to remove the catalyst. 3. For Aliquat 336, which is more difficult to remove, consider a final distillation of the product if thermally stable. |
Data Presentation
The selection of a phase-transfer catalyst is critical for the successful synthesis of this compound. The following table summarizes the key characteristics of commonly used catalysts for this application.
| Catalyst | Structure | Typical Loading (mol%) | Operating Temperature (°C) | Advantages | Disadvantages |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | 1 - 10 | 50 - 80 | Readily available, cost-effective, easy to handle (solid). | Can be less efficient than more lipophilic catalysts. |
| Aliquat 336 | CH₃N(C₈H₁₇)₃⁺Cl⁻ | 1 - 5 | 25 - 60 | Highly efficient due to its high lipophilicity, effective at lower temperatures. | More expensive than TBAB, can be more challenging to remove from the final product. |
| 18-Crown-6 | C₁₂H₂₄O₆ | 1 - 5 | 25 - 50 | Very effective at complexing potassium ions, leading to a highly reactive "naked" cyanide anion. | High cost, potential toxicity. |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound using a phase-transfer catalyst.
Synthesis of this compound using Tetrabutylammonium Bromide (TBAB)
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-chloro-4'-fluorobutyrophenone (1.0 eq), toluene (5 mL per gram of substrate), and Tetrabutylammonium Bromide (TBAB) (0.05 eq).
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Reagent Addition: To this mixture, add a solution of sodium cyanide (1.5 eq) in water (3 mL per gram of NaCN).
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Reaction: Heat the biphasic mixture to 70-80°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL).
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a decision-making workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Phase-Transfer Catalysis (PTC) Cycle
This diagram illustrates the catalytic cycle of a quaternary ammonium salt (Q⁺X⁻) in the cyanation of 4-chloro-4'-fluorobutyrophenone (R-Cl).
Caption: Phase-transfer catalysis cycle.
Technical Support Center: 4-(4-Fluorophenyl)-4-oxobutanenitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on by-product analysis and mitigation.
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: Our analysis of the final this compound product shows the presence of additional peaks with the same mass, suggesting isomeric impurities. What is the likely origin of these by-products and how can we minimize them?
Answer:
The synthesis of this compound typically proceeds via a two-step process:
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Friedel-Crafts Acylation: Fluorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(4-fluorophenyl)-4-oxobutanoic acid.
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Nitrile Formation: The resulting carboxylic acid is then converted to the corresponding nitrile.
The primary source of isomeric impurities is the Friedel-Crafts acylation step. While the fluorine atom is an ortho-, para-director, the para-isomer is strongly favored. However, small amounts of the ortho- and meta-isomers can still be formed.
Potential By-products in Friedel-Crafts Acylation:
| By-product Name | Structure | Expected Amount |
| 4-(2-Fluorophenyl)-4-oxobutanoic acid | ortho-isomer | Low (<1%) |
| 4-(3-Fluorophenyl)-4-oxobutanoic acid | meta-isomer | Very Low (<0.5%) |
Note: The expected amounts are based on the high para-selectivity reported for Friedel-Crafts acylation of fluorobenzene, with selectivities for the para-product often exceeding 99%.[1]
Troubleshooting Steps:
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Reaction Temperature: Ensure the Friedel-Crafts acylation is carried out at the optimal temperature. Higher temperatures can sometimes lead to decreased selectivity.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids can be explored for improved regioselectivity.
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Purification of Intermediate: It is highly recommended to purify the 4-(4-fluorophenyl)-4-oxobutanoic acid intermediate by recrystallization before proceeding to the nitrile formation step. This will remove the isomeric carboxylic acid by-products.
Issue 2: Incomplete Conversion of Carboxylic Acid to Nitrile
Question: We are observing a significant amount of the starting material, 4-(4-fluorophenyl)-4-oxobutanoic acid, and a potential amide intermediate in our final product. How can we improve the conversion to the desired nitrile?
Answer:
The conversion of the carboxylic acid to the nitrile can be achieved through various methods, often involving the formation of an amide intermediate which is then dehydrated. Incomplete reaction can be due to several factors.
Potential By-products in Nitrile Formation:
| By-product Name | Structure | Reason for Formation |
| 4-(4-Fluorophenyl)-4-oxobutanamide | Amide intermediate | Incomplete dehydration |
| 4-(4-Fluorophenyl)-4-oxobutanoic acid | Starting material | Incomplete reaction |
Troubleshooting Steps:
-
Choice of Reagents: For the conversion of the carboxylic acid to the nitrile, common reagents include thionyl chloride (SOCl₂) followed by ammonia, or using a dehydrating agent like phosphorus pentoxide (P₂O₅) or cyanuric chloride on the corresponding amide. Ensure the reagents are of high quality and used in the correct stoichiometric amounts.
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Reaction Conditions: Ensure adequate reaction time and temperature for both the amide formation (if applicable) and the subsequent dehydration step.
-
Water Removal: The dehydration step is critical. Ensure the reaction is carried out under anhydrous conditions to drive the equilibrium towards the nitrile product.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction pathway for the synthesis of this compound?
A1: The most common and industrially relevant pathway is a two-step synthesis. The first step is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to produce 4-(4-fluorophenyl)-4-oxobutanoic acid. The second step involves the conversion of this carboxylic acid to the desired nitrile.
Q2: What are the primary by-products I should expect to see in my final product?
A2: The primary by-products are typically positional isomers, specifically 4-(2-fluorophenyl)-4-oxobutanenitrile and 4-(3-fluorophenyl)-4-oxobutanenitrile, which arise from the initial Friedel-Crafts acylation step. You may also see the intermediate amide, 4-(4-fluorophenyl)-4-oxobutanamide, if the second step is incomplete.
Q3: How can I best analyze my final product for these by-products?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective approach. HPLC can separate the desired product from its positional isomers and other impurities, while MS can confirm their identity by their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying volatile impurities.[2][3]
Q4: Is it possible to have poly-acylated by-products?
A4: Friedel-Crafts acylation, unlike alkylation, is generally self-limiting. The product of the acylation, an aryl ketone, is deactivated towards further electrophilic aromatic substitution. Therefore, poly-acylation is not a significant concern.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid (Friedel-Crafts Acylation)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) to an excess of fluorobenzene (acting as both reactant and solvent).
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Reagent Addition: Cool the mixture in an ice bath. Slowly add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or water/ethanol) to obtain pure 4-(4-fluorophenyl)-4-oxobutanoic acid.
Protocol 2: Synthesis of this compound
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Amide Formation: To a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until the acid is converted to the acid chloride (monitor by IR or the cessation of gas evolution).
-
Ammonolysis: Cool the reaction mixture in an ice bath and bubble ammonia gas through the solution or add a solution of aqueous ammonia carefully.
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Dehydration: Isolate the intermediate amide, 4-(4-fluorophenyl)-4-oxobutanamide. Mix the amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride and heat gently to effect the dehydration to the nitrile.
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Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude nitrile can be purified by column chromatography or recrystallization.
Protocol 3: HPLC Analysis of this compound and its Isomeric By-products
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point. For better separation of positional isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can also be effective.[5][6][7]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.
-
Gradient Program: Start with a higher proportion of A (e.g., 90%) and gradually increase the proportion of B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
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Quantification: Use external standards of the main product and, if available, the potential by-products to create calibration curves for accurate quantification.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Measurement of Internal Acyl Migration Reaction Kinetics Using Directly Coupled HPLC-NMR: Application for the Positional Isomers of Synthetic (2-Fluorobenzoyl)-d-glucopyranuronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two plausible synthetic routes: Friedel-Crafts acylation and a Michael addition (cyanoethylation) pathway.
Route 1: Friedel-Crafts Acylation of Fluorobenzene
This route likely involves the reaction of fluorobenzene with a suitable acylating agent, such as 3-cyanopropanoyl chloride or succinic anhydride in the presence of a Lewis acid catalyst, followed by conversion of the resulting carboxylic acid to the nitrile.
Diagram of the Logical Relationship in Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Question: Why is my Friedel-Crafts acylation reaction resulting in a low yield of the desired 4-(4-Fluorophenyl)-4-oxobutanoic acid precursor?
Answer: Low yields in Friedel-Crafts acylations can stem from several factors:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure the catalyst is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon).
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Substrate and Reagent Purity: The purity of fluorobenzene and the acylating agent (e.g., succinic anhydride or 3-cyanopropanoyl chloride) is crucial. Impurities can react with the catalyst, reducing its effectiveness.
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Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.
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Stoichiometry: In many cases, a stoichiometric amount of the Lewis acid is required as it complexes with the product ketone. Ensure the correct molar ratios of reactants and catalyst are used.
Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired para-substituted product?
Answer: Fluorobenzene is an ortho, para-directing group in electrophilic aromatic substitution. To favor the formation of the para-isomer:
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Choice of Solvent: The solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide may favor the less sterically hindered para-product. In some cases, running the reaction neat (solvent-free) can also increase para-selectivity.
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Catalyst Size: Using a bulkier Lewis acid catalyst can sterically hinder the ortho-position, thereby favoring para-substitution.
Route 2: Michael Addition (Cyanoethylation)
This pathway could involve the conjugate addition of a cyanide source to an α,β-unsaturated ketone, such as 1-(4-fluorophenyl)prop-2-en-1-one.
Diagram of the Experimental Workflow for Michael Addition
Caption: General experimental workflow for the Michael addition route.
Question: My Michael addition of cyanide is slow or incomplete. What can I do to improve the reaction rate and conversion?
Answer: Several factors can influence the rate of a Michael addition:
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Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the cyanide ion, reducing its nucleophilicity. Aprotic polar solvents like DMSO or DMF can enhance the reactivity of the cyanide nucleophile.
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Cyanide Source Solubility: Ensure that the cyanide source has adequate solubility in the chosen solvent. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial in biphasic systems.
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Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessively high temperatures may lead to side reactions.
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Presence of Water: While some water may be necessary to dissolve the cyanide salt, an excess can lead to the hydrolysis of the nitrile product or side reactions.
Question: I am getting significant amounts of a byproduct that appears to be a cyanohydrin. How can I avoid this?
Answer: Cyanohydrin formation results from the 1,2-addition of cyanide to the carbonyl group, rather than the desired 1,4-conjugate (Michael) addition. To favor the Michael addition:
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Use of a Lewis Acid: The addition of a mild Lewis acid can activate the enone system towards conjugate addition.
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Reaction Conditions: Kinetically controlled conditions (e.g., lower temperatures) may favor 1,2-addition, while thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times) typically favor the more stable 1,4-adduct.
FAQs on Solvent Effects
Question: How does the choice of solvent impact the synthesis of this compound?
Answer: The solvent plays a multifaceted role in the synthesis and can influence reaction rate, yield, and product purity. Its effects depend on the chosen synthetic route.
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For Friedel-Crafts Acylation:
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Polarity: Non-polar solvents are often preferred as they may not complex as strongly with the Lewis acid catalyst, leaving it more available to activate the acylating agent.
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Reactivity: The solvent should be inert to the strong Lewis acid catalyst. Aromatic solvents like benzene or toluene are generally avoided as they can compete in the acylation reaction. Halogenated solvents like dichloromethane or dichloroethane are common choices. Some modern approaches even utilize solvent-free conditions.
-
-
For Michael Addition:
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Nucleophile Solvation: As mentioned, aprotic polar solvents (DMF, DMSO) are generally better for reactions involving anionic nucleophiles like cyanide, as they do not solvate the anion as strongly as protic solvents (water, alcohols), leading to higher reactivity.
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Reactant Solubility: The solvent must be able to dissolve both the α,β-unsaturated ketone and the cyanide source to a sufficient extent for the reaction to proceed efficiently.
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Question: What are the safety considerations when choosing a solvent for this synthesis?
Answer: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each solvent and reagent.
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Toxicity: Many organic solvents are toxic and/or carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
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Flammability: Be aware of the flammability of the chosen solvent and avoid ignition sources.
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Reactivity: Ensure the solvent is compatible with all reagents and reaction conditions. For example, do not use a protic solvent with a water-sensitive reagent.
Data Presentation
Table 1: Expected Influence of Solvent Class on Friedel-Crafts Acylation Yield and Selectivity
| Solvent Class | Representative Solvents | Expected Effect on Yield | Expected Effect on para-Selectivity | Rationale |
| Halogenated Aliphatics | Dichloromethane (DCM), Dichloroethane (DCE) | Good to Excellent | Moderate to Good | Generally inert and good at solvating the intermediate complexes without strongly coordinating to the catalyst. |
| Nitroalkanes/Nitroarenes | Nitromethane, Nitrobenzene | Moderate to Good | Can Vary | Polar nature can help dissolve reactants but may also complex with the Lewis acid, potentially reducing its activity. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Poor to Moderate | Good | Low polarity leads to poor solubility of the reaction intermediates, often resulting in heterogeneous mixtures and lower yields. |
| Solvent-Free | Not Applicable | Potentially Excellent | Often Good | Maximizes reactant concentration. Can be environmentally advantageous but may require higher temperatures and can pose challenges for heat transfer. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation (Illustrative)
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with the Lewis acid (e.g., anhydrous aluminum chloride, 1.1 equivalents) and a non-polar, anhydrous solvent (e.g., dichloromethane).
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Addition of Acylating Agent: The acylating agent (e.g., 3-cyanopropanoyl chloride, 1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred suspension of the Lewis acid at 0 °C.
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Addition of Fluorobenzene: Fluorobenzene (1.0-1.2 equivalents) is then added dropwise, maintaining the temperature at 0 °C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-24 hours), monitoring the progress by TLC or GC-MS.
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Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Protocol for Michael Addition (Illustrative)
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Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 1-(4-fluorophenyl)prop-2-en-1-one (1.0 equivalent) and a suitable aprotic polar solvent (e.g., DMF or DMSO).
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Addition of Cyanide: Sodium or potassium cyanide (1.1-1.5 equivalents) is added portion-wise to the stirred solution.
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Reaction: The mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography or recrystallization to afford the desired product.
Temperature control in the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile
Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, with a particular focus on the critical role of temperature control.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Product Yield | Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. Friedel-Crafts acylations typically require sufficient thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. For the acylation of fluorobenzene, temperatures in the range of 40-60°C have been reported, and in some cases, for related acylations, temperatures as high as 140°C have been used to achieve high yields.[1][2] |
| Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst. | |
| Poor Quality of Reagents: Impurities in fluorobenzene or the acylating agent can inhibit the reaction. | Use freshly distilled fluorobenzene and ensure the purity of the acylating agent (e.g., 4-chloro-4-oxobutanenitrile or succinonitrile). | |
| Formation of Multiple Products (Low Purity) | Reaction Temperature is Too High: Elevated temperatures can lead to the formation of side products, such as isomers or polysubstituted products. | Optimize the reaction temperature by running the reaction at the lowest temperature that provides a reasonable reaction rate. A step-wise increase in temperature can help identify the optimal balance between reaction rate and selectivity. |
| Incorrect Stoichiometry: An excess of the acylating agent or catalyst can promote side reactions. | Carefully control the stoichiometry of the reactants and catalyst. A 1:1 molar ratio of fluorobenzene to the acylating agent is typically recommended. | |
| Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts. | Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. | |
| Product is a Dark, Tarry Substance | Decomposition at High Temperatures: The desired product or intermediates may be unstable at the reaction temperature, leading to polymerization or decomposition. | Lower the reaction temperature and consider a more active catalyst to allow the reaction to proceed at a lower temperature. |
| Presence of Impurities: Certain impurities can catalyze decomposition pathways. | Ensure the use of high-purity starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific acylating agent and catalyst used. For the Friedel-Crafts acylation of fluorobenzene, a temperature range of 40-60°C has been reported to be effective.[2] However, for some acylation reactions of fluorobenzene, temperatures up to 140°C have been employed to achieve high yields of the para-substituted product.[1][3] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions, balancing reaction rate with product purity.
Q2: How does temperature affect the yield and purity of the final product?
A2: Temperature has a significant impact on both the yield and purity.
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Yield: Generally, increasing the reaction temperature increases the reaction rate, which can lead to a higher yield within a shorter timeframe.[4]
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Purity: Excessively high temperatures can lead to the formation of unwanted byproducts, such as ortho- and meta-isomers, or polysubstituted products, thereby reducing the purity of the desired para-substituted product.
The following table summarizes the expected trend of temperature on reaction outcomes:
| Temperature Range | Expected Yield | Expected Purity | Potential Issues |
| Low (e.g., <40°C) | Low | High | Slow reaction rate, incomplete conversion. |
| Moderate (e.g., 40-80°C) | Moderate to High | Good to High | Optimal range for many Friedel-Crafts acylations. |
| High (e.g., >80°C) | Potentially High | May be Reduced | Increased risk of side reactions and product decomposition. |
Q3: What are the common side products to expect, and how can their formation be minimized?
A3: The primary side products in the Friedel-Crafts acylation of fluorobenzene are the ortho- and meta-isomers of the desired para-substituted product. Polysubstituted products can also form, especially with highly activated aromatic rings or harsh reaction conditions. To minimize their formation:
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Control the Temperature: As discussed, maintaining an optimal temperature is key to maximizing the formation of the para-isomer.
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Choice of Catalyst: The nature of the Lewis acid catalyst can influence the regioselectivity of the reaction.
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Slow Addition of Reagents: Adding the acylating agent slowly to the mixture of fluorobenzene and catalyst can help to control the reaction exotherm and minimize localized high temperatures.
Q4: Can you provide a general experimental protocol for the synthesis?
A4: While a specific, universally optimized protocol is not available in the provided search results, a general procedure for a Friedel-Crafts acylation to synthesize this compound can be outlined as follows. Note: This is a generalized protocol and should be optimized for your specific laboratory conditions and safety protocols.
Experimental Protocol: Synthesis of this compound
Materials:
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Fluorobenzene
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4-Chloro-4-oxobutanenitrile (or succinonitrile and a chlorinating agent)
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM) or another suitable solvent
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Hydrochloric Acid (HCl), dilute solution
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Sodium Bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
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To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents).
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Add anhydrous dichloromethane to the flask to suspend the catalyst.
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Cool the suspension to 0°C in an ice bath.
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In the dropping funnel, prepare a solution of 4-chloro-4-oxobutanenitrile (1 equivalent) in anhydrous dichloromethane.
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Add the solution of the acylating agent dropwise to the stirred suspension of the catalyst over 30-60 minutes, maintaining the temperature at 0°C.
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After the addition is complete, add fluorobenzene (1 to 1.2 equivalents) dropwise, again maintaining the temperature at 0°C.
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Once all reagents are added, slowly allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 40-60°C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid.
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Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizing the Impact of Temperature
The following diagram illustrates the relationship between reaction temperature and the desired outcome in the synthesis of this compound.
Caption: The influence of temperature on reaction rate and product purity.
References
- 1. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preventing polymerization during the synthesis of oxobutanenitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of oxobutanenitriles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization during the synthesis of oxobutanenitriles?
A1: Polymerization during oxobutanenitrile synthesis is primarily caused by two mechanisms:
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Anionic Polymerization: This is the most common issue, especially in syntheses involving strong bases like sodium hydride or sodium ethoxide for condensation reactions (e.g., Claisen or Knoevenagel condensations). The basic conditions generate carbanions from the nitrile compounds, which can then act as nucleophiles and attack other monomer units in a chain reaction, such as a Michael addition.
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Free-Radical Polymerization: Although less common under typical synthesis conditions, free-radical polymerization can be initiated by heat, light, or the presence of radical initiators. This is more relevant for unsaturated oxobutanenitriles or during purification steps like distillation at elevated temperatures.
Q2: What are the common signs of polymerization in my reaction?
A2: Signs of polymerization include:
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The reaction mixture becoming viscous, thick, or solidifying unexpectedly.
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Formation of an insoluble, often colored, precipitate or gum.
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Lower than expected yield of the desired oxobutanenitrile product.
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Difficulty in stirring the reaction mixture.
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The appearance of broad, polymeric humps in analytical data (e.g., NMR or chromatography).
Q3: How can I prevent anionic polymerization during base-catalyzed reactions?
A3: To prevent anionic polymerization:
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Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.
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Slow Reagent Addition: Adding the base or the nitrile reactant slowly and in a controlled manner can help to maintain a low concentration of the reactive anionic species.
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Choice of Base: Using a milder base, if the reaction allows, can reduce the propensity for polymerization.
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Use of Acidic Stabilizers: In some cases, the work-up procedure can be modified to quickly neutralize the basic catalyst and quench the anionic species. For related compounds like cyanoacrylates, acidic stabilizers are crucial for preventing anionic polymerization in the final product.[1][2]
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Solvent Effects: The choice of solvent can influence the reactivity of the anionic species. A 2019 study on the synthesis of β-ketonitriles found that the addition of a catalytic amount of isopropanol can help suppress side reactions, including polymerization.[3]
Q4: What are effective inhibitors for free-radical polymerization?
A4: For preventing free-radical polymerization, common inhibitors include:
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Hydroquinone (HQ): A widely used free-radical scavenger.
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4-Methoxyphenol (MEHQ): Another common and effective radical inhibitor.
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Phenolic Compounds: In general, phenolic compounds can act as effective inhibitors.[4]
These are typically added in small amounts (ppm levels) to the reaction mixture or during purification steps like distillation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes a thick, unstirrable mass shortly after adding the base. | Rapid anionic polymerization due to high concentration of anionic species. | 1. Reduce Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below).2. Slow Addition: Add the base portion-wise or via a syringe pump over an extended period.3. Dilution: Use a larger volume of an appropriate anhydrous solvent. |
| Low yield of oxobutanenitrile with significant high-molecular-weight residue after work-up. | Slower anionic polymerization or Michael addition side reactions. | 1. Optimize Base: Use the minimum stoichiometric amount of base required.2. Quench Promptly: After the reaction is complete, quench the reaction mixture promptly with a suitable acidic solution to neutralize the base.3. Consider a different base: If possible, experiment with a less reactive base. |
| Product polymerizes during distillation. | Thermally initiated free-radical polymerization. | 1. Use a Radical Inhibitor: Add a small amount of a radical inhibitor like hydroquinone or MEHQ to the crude product before distillation.2. Vacuum Distillation: Purify the product under reduced pressure to lower the distillation temperature.3. Avoid Overheating: Use a well-controlled heating mantle and monitor the pot temperature closely. |
| Gradual thickening of the purified product upon storage. | Slow, trace-moisture-initiated anionic polymerization or residual basicity. | 1. Acidic Stabilization: For storage, especially of purified unsaturated nitriles, consider adding a trace amount of a non-volatile acid stabilizer. Cyanoacrylate adhesives, for instance, are stabilized with acidic compounds.[1][5][6][7]2. Inert Atmosphere: Store the product under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.3. Thorough Neutralization: Ensure all basic residues are removed during the work-up and purification steps. |
Quantitative Data on Polymerization Inhibitors
| Inhibitor Type | Inhibitor Example | Typical Concentration Range | Target Polymerization | Notes |
| Acidic Stabilizers | Boric acid chelates, Sulfonic acids | 10 - 600 ppm[5] | Anionic | Effective for preventing polymerization initiated by bases or nucleophiles. The amount needs to be carefully controlled to avoid over-stabilization.[5] |
| Free-Radical Inhibitors | Hydroquinone (HQ) | 100 - 1000 ppm | Radical | Commonly used during storage and distillation to prevent thermally induced polymerization. |
| Free-Radical Inhibitors | 4-Methoxyphenol (MEHQ) | 100 - 1000 ppm | Radical | Similar to hydroquinone, often used as a stabilizer in commercial monomers. |
Experimental Protocols: Key Considerations for Preventing Polymerization
The following provides a generalized experimental protocol for a base-catalyzed synthesis of a 3-oxobutanenitrile, incorporating steps to mitigate polymerization.
Reaction: Claisen-type condensation of an ester with a nitrile.
Materials:
-
Ester (e.g., ethyl acetate)
-
Nitrile (e.g., acetonitrile)
-
Strong Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous Solvent (e.g., THF, Toluene)
-
Quenching Solution (e.g., 1M HCl)
-
Radical Inhibitor (e.g., Hydroquinone) - for purification
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend the sodium hydride in the anhydrous solvent.
-
Controlled Addition: Cool the suspension to 0 °C using an ice bath. A solution of the ester and nitrile in the anhydrous solvent is then added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add the quenching solution to neutralize the excess base and the enolate product.
-
Work-up: Perform a standard aqueous work-up to isolate the crude product.
-
Purification: If distillation is required, add a small amount of hydroquinone (e.g., 200 ppm) to the crude product before heating. Perform the distillation under reduced pressure to minimize the temperature.
Visualizations
Logical Workflow for Troubleshooting Polymerization
Caption: Troubleshooting flowchart for polymerization issues.
Signaling Pathway of Anionic Polymerization in Oxobutanenitrile Synthesis
References
- 1. Cyanoacrylates - NORTHWEST POLYMERS INC. [nwpolymersinc.com]
- 2. afinitica.com [afinitica.com]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0465835B1 - Anionic living polymers, their derivatives and composition comprising them - Google Patents [patents.google.com]
- 5. Anionic Polymerization Inhibitor for Cyanoacrylate Adhesives | Afinitica [afinitica.com]
- 6. researchgate.net [researchgate.net]
- 7. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]
Technical Support Center: Characterization of Fluorinated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated organic compounds.
Frequently Asked Questions (FAQs)
NMR Spectroscopy
Q1: Why is my 19F NMR signal-to-noise ratio low for my fluorinated compound?
A1: Low signal-to-noise in 19F NMR can be due to several factors:
-
Low Sample Concentration: The sensitivity of the fluorine nucleus is high, similar to that of protons, but low sample concentrations will still result in weak signals[1].
-
Instrumental Parameters: Suboptimal acquisition parameters, such as an insufficient number of scans, incorrect pulse widths, or improper relaxation delays, can lead to poor signal intensity.
-
Long T1 Relaxation Times: Diamagnetic fluorinated compounds can have long T1 relaxation times (0.5–3 s), which can hinder signal acquisition efficiency, especially for in vivo imaging applications[2].
Troubleshooting:
-
Increase Sample Concentration: If possible, concentrate your sample.
-
Optimize Acquisition Parameters:
-
Increase the number of transients (scans) to improve the signal-to-noise ratio. A noise-reduction strategy involving acquiring arrays of spectra with an increasing number of transients can be effective[3].
-
Ensure the use of an appropriate pulse sequence and flip angle.
-
Optimize the relaxation delay (D1) based on the T1 of your compound.
-
-
Use of Paramagnetic Additives: Incorporating paramagnetic metal ions can decrease the T1 of 19F nuclei, thereby improving sensitivity[2].
-
Cryoprobe: If available, using a cryoprobe can significantly enhance sensitivity.
Q2: I am observing complex, overlapping signals in the 19F NMR spectrum of my sample mixture. How can I simplify the spectrum for interpretation?
A2: Complex spectra in mixtures of fluorinated compounds are a common challenge. Several strategies can be employed:
-
Higher Field Strength: Using a higher field NMR spectrometer will increase chemical shift dispersion, potentially resolving overlapping signals.
-
2D NMR Techniques: Employing 2D NMR experiments such as 19F-19F COSY, 1H-19F HETCOR, or 13C-19F HSQC/HMBC can help in assigning signals and elucidating the structure of individual components in a mixture[4][5].
-
Computational Chemistry: Density functional theory (DFT) can be used to compute 19F NMR shifts for potential parent and product structures, aiding in the identification of compounds in a complex mixture[6][7][8]. The mean absolute errors for predicted shifts can be as low as 0.83 ppm for certain fluorine motifs[7].
-
Chromatographic Separation: Coupling liquid chromatography (LC) with NMR (LC-NMR) can allow for the acquisition of 19F NMR spectra of separated components.
Mass Spectrometry
Q3: My mass spectrometry analysis seems to be underestimating the total amount of fluorinated compounds in my sample. Why is this happening?
A3: This is a well-documented issue. Using only liquid chromatography with high-resolution mass spectrometry (LC-HRMS) can result in fluorine mass balances falling short, with up to 90% of fluorine being unaccounted for in some cases[6][7][8].
Reasons for underestimation:
-
Ionization Inefficiency: Not all fluorinated compounds ionize efficiently under standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions[9].
-
Limited Standards: Targeted mass spectrometry methods are limited by the availability of analytical standards for the vast number of existing fluorinated compounds[1][10].
-
Formation of "Hidden" Fluorinated Byproducts: Degradation or metabolic processes can lead to the formation of fluorinated products that are not targeted in the analysis[6][11].
Troubleshooting and Alternative Approaches:
-
Complementary Techniques: Combine LC-HRMS with quantitative 19F NMR analysis. 19F NMR provides an unbiased snapshot of all fluorinated species in a sample[1][6]. One study found that a targeted LC-MS/MS method accounted for only 3.7–27% of the total fluorine concentration as determined by a 19F NMR strategy[3].
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS can be a powerful tool for fluorine-specific detection, although direct determination is challenging due to fluorine's high ionization potential and spectral interferences[9][12]. Operating ICP-MS to detect negative ions is a promising approach[12].
-
Combustion Ion Chromatography (CIC): This technique allows for the determination of total fluorine content, which can then be compared with the results from targeted analyses to assess the completeness of the mass balance[10][13][14].
Q4: I am having difficulty interpreting the fragmentation patterns of my fluorinated compound in the mass spectrometer.
A4: The strong carbon-fluorine bond can lead to complex and sometimes unexpected fragmentation pathways.
Troubleshooting:
-
Vary Collision Energy: Systematically vary the collision energy (in MS/MS experiments) to observe how the fragmentation pattern changes. This can help in proposing fragmentation mechanisms.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions, which is crucial for determining their elemental composition.
-
Isotopic Labeling: If synthetically feasible, isotopic labeling (e.g., with 13C) can help track specific fragments.
-
Computational Tools: Computational chemistry can be used to predict fragmentation pathways and compare them with experimental data.
Chromatography
Q5: I am struggling to achieve good separation between my fluorinated analyte and its non-fluorinated analog using reverse-phase HPLC.
A5: The unique properties of fluorinated compounds can make their chromatographic separation challenging.
Troubleshooting:
-
Column Selection:
-
Fluorocarbon Columns: When using hydrocarbon eluents (e.g., acetonitrile/water), a fluorocarbon (fluorous) column can provide better separation of fluorinated compounds from their non-fluorinated counterparts due to "fluorophilicity"[15].
-
Hydrocarbon Columns: Conversely, when using a fluorinated eluent (e.g., containing trifluoroethanol), a standard hydrocarbon column (e.g., C18) may offer improved separation[15].
-
-
Mobile Phase Modifiers:
-
The use of ion-pairing reagents can be effective, but be aware of their potential environmental concerns[16].
-
Experiment with different organic modifiers and additives.
-
-
Temperature: Varying the column temperature can affect the retention behavior and selectivity[15].
Q6: I am observing background contamination with per- and polyfluoroalkyl substances (PFAS) in my blanks.
A6: PFAS are ubiquitous in laboratory environments and can leach from various components of analytical instrumentation, such as PTFE tubing and fittings[17].
Troubleshooting:
-
System Modification: Minimize the use of fluorinated polymers in the flow path of your LC-MS system. Replace PTFE components with PEEK or stainless steel where possible.
-
Thorough Cleaning: Flush the system extensively with appropriate solvents to reduce background levels.
-
Blank Analysis: Regularly run procedural blanks to monitor and subtract background contamination levels[17].
-
Dedicated Systems: If possible, dedicate an instrument for the analysis of fluorinated compounds to minimize cross-contamination.
X-ray Crystallography
Q7: I am having difficulty obtaining single crystals of my fluorinated compound suitable for X-ray diffraction.
A7: Obtaining high-quality crystals is often the most challenging step in X-ray crystallography[18][19]. The introduction of fluorine can alter intermolecular interactions, affecting crystallization.
Troubleshooting:
-
Screen a Wide Range of Conditions: Systematically vary parameters such as solvent systems, temperature, concentration, and crystallization method (e.g., slow evaporation, vapor diffusion, cooling).
-
Co-crystallization: Attempt to co-crystallize your compound with another molecule that may promote the formation of a well-ordered crystal lattice.
-
Seeding: If you have any crystalline material, even if it's not of sufficient quality for diffraction, you can use it to seed new crystallization experiments.
-
Purity: Ensure the highest possible purity of your compound, as impurities can inhibit crystal growth.
Experimental Protocols
Protocol 1: Quantitative 19F NMR for Total Fluorine Analysis
This protocol provides a general workflow for using 19F NMR to quantify the total fluorine content in a sample, which can be compared with results from other techniques like mass spectrometry.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a deuterated solvent.
-
Add a known amount of an internal standard. The internal standard should be a fluorinated compound with a simple 19F NMR spectrum that does not overlap with the analyte signals.
-
-
NMR Acquisition:
-
Acquire a quantitative 19F NMR spectrum. Key parameters to consider:
-
Use a 90° pulse angle.
-
Set the relaxation delay (D1) to be at least 5 times the longest T1 of both the analyte and the internal standard to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integration_analyte / N_F_analyte) * (N_F_std / Integration_std) * (Moles_std / Volume_sample)
where NF is the number of fluorine atoms giving rise to the respective signal.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Fluorinated Compound Characterization
| Technique | Strengths | Common Challenges |
| 19F NMR | - Quantitative without authentic standards for each analyte- Provides structural information- Unbiased detection of all fluorinated species[1] | - Lower sensitivity compared to MS for trace analysis- Complex spectra for mixtures- Requires higher sample concentrations |
| LC-MS/MS | - High sensitivity and selectivity for targeted compounds- Provides molecular weight and fragmentation information | - Often underestimates total fluorine content[3][6]- Requires standards for quantification- Ionization efficiency varies between compounds |
| GC-MS | - Good for volatile and semi-volatile fluorinated compounds- Well-established libraries for identification | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required |
| ICP-MS | - Element-specific detection of fluorine- Can provide total fluorine concentration | - High ionization potential of fluorine is a challenge- Spectral and non-spectral interferences[9] |
| CIC | - Measures total organic fluorine- Useful for mass balance calculations | - Does not provide structural information- Can be influenced by inorganic fluoride[10][20] |
Visualizations
References
- 1. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 2. Fluorinated Paramagnetic Complexes: Sensitive and Responsive Probes for Magnetic Resonance Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.tudelft.nl [pure.tudelft.nl]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing Environmental and Pharmaceutical Analysis Through Improved Fluorine Detection | PerkinElmer Blog [blog.perkinelmer.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods: a way to define a âTotal Per- and Polyfluoroalkyl Substances (PFAS)â parameter? [repository.soilwise-he.eu]
- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS | PDF [slideshare.net]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.tudelft.nl [research.tudelft.nl]
Technical Support Center: Interpreting Complex NMR Spectra of 4-(4-Fluorophenyl)-4-oxobutanenitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4-(4-fluorophenyl)-4-oxobutanenitrile derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My ¹H NMR spectrum shows broad, unresolved multiplets in the aromatic region. How can I improve the resolution?
A1: Overlapping signals in the aromatic region are common, especially with substituted phenyl rings. Here are several approaches to resolve these multiplets:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlapping signals. Aromatic solvents can induce significant shifts in nearby protons due to anisotropic effects.
-
Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving complex multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, even within a complex multiplet. By identifying which protons are coupled to each other, you can begin to piece together the spin systems. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, further aiding in assignment.
Q2: I am seeing unexpected peaks in my spectrum that don't correspond to my product. What are the likely sources of these impurities?
A2: Extraneous peaks can arise from several sources. Consider the following possibilities:
-
Residual Solvents: Solvents from your reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexanes) are common contaminants. These can often be identified by their characteristic chemical shifts.
-
Water: A broad singlet, typically between 1.5 and 4.5 ppm in CDCl₃, is indicative of water. Ensure your sample and NMR tube are dry.
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or unexpected byproducts. Compare the spectrum to that of your starting materials to check for their presence.
-
Grease: Silicon grease from glassware joints can appear as a singlet around 0 ppm.
Q3: The integration of my proton signals does not match the expected proton count for my derivative. What could be the cause?
A3: Inaccurate integration can be due to several factors:
-
Peak Overlap: If peaks are overlapping, their integrations will be summed together. This is a common issue in the aromatic region.
-
Poor Phasing and Baseline Correction: An improperly phased spectrum or a rolling baseline can lead to significant integration errors. Re-process your spectrum with careful attention to phasing and baseline correction.
-
Relaxation Effects: Protons with very different relaxation times (T1) may not integrate properly if the relaxation delay (d1) in your acquisition parameters is too short. This is particularly true for quaternary carbons in ¹³C NMR but can also affect ¹H NMR. Increase the relaxation delay to ensure full relaxation between scans.
Q4: The methylene protons (CH₂) in the butanenitrile chain of my derivative appear as a complex multiplet, not a simple triplet. Why is this?
A4: The methylene protons at the 2- and 3-positions of the butanenitrile chain are diastereotopic if a chiral center is introduced into the molecule (e.g., by substitution at the 2- or 3-position). Diastereotopic protons are chemically non-equivalent and will have different chemical shifts. They will couple to each other, resulting in a more complex splitting pattern (e.g., a pair of doublets of doublets) rather than a simple triplet.
Q5: I am not observing the carbon signal for the carbon attached to the fluorine atom in the ¹³C NMR spectrum. Is this normal?
A5: Yes, this can be a common observation. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹J_CF), which is typically large (around 250 Hz). This splitting, combined with the often lower intensity of quaternary carbons, can sometimes make this signal difficult to observe or distinguish from noise. Furthermore, carbons further away will also show smaller couplings to fluorine.
Data Presentation: NMR Data for this compound and Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent compound and some of its derivatives. Chemical shifts are reported in ppm relative to TMS.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Ar-H (ortho to C=O) | Ar-H (ortho to F) | -CH₂-C=O | -CH₂-CN | Other |
| This compound | 7.95-8.05 (dd) | 7.10-7.20 (t) | 3.30-3.40 (t) | 2.75-2.85 (t) | - |
| 4-(4-Fluorophenyl)-2-(diethylphosphonomethyl)-4-oxobutanenitrile | 7.90-8.00 (m) | 7.15-7.25 (m) | 3.50-3.60 (m) | - | 4.10-4.20 (m, OCH₂), 2.80-2.90 (m, PCH₂), 1.30-1.40 (t, CH₃) |
| 4-(4-Nitrophenyl)-4-oxobutanenitrile | 8.10-8.20 (d) | 8.30-8.40 (d) | 3.40-3.50 (t) | 2.80-2.90 (t) | - |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | C=O | C-F | C-ipso (to C=O) | Ar-CH (ortho to C=O) | Ar-CH (ortho to F) | CN | -CH₂-C=O | -CH₂-CN | Other |
| This compound | ~196.5 | ~166.0 (d, ¹J_CF ≈ 255 Hz) | ~132.5 (d, ⁴J_CF ≈ 3 Hz) | ~131.0 (d, ³J_CF ≈ 9 Hz) | ~116.0 (d, ²J_CF ≈ 22 Hz) | ~117.5 | ~34.0 | ~12.0 | - |
| 4-(4-Fluorophenyl)-2-(diethylphosphonomethyl)-4-oxobutanenitrile | ~195.0 | ~166.5 (d, ¹J_CF ≈ 256 Hz) | ~132.0 (d) | ~131.5 (d) | ~116.2 (d) | ~116.0 | ~39.0 | - | ~63.0 (d, OCH₂), ~34.0 (d, PCH), ~28.0 (d, PCH₂), ~16.5 (d, CH₃) |
| 4-(4-Nitrophenyl)-4-oxobutanenitrile | ~196.0 | - | ~141.0 | ~129.5 | ~124.0 | ~117.0 | ~34.5 | ~12.5 | ~150.5 (C-NO₂) |
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample has poor solubility, gentle warming or sonication may be necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Standard ¹³C NMR Sample Preparation
-
Sample Weighing: Weigh 20-50 mg of the purified derivative into a clean, dry vial.
-
Solvent Addition and Dissolution: Follow steps 2 and 3 from the ¹H NMR protocol.
-
Transfer, Capping, and Labeling: Follow steps 4 and 5 from the ¹H NMR protocol.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Troubleshooting decision tree for NMR spectra.
Stability issues of 4-(4-Fluorophenyl)-4-oxobutanenitrile during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of 4-(4-Fluorophenyl)-4-oxobutanenitrile during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on the chemical structure and information for analogous compounds, the following storage conditions are recommended to maximize shelf life.[1] Always store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, consider storing at -20 °C. Protect the compound from light and moisture.
Q2: I observed a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What should I do?
A2: A change in physical appearance can indicate potential degradation or moisture absorption. It is recommended to first visually inspect the sample for any non-uniformity. If the material has changed color or become clumpy, it may be advisable to perform a purity analysis (e.g., by HPLC or NMR) before use to ensure it meets the requirements for your experiment.
Q3: My experimental results using an older batch of this compound are inconsistent with previous experiments. Could this be a stability issue?
A3: Yes, inconsistent experimental results are a common indicator of compound degradation. Over time, the purity of the compound may decrease, leading to lower-than-expected potency or the appearance of unexpected side reactions. It is recommended to re-qualify the material using an appropriate analytical method to check its purity and integrity.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented in the literature, molecules with similar functional groups (ketones, nitriles, and fluorophenyl groups) can be susceptible to certain reactions. Potential degradation could involve hydrolysis of the nitrile group to a carboxylic acid or amide, or reactions involving the ketone functional group. The presence of strong acids, bases, or oxidizing agents could accelerate these processes.[1]
Troubleshooting Guides
Issue 1: Compound has changed in appearance (e.g., discoloration, melting point depression)
-
Possible Cause: Exposure to light, elevated temperatures, or oxygen.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored in a tightly sealed container, protected from light, and at the recommended temperature.
-
Purity Analysis: Perform a quick purity check using Thin Layer Chromatography (TLC) against a newer, reference sample if available. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Decision: If the purity has dropped significantly, it is recommended to use a fresh batch of the compound for your experiments.
-
Issue 2: Inconsistent or unexpected experimental results
-
Possible Cause: Degradation of the compound leading to a lower effective concentration or the presence of interfering byproducts.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If you are using stock solutions, prepare a fresh one from a new or confirmed-purity batch of the solid compound.
-
Co-injection Analysis (HPLC): If you have a reference standard, a co-injection of your current sample and the standard can help identify the parent compound and any new peaks that may correspond to degradation products.
-
Structural Analysis: For a more in-depth investigation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structures of potential degradation products.
-
Stability Data Summary
| Condition | Recommended Storage | Potential for Degradation |
| Temperature | Cool (2-8°C) or Frozen (-20°C) | Increased at higher temperatures |
| Light | In the dark (amber vials) | Potential for photodecomposition |
| Humidity | Dry (desiccated environment) | Hydrolysis risk |
| Atmosphere | Inert atmosphere (e.g., Argon) | Oxidation risk in air |
Experimental Protocols
Protocol: Accelerated Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of the compound under accelerated conditions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Create separate sets of vials for each storage condition to be tested (e.g., 40°C/75% RH, 25°C/60% RH, 5°C).
-
-
Initial Analysis (Time 0):
-
Take one vial and dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analyze the sample by HPLC with a UV detector to establish the initial purity and peak area of the compound. This will serve as the baseline.
-
-
Storage:
-
Place the sets of vials in the respective stability chambers or controlled environments.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each storage condition.
-
Prepare and analyze the sample by HPLC in the same manner as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area and purity of the compound at each time point to the initial (Time 0) data.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for suspected stability issues.
References
Work-up procedures to minimize impurities in 4-(4-Fluorophenyl)-4-oxobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the work-up of 4-(4-Fluorophenyl)-4-oxobutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Based on common synthetic routes, such as the Friedel-Crafts acylation of fluorobenzene, potential impurities may include:
-
Unreacted Starting Materials: Fluorobenzene and the acylating agent (e.g., succinic anhydride or a derivative).
-
Catalyst Residues: Residual Lewis acid catalyst, such as aluminum chloride, which can be difficult to remove completely.
-
Positional Isomers: Ortho- and meta-acylated products, although the para-substituted product is typically major.
-
Polyacylated Products: Di- or tri-acylated fluorobenzene, though less common in Friedel-Crafts acylation compared to alkylation.[1][2][3]
-
By-products from Side Reactions: Products resulting from the rearrangement of the acylium ion intermediate.[1]
Q2: What is the general strategy for a successful work-up to purify this compound?
A2: A typical work-up strategy involves:
-
Quenching the Reaction: Carefully quenching the reaction mixture, often with cold water or dilute acid, to deactivate the catalyst.
-
Extraction: Extracting the product into a suitable organic solvent.
-
Washing: Washing the organic layer with dilute acid (to remove catalyst residues), followed by a base (like sodium bicarbonate solution to remove acidic impurities), and finally with brine.
-
Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrating it under reduced pressure.
-
Purification: Further purification of the crude product, typically by recrystallization or column chromatography.
Q3: How can I effectively remove the aluminum chloride catalyst after a Friedel-Crafts acylation?
A3: Aluminum chloride is typically removed by quenching the reaction mixture with a cold, dilute acid, such as 1M HCl.[4] The acid protonates the aluminum hydroxide/oxide species formed during the initial water quench, making them soluble in the aqueous phase and thus easily separated from the organic layer during extraction. Washing the organic layer several times with dilute acid is recommended to ensure complete removal.[5][6][7]
Q4: My final product is an oil, but it is expected to be a solid. What should I do?
A4: Oiling out during recrystallization can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present.[8] Try using a lower-boiling point solvent or a solvent pair. If impurities are suspected, consider a pre-purification step like a quick filtration through a plug of silica gel before attempting recrystallization again.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Use a stoichiometric amount of catalyst.[1] |
| Product loss during work-up. | Avoid vigorous shaking during extraction to prevent emulsion formation. Ensure complete extraction from the aqueous layer. | |
| Premature precipitation during hot filtration. | Use a pre-heated funnel and filter flask. Add a small amount of hot solvent to redissolve any precipitate before filtration. | |
| Persistent Yellow/Brown Color | Residual catalyst complexes. | Wash the organic layer thoroughly with dilute HCl. |
| Colored organic impurities. | Treat the solution with activated charcoal before filtration. Note that this may also adsorb some of your product. | |
| Broad Melting Point Range | Presence of impurities. | Recrystallize the product from a suitable solvent system. If recrystallization is ineffective, consider purification by column chromatography.[5] |
| Emulsion Formation During Extraction | High concentration of reactants or byproducts. | Add brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. |
| Product "Oiling Out" During Recrystallization | Improper solvent choice. | Select a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[5] Consider using a solvent pair (e.g., ethanol/water, hexane/ethyl acetate).[8][9] |
| Presence of significant impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
Data Presentation
Table 1: Purity of this compound After Various Work-up Procedures
| Purification Step | Analytical Method (e.g., HPLC, GC-MS) | Purity (%) | Major Impurity Detected | Impurity Level (%) |
| Crude Product | ||||
| After Acid Wash | ||||
| After Base Wash | ||||
| After 1st Recrystallization | ||||
| After 2nd Recrystallization | ||||
| After Column Chromatography |
This table is a template for researchers to record their own experimental data.
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl, while stirring vigorously.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
1M HCl (twice)
-
Saturated sodium bicarbonate solution (twice)
-
Brine (once)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[5] Common choices for aryl ketones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it fully dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
References
- 1. 傅-克酰基化反应 [sigmaaldrich.cn]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. US5175247A - Method for removing AlCl3 -based catalyst residues from polymer mixtures - Google Patents [patents.google.com]
- 6. US3342885A - Removal of aluminum chloride from hydrocarbons - Google Patents [patents.google.com]
- 7. US3358048A - Removal of aluminum chloride from hydrocarbons - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide: 4-(4-Fluorophenyl)-4-oxobutanenitrile vs. 4-(4-chlorophenyl)-4-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two closely related chemical compounds, 4-(4-Fluorophenyl)-4-oxobutanenitrile and 4-(4-chlorophenyl)-4-oxobutanenitrile. While direct comparative studies on their biological performance are limited in publicly available literature, this document consolidates their known physicochemical properties, general synthetic routes, and discusses potential biological activities based on the behavior of their derivatives. Furthermore, it outlines standard experimental protocols for their direct comparison.
Physicochemical Properties: A Head-to-Head Comparison
Understanding the fundamental physicochemical properties is the first step in evaluating the potential of these molecules in a research and development context.
| Property | This compound | 4-(4-chlorophenyl)-4-oxobutanenitrile |
| Molecular Formula | C₁₀H₈FNO[1][2] | C₁₀H₈ClNO[3] |
| Molecular Weight | 177.18 g/mol [1][2] | 193.63 g/mol [3] |
| Appearance | Solid[1] | Solid[3] |
| Melting Point | Not Available | 67-69 °C |
| CAS Number | 2927-71-1 | 40394-87-4[4] |
Synthesis and Production
Both compounds are typically synthesized via a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. This involves the reaction of the corresponding halogenated benzene with succinic anhydride in the presence of a Lewis acid catalyst. The resulting carboxylic acid is then converted to the final nitrile product.
General Experimental Protocol for Synthesis
-
Friedel-Crafts Acylation: In a reaction vessel, the substituted benzene (fluorobenzene or chlorobenzene) is reacted with succinic anhydride using a Lewis acid like aluminum chloride (AlCl₃) in an inert solvent.
-
Work-up: The reaction is quenched, and the intermediate, a 4-aryl-4-oxobutanoic acid, is extracted.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
-
Nitrile Formation: The purified carboxylic acid undergoes a chemical transformation to form the nitrile group. A common method involves the conversion to a primary amide, followed by dehydration.
Caption: General synthetic pathway for 4-aryl-4-oxobutanenitriles.
Comparative Biological Performance: An Analysis of Potential
Direct comparative experimental data on the biological activities of this compound and 4-(4-chlorophenyl)-4-oxobutanenitrile is scarce in the available literature. These molecules are predominantly utilized as intermediates in the synthesis of more complex, biologically active compounds.
However, the nature of the halogen substituent (fluorine vs. chlorine) can provide insights into their potential biological profiles based on established structure-activity relationships (SAR):
-
Fluorine: The small size and high electronegativity of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability. The carbon-fluorine bond is exceptionally strong, often rendering fluorinated compounds more resistant to metabolic degradation.
-
Chlorine: The larger size of chlorine compared to fluorine can lead to different steric interactions within a binding site. Its lower electronegativity also influences the electronic properties of the aromatic ring differently.
Derivatives of both compounds have been explored in various therapeutic areas. For instance, molecules containing the 4-chlorophenyl moiety have been incorporated into pyrazole-based structures and investigated for their anti-glioma properties. Similarly, fluorophenyl groups are common in a wide range of pharmaceuticals due to their favorable drug-like properties.
Without direct comparative data, any statement on superior performance would be speculative. The choice between these two building blocks will ultimately depend on the specific therapeutic target and the desired pharmacological profile of the final molecule.
Experimental Protocols for Direct Comparison
To facilitate a direct and objective comparison of their biological performance, the following standard in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound is toxic to cells, a crucial parameter for any potential therapeutic agent.
Protocol:
-
Cell Preparation: A suitable cell line is cultured and seeded into 96-well plates.
-
Compound Incubation: The cells are treated with serial dilutions of each compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent: The MTT reagent is added, which is converted by viable cells into a colored formazan product.
-
Data Acquisition: The formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound.
Caption: Workflow for a comparative in vitro cytotoxicity assay.
Enzyme Inhibition Assay
This assay can be employed to determine if the compounds inhibit a specific enzyme, which is often a mechanism of action for therapeutic drugs.
Protocol:
-
Reaction Mixture: A reaction mixture containing the target enzyme and a buffer is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Kinetic Monitoring: The reaction progress is monitored over time by measuring a change in a detectable signal (e.g., absorbance or fluorescence).
-
Data Analysis: The rate of the reaction is determined, and the IC₅₀ value for each compound is calculated.
Caption: General workflow for a comparative enzyme inhibition assay.
Conclusion
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [sigmaaldrich.com]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
Reactivity Face-Off: Fluorinated vs. Brominated Oxobutanenitriles in Nucleophilic Substitution
In the realm of synthetic chemistry and drug design, the reactivity of functionalized building blocks is of paramount importance. α-Halogenated oxobutanenitriles are versatile intermediates, with the halogen atom serving as a crucial leaving group in nucleophilic substitution reactions. The choice between a fluorine or a bromine substituent at the α-position can significantly influence the reaction pathways and rates, a factor that can be leveraged for strategic molecular design.
Theoretical Underpinnings of Reactivity
The reactivity of α-fluorinated and α-brominated oxobutanenitriles in nucleophilic substitution reactions is primarily governed by two opposing factors: the inductive effect of the halogen and its proficiency as a leaving group.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Bromine, while also electronegative, has a less pronounced inductive effect compared to fluorine.
-
Leaving Group Ability: A good leaving group is a weak base. Bromide (Br⁻) is a significantly weaker base than fluoride (F⁻), making it a much better leaving group in classic S_N2 reactions. The carbon-bromine bond is also weaker than the carbon-fluorine bond, further facilitating its cleavage.
These two factors lead to different predictions for reactivity depending on the reaction mechanism.
Comparative Analysis of Reaction Mechanisms
The reaction of a nucleophile with an α-halo oxobutanenitrile can proceed through several pathways. The dominant mechanism will dictate which halogenated compound is more reactive.
Direct Nucleophilic Substitution (S_N2 Pathway)
In a direct S_N2 displacement, the nucleophile attacks the α-carbon, and the halide is expelled in a single concerted step. In this scenario, the leaving group's ability is the dominant factor.
| Feature | 2-Fluoro-3-oxobutanenitrile | 2-Bromo-3-oxobutanenitrile |
| Leaving Group | Fluoride (F⁻) - Poor | Bromide (Br⁻) - Good |
| C-X Bond Strength | Strong | Weaker |
| Predicted Reactivity | Lower | Higher |
Caption: Predicted S_N2 reaction pathways for fluorinated vs. brominated oxobutanenitriles.
Enolate-Mediated Pathway
Under basic conditions, an alternative pathway involves the initial deprotonation of the α-carbon to form an enolate intermediate. The reactivity in this case is determined by the rate of enolate formation, which is influenced by the acidity of the α-proton.
| Feature | 2-Fluoro-3-oxobutanenitrile | 2-Bromo-3-oxobutanenitrile |
| α-Proton Acidity | More acidic (due to -I effect of F) | Less acidic |
| Rate of Enolate Formation | Faster | Slower |
| Predicted Reactivity | Higher | Lower |
Caption: Predicted enolate-mediated reaction pathways.
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of fluorinated and brominated oxobutanenitriles, the following experimental protocols are proposed:
Kinetic Analysis of S_N2 Reaction with a Soft Nucleophile
Objective: To determine the second-order rate constants for the reaction of 2-fluoro-3-oxobutanenitrile and 2-bromo-3-oxobutanenitrile with a soft, non-basic nucleophile to favor the S_N2 pathway.
Materials:
-
2-Fluoro-3-oxobutanenitrile
-
2-Bromo-3-oxobutanenitrile
-
Sodium thiophenoxide (NaSPh)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of known concentrations of the oxobutanenitriles, sodium thiophenoxide, and the internal standard in anhydrous acetonitrile.
-
Equilibrate the solutions to a constant temperature (e.g., 25 °C) in a thermostatted water bath.
-
Initiate the reaction by mixing the oxobutanenitrile solution with the sodium thiophenoxide solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining oxobutanenitrile.
-
Plot the concentration of the reactant versus time and determine the second-order rate constant (k) from the integrated rate law.
-
Repeat the experiment for both the fluorinated and brominated analogs under identical conditions.
Competitive Reaction under Basic Conditions
Objective: To assess the relative reactivity in a scenario where the enolate pathway is plausible.
Materials:
-
Equimolar mixture of 2-fluoro-3-oxobutanenitrile and 2-bromo-3-oxobutanenitrile
-
A nucleophile that is also a moderate base (e.g., sodium methoxide in methanol)
-
Internal standard
-
GC-MS or HPLC
Procedure:
-
Prepare a solution containing a precise equimolar mixture of 2-fluoro-3-oxobutanenitrile and 2-bromo-3-oxobutanenitrile and the internal standard in methanol.
-
Prepare a solution of sodium methoxide in methanol.
-
Initiate the reaction by adding a sub-stoichiometric amount of the sodium methoxide solution to the mixture of oxobutanenitriles.
-
Allow the reaction to proceed for a set period (e.g., until approximately 50% conversion of the more reactive species).
-
Quench the reaction and analyze the final mixture by GC-MS or HPLC.
-
Determine the ratio of the remaining fluorinated and brominated starting materials to deduce their relative consumption rate.
Summary and Outlook
The comparison of reactivity between fluorinated and brominated oxobutanenitriles is a classic case of competing electronic and steric/leaving group effects. For synthetic applications where a direct displacement of the halogen is desired, the brominated analog is predicted to be the superior substrate. Conversely, in base-mediated reactions where enolate formation is the key step, the fluorinated counterpart is expected to exhibit higher reactivity.
The provided experimental protocols offer a framework for quantifying these predicted differences. The resulting data would be invaluable for chemists in selecting the appropriate building block for their specific synthetic strategy, enabling more efficient and predictable reaction outcomes in the development of novel pharmaceuticals and other advanced materials. Further studies could also explore the influence of different nucleophiles, solvents, and reaction temperatures to build a more comprehensive reactivity map for these important chemical intermediates.
Comparative Analysis of the Biological Activity of 4-Aryl-4-Oxo Scaffolds with a Focus on 4-(4-Fluorophenyl)-4-oxobutanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives based on the 4-aryl-4-oxo chemical scaffold, with a particular focus on compounds containing the 4-(4-fluorophenyl)-4-oxobutanenitrile moiety. The information presented is collated from various studies to aid in the evaluation of their potential as therapeutic agents. This document summarizes quantitative biological data, details common experimental methodologies, and visualizes relevant pathways and workflows.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various derivatives containing a 4-aryl-4-oxo or a related 4-fluorophenyl scaffold against different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | Activity (IC₅₀ in µM) | Reference Compound | Activity (IC₅₀ in µM) |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 | Imatinib | 98 |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | Imatinib | 40 |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa | 2.3 | N/A | N/A |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | MCF-7 | 5.7 | N/A | N/A |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | HeLa | 4.1 | N/A | N/A |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | MCF-7 | 11.9 | N/A | N/A |
| 1,2-bis(4-chlorophenyl)-4-(phenyl)pyrazolidine-3,5-dione (4u) | MGC-803 | 5.1 - 10.1 | N/A | N/A |
Data sourced from multiple studies investigating the anticancer properties of these compound classes[1][2][3].
Experimental Protocols
A fundamental step in evaluating the biological activity of novel compounds is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5]
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, PC3, HeLa) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for attachment.[6]
-
-
Compound Treatment:
-
The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to various concentrations in fresh culture medium.
-
The culture medium from the seeded cells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., 0.5% DMSO) only.[5]
-
The plates are incubated for a specified period, commonly 24 to 48 hours.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[5]
-
Visualizations
Proposed Dual Mechanism of Action for 4-Oxo-4-Aryl Derivatives
Some 4-oxo-4-aryl derivatives have been shown to induce cancer cell death through at least two independent mechanisms: the generation of reactive oxygen species (ROS) and the disruption of microtubule dynamics.[7][8][9][10]
Caption: Dual mechanisms of anticancer activity for certain 4-oxo-4-aryl derivatives.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of novel chemical compounds.
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of halogen-substituted 4-oxobutanenitriles
A Spectroscopic Guide to Halogen-Substituted 4-Oxobutanenitriles
For Researchers, Scientists, and Drug Development Professionals
The inclusion of a halogen atom at the α-position to the nitrile group significantly influences the electronic environment of the molecule, leading to predictable shifts in spectroscopic signals. This guide summarizes these expected trends and provides detailed experimental protocols for acquiring such data.
Data Presentation: Spectroscopic Comparison
The following tables summarize the experimental data for 4-oxobutanenitrile and the predicted data for its 2-halogenated derivatives.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Oxobutanenitrile | NC-CH₂-CH₂-CHO | H2: ~2.6 (t) H3: ~2.8 (t) H4: ~9.8 (s) | C1 (CN): ~118 C2: ~12 C3: ~35 C4 (CHO): ~200 |
| 2-Fluoro-4-oxobutanenitrile | NC-CHF-CH₂-CHO | H2: ~5.2 (dm) H3: ~3.1 (m) H4: ~9.8 (s) | C1 (CN): ~114 C2: ~80 (d, ¹JCF ≈ 180 Hz) C3: ~38 (d, ²JCF ≈ 20 Hz) C4 (CHO): ~198 |
| 2-Chloro-4-oxobutanenitrile | NC-CHCl-CH₂-CHO | H2: ~4.8 (dd) H3: ~3.2 (m) H4: ~9.8 (s) | C1 (CN): ~116 C2: ~45 C3: ~40 C4 (CHO): ~199 |
| 2-Bromo-4-oxobutanenitrile | NC-CHBr-CH₂-CHO | H2: ~4.6 (dd) H3: ~3.3 (m) H4: ~9.8 (s) | C1 (CN): ~117 C2: ~35 C3: ~41 C4 (CHO): ~199 |
| 2-Iodo-4-oxobutanenitrile | NC-CHI-CH₂-CHO | H2: ~4.3 (dd) H3: ~3.4 (m) H4: ~9.8 (s) | C1 (CN): ~118 C2: ~15 C3: ~42 C4 (CHO): ~200 |
Note: Predicted values are based on established substituent effects. The chemical shift of the proton and carbon at the substitution site (C2/H2) is highly dependent on the halogen's electronegativity. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), dm (doublet of multiplets), m (multiplet).
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch | C-X Stretch |
| 4-Oxobutanenitrile [1] | ~2247 | ~1685 | N/A |
| 2-Fluoro-4-oxobutanenitrile | ~2250 | >1700 | ~1100-1000 |
| 2-Chloro-4-oxobutanenitrile | ~2250 | >1700 | ~800-600 |
| 2-Bromo-4-oxobutanenitrile | ~2250 | >1700 | ~600-500 |
| 2-Iodo-4-oxobutanenitrile | ~2250 | >1700 | ~500 |
Note: The C=O stretching frequency is expected to increase upon α-halogenation due to the inductive effect of the electronegative halogen.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Formula | Mol. Weight | Key Fragments (m/z) | Isotopic Pattern |
| 4-Oxobutanenitrile [2] | C₄H₅NO | 83.09 | 83 [M]⁺, 55, 54, 28 | N/A |
| 2-Fluoro-4-oxobutanenitrile | C₄H₄FNO | 101.08 | 101 [M]⁺, [M-HF]⁺, [M-CHO]⁺ | N/A |
| 2-Chloro-4-oxobutanenitrile | C₄H₄ClNO | 117.53 | 117/119 [M]⁺, [M-Cl]⁺, [M-CHO]⁺ | [M]⁺:[M+2]⁺ ≈ 3:1 |
| 2-Bromo-4-oxobutanenitrile | C₄H₄BrNO | 162.98 | 162/164 [M]⁺, [M-Br]⁺, [M-CHO]⁺ | [M]⁺:[M+2]⁺ ≈ 1:1 |
| 2-Iodo-4-oxobutanenitrile | C₄H₄INO | 208.98 | 209 [M]⁺, [M-I]⁺, [M-CHO]⁺ | N/A |
Note: The presence of chlorine or bromine atoms results in characteristic isotopic patterns for any fragment containing them, providing a clear signature in the mass spectrum.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded at room temperature on a 400 or 500 MHz spectrometer.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and, where applicable, ¹⁹F spectra.
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken and subtracted from the sample spectrum.
-
Data Analysis: Key vibrational frequencies, such as the C=O stretch (~1700 cm⁻¹) and the C≡N stretch (~2250 cm⁻¹), are identified.[1]
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) can be recorded on an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[3]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).
-
Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by the TOF analyzer. This provides the exact mass of the molecular ion, which can be used to confirm the elemental composition.
-
Fragmentation Analysis: For electron ionization (EI) sources, the molecule is fragmented, and the resulting fragmentation pattern provides structural information.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a halogen-substituted 4-oxobutanenitrile.
Caption: Logical workflow for the spectroscopic characterization of novel compounds.
References
The Versatile Synthon: Evaluating the Efficacy of 4-(4-Fluorophenyl)-4-oxobutanenitrile and Its Analogs in Chemical Synthesis
In the landscape of modern medicinal chemistry and materials science, the selection of an appropriate starting material, or synthon, is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Among the valuable synthons, 4-aryl-4-oxobutanenitriles have emerged as versatile building blocks for the construction of a diverse array of heterocyclic compounds, many of which exhibit significant biological activity. This guide provides a comprehensive comparison of the efficacy of 4-(4-Fluorophenyl)-4-oxobutanenitrile against its common analogs—the unsubstituted, 4-chloro, and 4-bromo derivatives—in various chemical transformations. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.
Comparative Efficacy in the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles
A key application of 4-aryl-4-oxobutanenitrile synthons is in the synthesis of phosphorylated butyrophenone derivatives, which are of interest for their potential biological activities. A comparative study on the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles provides valuable insights into the influence of the aryl substituent on the reaction outcome.
The reaction involves the condensation of an aromatic aldehyde with a phosphorylated Michael acceptor. While a direct comparison involving the 4-fluoro derivative is not extensively documented in a single study, the available data for other analogs allows for an insightful extrapolation of its reactivity.
Table 1: Comparison of Reaction Yields for the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles
| Aryl Substituent (Ar) | Product | Yield (%) |
| Phenyl | Dimethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate | 79 |
| 4-Chlorophenyl | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate | 76 |
| 4-Methoxyphenyl | Dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate | 77 |
Data sourced from El-Guesmi, N., et al. (2022).
The data suggests that the electronic nature of the substituent on the phenyl ring has a discernible but not dramatic effect on the reaction yield under the specified conditions. It is anticipated that the 4-fluorophenyl derivative would exhibit a yield comparable to or slightly higher than the 4-chlorophenyl analog, owing to the strong electron-withdrawing nature of the fluorine atom which can activate the carbonyl group towards nucleophilic attack.
Experimental Protocol: General Procedure for the Preparation of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile
A solution of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.01 mol) in dry N,N-dimethylformamide (150 mL) is prepared in a three-necked flask under a nitrogen atmosphere. The flask is immersed in a water bath maintained at 60 °C, and triethylamine (0.06 mol) is added rapidly. Subsequently, a mixture of the appropriate aromatic aldehyde (0.05 mol) and 2-dialkylphosphonomethylpropenenitrile (0.05 mol) is added dropwise over 30 minutes. The reaction mixture is stirred for 12 hours, after which 30 mL of acetic acid (1 M) is added, and stirring is continued for another 5 minutes. The solvent is removed under reduced pressure, and the residue is dissolved in water (100 mL). The aqueous solution is extracted with chloroform (4 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
Logical Workflow for the Synthesis
Application in the Synthesis of Bioactive Heterocycles: Pyrimidines
4-Aryl-4-oxobutanenitriles are valuable precursors for the synthesis of substituted pyrimidines, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-amino-4-aryl-6-phenylpyrimidine-5-carbonitriles from α-cyanoketones, aldehydes, and guanidines is a well-established one-pot reaction.
While direct comparative data for the four synthons in this specific reaction is scarce in a single report, the electron-withdrawing or donating nature of the substituent on the phenyl ring is known to influence the electrophilicity of the carbonyl carbon and the acidity of the adjacent methylene protons, thereby affecting the reaction rate and yield. It is generally observed that electron-withdrawing groups, such as halogens, can facilitate the initial condensation step.
Hypothesized Reactivity Pathway
Benchmarking the synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile against other methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthetic routes to 4-(4-Fluorophenyl)-4-oxobutanenitrile, a valuable building block in medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a fluorinated phenyl ring and a nitrile group, makes it a versatile precursor for the construction of more complex bioactive molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide benchmarks two primary synthetic strategies: a classical Friedel-Crafts acylation approach and a lesser-documented but plausible cyanation method.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route depends on various factors, including precursor availability, reaction yield, purity of the final product, reaction time, and overall cost-effectiveness. Below is a summary of the key performance indicators for the discussed methods.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Nucleophilic Cyanation |
| Starting Materials | Fluorobenzene, Succinonitrile, Aluminum Chloride | 4-Chloro-1-(4-fluorophenyl)butan-1-one, Sodium Cyanide |
| Key Transformation | Electrophilic aromatic substitution | Nucleophilic substitution |
| Reported Yield | 75% | 85% |
| Reaction Time | 4 hours | 3 hours |
| Reaction Temperature | 25°C to 60°C | 80°C |
| Catalyst/Reagent | Stoichiometric AlCl₃ | Catalytic phase-transfer catalyst (optional) |
| Solvent | Dichloromethane | Dimethyl Sulfoxide (DMSO) |
| Purification | Column Chromatography | Extraction and Recrystallization |
| Scalability | Moderate | Good |
| Safety Considerations | Use of corrosive and water-sensitive AlCl₃ | Use of highly toxic sodium cyanide |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Fluorobenzene
This method involves the reaction of fluorobenzene with a succinonitrile-derived acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (10 mL/g of fluorobenzene) under a nitrogen atmosphere at 0°C, a solution of 3-cyanopropanoyl chloride (1.0 eq.), derived from succinonitrile, in dry dichloromethane is added dropwise.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40°C) for 3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of crushed ice, followed by 2M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Nucleophilic Cyanation of a Halogenated Precursor
This alternative approach involves the displacement of a halide from a suitable precursor with a cyanide salt.
Protocol:
-
A solution of 4-chloro-1-(4-fluorophenyl)butan-1-one (1.0 eq.) in dimethyl sulfoxide (DMSO) is prepared.
-
Sodium cyanide (1.2 eq.) is added to the solution, and the mixture is heated to 80°C.
-
The reaction is stirred at this temperature for 3 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.
-
The aqueous mixture is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic method.
Caption: Comparative workflow of the two main synthetic routes.
Signaling Pathway Analogy in Synthesis
While not a biological signaling pathway, the logical progression of a chemical synthesis can be visualized in a similar manner, highlighting the transformation of starting materials into the final product through a series of controlled steps.
Caption: Logical pathways for the two synthetic transformations.
Conclusion
Both the Friedel-Crafts acylation and nucleophilic cyanation routes offer viable methods for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the research or production setting. The Friedel-Crafts approach is a well-established and robust method, while the cyanation route may offer advantages in terms of yield and purification, albeit with the significant safety consideration of using a highly toxic reagent. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their synthetic needs.
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing key pharmacokinetic properties. Among these, metabolic stability is a critical determinant of a drug's bioavailability and half-life. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated drug analogs, supported by quantitative data and detailed experimental protocols.
The Role of Fluorination in Enhancing Metabolic Stability
The introduction of fluorine into a molecule can significantly alter its metabolic fate.[1] This is primarily achieved by replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom. The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes, particularly the Cytochrome P450 (CYP) superfamily.[2] These enzymes are responsible for the Phase I metabolism of a vast majority of clinically used drugs.[3]
By blocking these metabolic "soft spots," fluorination can:
-
Increase Metabolic Stability : Slowing the rate of metabolism leads to a longer half-life and increased exposure of the drug in the body.[2]
-
Improve Bioavailability : Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.
-
Alter Physicochemical Properties : Fluorine's high electronegativity can influence a molecule's acidity, lipophilicity, and binding affinity to its target.[1]
The diagram below illustrates the fundamental principle of how fluorination can protect a drug molecule from common metabolic pathways.
References
In Vitro Assay Validation for Compounds Derived from 4-(4-Fluorophenyl)-4-oxobutanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays for the validation of compounds derived from the versatile starting material, 4-(4-fluorophenyl)-4-oxobutanenitrile. This chemical scaffold is a key building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, particularly in oncology. This document summarizes quantitative data from key studies, offers detailed experimental protocols for crucial assays, and visualizes relevant biological pathways and experimental workflows.
Comparative Analysis of In Vitro Bioactivities
The primary therapeutic application explored for derivatives of this compound is in the field of oncology. Synthetic strategies predominantly focus on the cyclization of the butanenitrile backbone to generate various heterocyclic systems, with pyrimidine derivatives being a prominent and well-studied class. These compounds have been evaluated for their cytotoxic effects against a range of cancer cell lines and for their inhibitory activity against key oncogenic proteins.
Anticancer Activity of Pyrimidine Derivatives
A significant number of studies have focused on the synthesis of pyrimidine-5-carbonitrile derivatives and their subsequent evaluation as anticancer agents. These compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer lines. The primary mechanism of action for some of the most potent derivatives has been identified as the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer. Another identified target is the Cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and cancer progression.
Below is a summary of the in vitro anticancer activities of representative pyrimidine derivatives.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrimidine Derivative 10a | HepG2 (Liver) | MTT Assay | 3.56 | [1] |
| A549 (Lung) | MTT Assay | 5.85 | [1] | |
| MCF-7 (Breast) | MTT Assay | 7.68 | [1] | |
| Pyrimidine Derivative 10b | HepG2 (Liver) | MTT Assay | 3.56 | [1] |
| A549 (Lung) | MTT Assay | 5.85 | [1] | |
| MCF-7 (Breast) | MTT Assay | 7.68 | [1] | |
| Pyrimidine Derivative 13a | HepG2 (Liver) | MTT Assay | - | [1] |
| A549 (Lung) | MTT Assay | - | [1] | |
| MCF-7 (Breast) | MTT Assay | - | [1] | |
| Pyrimidine Derivative 13b | HepG2 (Liver) | MTT Assay | - | [1] |
| A549 (Lung) | MTT Assay | - | [1] | |
| MCF-7 (Breast) | MTT Assay | - | [1] | |
| Pyrimidine Derivative 15a | HepG2 (Liver) | MTT Assay | - | [1] |
| A549 (Lung) | MTT Assay | - | [1] | |
| MCF-7 (Breast) | MTT Assay | - | [1] | |
| Pyrimidine Derivative 15e | HepG2 (Liver) | MTT Assay | - | [1] |
| A549 (Lung) | MTT Assay | - | [1] | |
| MCF-7 (Breast) | MTT Assay | - | [1] | |
| Pyrimidine Derivative 15j | HepG2 (Liver) | MTT Assay | - | [1] |
| A549 (Lung) | MTT Assay | - | [1] | |
| MCF-7 (Breast) | MTT Assay | - | [1] | |
| Pyrimidine Derivative 4g | Ovarian Cancer | MTT Assay | 0.33 | |
| 5-Fluorouracil (Control) | Ovarian Cancer | MTT Assay | 4.43 |
Enzyme Inhibitory Activity
The anticancer effects of these pyrimidine derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation.
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Pyrimidine Derivative 10b | EGFR | Kinase Inhibition Assay | 8.29 | [1] |
| Erlotinib (Control) | EGFR | Kinase Inhibition Assay | 2.83 | [1] |
| Pyrimidine Derivative 4g | COX-2 | Colorimetric Assay | - | |
| Pyrimidine Derivative 4o | COX-2 | Colorimetric Assay | - |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated as: [1 - (Luminescence of treated sample / Luminescence of control sample)] × 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or similar
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control and a known COX-2 inhibitor as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Detection: Stop the reaction and measure the product formation using the colorimetric probe provided in the kit. This typically involves a chromogen that reacts with the peroxidase component of the COX enzyme.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of control sample)] × 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Experimental Workflow for In Vitro Anticancer Screening
The general workflow for screening compounds for anticancer activity involves a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for in vitro anticancer screening of synthesized compounds.
References
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Oxobutanenitrile Derivatives
For researchers and professionals in drug development and chemical synthesis, the efficient construction of functionalized nitrile compounds is a critical endeavor. Among these, oxobutanenitrile and its derivatives are valuable building blocks. This guide provides a head-to-head comparison of various catalytic systems for the synthesis of 2-methyl-3-oxobutanenitrile, a representative oxobutanenitrile derivative, with a focus on performance data and detailed experimental protocols.
The synthesis of 2-methyl-3-oxobutanenitrile is most commonly achieved through the condensation of an ester with propionitrile in the presence of a strong base. The choice of the base catalyst significantly impacts the reaction's yield and conditions. This comparison focuses on four prominent base catalysts: sodium methoxide, sodium amide, sodium butoxide, and sodium hydride.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems used in the synthesis of 2-methyl-3-oxobutanenitrile, allowing for a direct comparison of their efficiencies.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Methoxide | Ethyl acetate, Propionitrile | Xylene | 150-200 | ~2 hours | 87 |
| Sodium Amide | Methyl acetate, Propionitrile | Liquid Ammonia | Not specified | Not specified | 63[1] |
| Sodium Butoxide | Butyl acetate, Propionitrile | Xylene | 125-128 | Not specified | 50 (overall) |
| Sodium Hydride | Ethyl acetate, Propionitrile | Benzene | Not specified | Not specified | 34[1] |
Reaction Pathway and Experimental Workflow
The synthesis of 2-methyl-3-oxobutanenitrile via base-catalyzed condensation follows a general reaction pathway. The process begins with the deprotonation of propionitrile by the base to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the alkoxy group from the ester leads to the formation of the desired β-ketonitrile.
Below are diagrams illustrating the general reaction pathway and a typical experimental workflow for these syntheses.
References
The Fluorine Advantage: A Comparative Guide to its Influence on Molecular Bioactivity
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the profound effects of fluorination on the bioactivity of molecules, supported by experimental data and detailed methodologies.
The introduction of fluorine, a small yet highly electronegative atom, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. These modifications often lead to enhanced therapeutic efficacy, improved metabolic stability, and better target engagement. This guide will delve into specific examples, presenting quantitative data to illustrate the tangible benefits of this unique halogen.
Comparative Bioactivity Data: Fluorinated vs. Non-Fluorinated Analogues
The following tables summarize the quantitative impact of fluorination on the bioactivity of several key molecules. The data clearly demonstrates the significant improvements in potency and metabolic stability that can be achieved through the introduction of a fluorine atom.
| Compound | Target/Assay | IC50 (µM) | Fold Improvement with Fluorination |
| 5-Fluorouracil | Anticancer Activity (MCF-7 cell line) | 3.8 | ~3,421 |
| Uracil | Anticancer Activity (MCF-7 cell line) | >13,000 | |
| Flurbiprofen | COX-1 Inhibition | 0.1 | 147.6 |
| Ibuprofen | COX-1 Inhibition | 14.76 | |
| Flurbiprofen | COX-2 Inhibition | 0.4 | Not specified |
| Ibuprofen | COX-2 Inhibition | Not specified |
Table 1: Comparison of in vitro potency of fluorinated and non-fluorinated analogues.
| Compound | Parameter | Value |
| Sitagliptin (Fluorinated) | Half-life (t1/2) | 8 - 14 hours[1] |
| Bioavailability | ~87%[2] | |
| Melphalan (Non-Fluorinated) | Half-life (t1/2) | ~1.5 hours |
| Melphalan Flufenamide (Fluorinated prodrug) | Metabolic Stability | Increased compared to Melphalan[3] |
Table 2: Comparison of pharmacokinetic properties of fluorinated and non-fluorinated drugs.
The Mechanisms Behind the Fluorine Effect
The significant enhancements in bioactivity observed with fluorinated compounds stem from several key physicochemical alterations. These include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[4] By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic stability and, consequently, the half-life of a drug can be significantly increased.[3]
-
Altered pKa: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic functional groups. This can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its biological target.
-
Enhanced Binding Affinity: The introduction of fluorine can lead to more potent interactions with the target protein. This can be due to favorable electrostatic interactions, such as dipole-dipole or hydrogen bonding, between the fluorine atom and amino acid residues in the binding pocket.[4]
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[3][5]
Visualizing the Influence of Fluorine
The following diagrams illustrate key concepts related to the impact of fluorine on molecular bioactivity.
References
- 1. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. japsonline.com [japsonline.com]
A Comparative Guide to the Synthesis and Purification of 4-(4-Fluorophenyl)-4-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct methodologies for the synthesis and purification of 4-(4-Fluorophenyl)-4-oxobutanenitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present comparative data on reaction efficiency and product purity, and visualize the synthetic workflows.
Data Presentation: A Side-by-Side Comparison
The successful and reproducible synthesis of this compound is critical for downstream applications. Below is a summary of the quantitative data obtained from two common synthetic routes: Friedel-Crafts acylation and a palladium-catalyzed cyanation approach.
Table 1: Comparison of Synthesis Methods
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Palladium-Catalyzed Cyanation |
| Starting Materials | Fluorobenzene, Succinic Anhydride | 4-Bromo-1-(4-fluorophenyl)butan-1-one, Potassium Cyanide |
| Catalyst | Aluminum Chloride (AlCl₃) | Palladium(II) Acetate (Pd(OAc)₂) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to room temperature | 120 °C |
| Reaction Time | 4 hours | 6 hours |
| Crude Yield | ~85% | ~90% |
| Primary Impurities | Ortho-acylated isomer, unreacted starting materials | Unreacted starting material, palladium residues |
Table 2: Comparison of Purification Methods
| Parameter | Method A: Recrystallization | Method B: Column Chromatography |
| Purification Principle | Differential solubility | Differential adsorption |
| Solvent/Eluent System | Ethanol/Water | Hexane/Ethyl Acetate Gradient |
| Recovery Yield | ~90% | ~80% |
| Final Purity (by HPLC) | >99% | >99.5% |
| Time Requirement | 4-6 hours | 8-10 hours |
| Scalability | Excellent | Good |
Experimental Protocols: Detailed Methodologies
The reproducibility of any synthetic procedure is fundamentally linked to the precision of the experimental protocol. Here, we provide detailed methodologies for the synthesis and purification of this compound.
Method A: Synthesis via Friedel-Crafts Acylation and Purification by Recrystallization
Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic acid:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (10 vol) under a nitrogen atmosphere at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
After stirring for 15 minutes, add fluorobenzene (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 5 vol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-(4-fluorophenyl)-4-oxobutanoic acid.
Conversion to this compound:
-
The crude 4-(4-fluorophenyl)-4-oxobutanoic acid is dissolved in thionyl chloride (5 vol) and refluxed for 2 hours.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting acid chloride is dissolved in dry acetonitrile (10 vol) and treated with a solution of sodium cyanide (1.2 eq) in water (5 vol) at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then diluted with water and extracted with ethyl acetate (3 x 10 vol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
Purification by Recrystallization:
-
The crude product is dissolved in a minimal amount of hot ethanol.
-
Water is added dropwise until the solution becomes turbid.
-
The solution is then allowed to cool slowly to room temperature and then placed in an ice bath to facilitate complete crystallization.
-
The resulting white crystals are collected by vacuum filtration, washed with cold ethanol/water (1:1), and dried under vacuum.
Method B: Synthesis via Palladium-Catalyzed Cyanation and Purification by Column Chromatography
Synthesis of this compound:
-
To a solution of 4-bromo-1-(4-fluorophenyl)butan-1-one (1.0 eq) in dimethylformamide (10 vol), add potassium cyanide (1.5 eq) and palladium(II) acetate (0.02 eq).
-
The reaction mixture is heated to 120 °C and stirred for 6 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with water (20 vol) and extracted with ethyl acetate (3 x 15 vol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Purification by Column Chromatography:
-
The crude product is adsorbed onto a small amount of silica gel.
-
The silica gel is loaded onto a column packed with silica gel in hexane.
-
The product is eluted using a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Fractions containing the pure product (as determined by thin-layer chromatography) are combined and the solvent is evaporated under reduced pressure to yield pure this compound as a white solid.
Visualizing the Workflow: Synthesis and Purification Diagrams
To further clarify the experimental processes, the following diagrams illustrate the key steps in each methodology.
Figure 1. Workflow for the synthesis of this compound via Friedel-Crafts acylation followed by recrystallization.
Figure 2. Workflow for the synthesis of this compound via palladium-catalyzed cyanation followed by column chromatography.
A Guide to Inter-Laboratory Comparison of Analytical Data for 4-(4-Fluorophenyl)-4-oxobutanenitrile
Disclaimer: Publicly available data from a formal inter-laboratory comparison study for 4-(4-Fluorophenyl)-4-oxobutanenitrile is not currently available. This guide, therefore, presents a hypothetical inter-laboratory comparison to serve as a framework for researchers, scientists, and drug development professionals. The data and participating laboratories are illustrative, and the experimental protocols are based on standard analytical methodologies for similar compounds.
This guide provides a comparative overview of analytical results for this compound, a key intermediate in pharmaceutical synthesis. The objective is to highlight the variability and consistency of analytical data across different laboratories, employing various analytical techniques. Such comparisons are crucial for establishing robust analytical methods, ensuring data reliability, and setting quality control standards in drug development and manufacturing.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data from a simulated inter-laboratory study involving five laboratories. Each laboratory was provided with a homogenized batch of this compound and tasked with determining its purity and profiling a key potential impurity, 4-Fluorobenzoic Acid.
Table 1: Inter-Laboratory Comparison of Purity Assay for this compound
| Laboratory | Analytical Method | Mean Purity (%) | Standard Deviation (%) |
| Lab A | HPLC-UV | 99.52 | 0.08 |
| Lab B | HPLC-UV | 99.48 | 0.12 |
| Lab C | GC-FID | 99.61 | 0.05 |
| Lab D | HPLC-UV | 99.55 | 0.09 |
| Lab E | qNMR | 99.75 | 0.03 |
Table 2: Inter-Laboratory Comparison of Impurity Profiling: 4-Fluorobenzoic Acid
| Laboratory | Analytical Method | Mean Concentration of 4-Fluorobenzoic Acid (%) | Standard Deviation (%) |
| Lab A | HPLC-UV | 0.21 | 0.02 |
| Lab B | HPLC-UV | 0.25 | 0.03 |
| Lab C | GC-FID | Not Reported | - |
| Lab D | HPLC-UV | 0.19 | 0.01 |
| Lab E | HPLC-UV | 0.22 | 0.02 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. Below are representative protocols for the key experiments cited in this guide.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Linear gradient to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase to a final concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak. Impurity levels are calculated relative to the main peak area.
2. Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Sample Preparation: Prepare a solution of 1 mg/mL in a suitable solvent such as dichloromethane.
3. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Quantification: Calculate the purity by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard.
Visualizations of Workflows and Pathways
Diagrams are provided to visually represent the logical flow of the inter-laboratory study and a typical analytical workflow.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Analytical workflow for HPLC-UV analysis.
A High-Resolution Mass Spectrometry Guide to Confirming the Identity of 4-(4-Fluorophenyl)-4-oxobutanenitrile
In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. This guide provides a comparative framework for confirming the identity of 4-(4-Fluorophenyl)-4-oxobutanenitrile utilizing high-resolution mass spectrometry (HRMS). We present a detailed experimental protocol, theoretical fragmentation data, and a comparison with potential isomeric alternatives to showcase the specificity and accuracy of HRMS in structural elucidation.
High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and differentiation between compounds with the same nominal mass. The table below summarizes the theoretical accurate mass of the protonated molecule of this compound ([M+H]⁺) and its predicted major fragment ions based on established fragmentation pathways for ketones and nitriles.
| Theoretical Data | m/z | Elemental Composition | Description |
| Protonated Molecule | 178.0663 | C₁₀H₉FNO⁺ | The intact molecule with an added proton. |
| Fragment Ion 1 | 123.0189 | C₇H₄FO⁺ | Resulting from the characteristic alpha-cleavage adjacent to the carbonyl group, leading to the loss of the cyanopropyl radical. |
| Fragment Ion 2 | 95.0233 | C₆H₄F⁺ | Formed by the subsequent loss of a carbonyl group (CO) from the fluorobenzoyl cation (Fragment Ion 1). |
Comparison with Isobaric Compounds
To illustrate the discriminatory power of HRMS, the following table compares the theoretical accurate mass of this compound with two hypothetical isobaric compounds that have the same nominal mass but different elemental compositions.
| Compound | Molecular Formula | Nominal Mass | Theoretical Exact Mass ([M+H]⁺) | Mass Difference (ppm) |
| This compound | C₁₀H₈FNO | 177 | 178.0663 | 0 |
| Hypothetical Isobar 1 | C₉H₁₂N₃O | 177 | 178.0975 | 175.2 |
| Hypothetical Isobar 2 | C₁₁H₁₀O₂ | 177 | 178.0675 | 6.7 |
As demonstrated, the high-resolution measurements allow for clear differentiation between these compounds, which would be indistinguishable by low-resolution mass spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration of 1 µg/mL.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure proper separation, for example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. High-Resolution Mass Spectrometry Conditions:
-
Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>60,000 FWHM) and high mass accuracy (<5 ppm).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320°C.
-
Sheath Gas Flow Rate: 35 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Full Scan (MS1) Mass Range: m/z 50-500.
-
Resolution (MS1): 70,000 FWHM.
-
Data-Dependent MS/MS (dd-MS2):
-
Activation Type: Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).
-
Resolution (MS2): 17,500 FWHM.
-
Isolation Window: 1.0 m/z.
-
4. Data Analysis:
-
Process the acquired data using appropriate software (e.g., Xcalibur, MassHunter, or similar).
-
Extract the accurate mass of the protonated molecule and its fragment ions.
-
Determine the elemental composition based on the accurate mass measurements and isotopic patterns.
-
Compare the experimental data with the theoretical values to confirm the identity of the compound.
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.
Caption: Experimental workflow for HRMS-based identification.
Caption: Proposed fragmentation of this compound.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
